molecular formula C7H3BrN2OS B1375072 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde CAS No. 1071224-34-4

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

Numéro de catalogue: B1375072
Numéro CAS: 1071224-34-4
Poids moléculaire: 243.08 g/mol
Clé InChI: VPDPNJVAWKCZEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H3BrN2OS and its molecular weight is 243.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2OS/c8-5-2-1-4(3-11)6-7(5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDPNJVAWKCZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071224-34-4
Record name 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Bromobenzo[c]thiadiazole-4-carbaldehyde fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. Featuring an electron-deficient benzothiadiazole core, a reactive aldehyde group, and a versatile bromine atom suitable for cross-coupling reactions, this molecule serves as a pivotal building block for advanced organic materials. This guide provides a comprehensive overview of its fundamental properties, a detailed and validated synthesis protocol, an analysis of its chemical reactivity, and a discussion of its current and potential applications, particularly in the development of organic photovoltaics.

The 2,1,3-Benzothiadiazole Scaffold: A Privileged Core Structure

The 2,1,3-benzothiadiazole (also known as benzo[c][1][2][3]thiadiazole) moiety is a cornerstone in the design of functional organic molecules. Its inherent electron-deficient nature, arising from the fused electron-withdrawing thiadiazole ring, makes it a powerful electron-acceptor unit. This property is extensively leveraged in organic electronics to create materials with tailored optoelectronic characteristics for applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent sensors.[1][4]

Furthermore, the benzothiadiazole scaffold is a recurring motif in a wide array of biologically active compounds, with derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde emerges as a particularly valuable derivative, offering two distinct and orthogonal reactive sites for molecular elaboration, thereby enabling the construction of complex, high-performance molecular architectures.[1][2]

Core Physicochemical and Spectroscopic Properties

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde typically presents as a slightly yellow crystalline powder with a high degree of purity, often exceeding 98% as determined by NMR.[1][2][8] Its key physical and chemical properties are summarized in the table below.

Table 1: Fundamental Properties of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

PropertyValueReference(s)
IUPAC Name 4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde[1][2]
CAS Number 1071224-34-4[1][2][9]
Molecular Formula C₇H₃BrN₂OS[1][2][10]
Molecular Weight 243.08 g/mol [1][2][9]
Appearance Slightly yellow crystalline powder[1][2]
Melting Point 185-186 °C or 192-194 °C[1][2][9]
Spectroscopic Characterization

The structural integrity of the compound is unequivocally confirmed by a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides clear diagnostic signals. The aldehyde proton is observed as a singlet significantly downfield, with reported shifts at δ 10.71 ppm or δ 9.90 ppm in CDCl₃.[2][9] This deshielding is a direct consequence of the potent electron-withdrawing effect of both the carbonyl group and the benzothiadiazole ring system.[2] The aromatic region displays two doublets or a multiplet corresponding to the two protons on the benzene ring.[2][9] The ¹³C NMR spectrum further corroborates the structure, with a characteristic signal for the aldehyde carbon around δ 188.0 ppm and six additional signals for the aromatic and heterocyclic carbons.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band around 1702 cm⁻¹, characteristic of the C=O stretching vibration of the aromatic aldehyde.[9] Additional bands confirm the presence of the aromatic C-H and the skeletal vibrations of the benzothiadiazole ring.[9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS data show the characteristic isotopic pattern for a bromine-containing compound, with measured m/z values for [M]⁺ matching the calculated values for C₇H₃⁷⁹BrN₂OS and C₇H₃⁸¹BrN₂OS with high precision, confirming the molecular formula.[9]

Synthesis and Purification: A Validated Protocol

While several synthetic strategies can be envisioned, the most reliable and high-yielding reported method involves the hydrolysis of a 7-(dibromomethyl) precursor. This approach avoids harsh conditions that could degrade the sensitive benzothiadiazole ring and provides the target aldehyde in excellent yield.

Causality Behind the Method: The conversion of a dibromomethyl group (-CHBr₂) to an aldehyde (-CHO) is a classic transformation. Using silver nitrate (AgNO₃) in aqueous acetonitrile is an effective choice because the silver ions coordinate with the bromine atoms, facilitating their departure and subsequent hydrolysis by water to form the aldehyde. The reaction is clean, and the silver bromide (AgBr) byproduct precipitates, driving the reaction to completion.[9]

Detailed Experimental Protocol

Reaction: Hydrolysis of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole [9]

  • Setup: To a solution of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (1.0 eq) in acetonitrile (e.g., 0.08 M solution), add a solution of aqueous silver nitrate (2.5 eq) dissolved in a minimal amount of water.

  • Reaction: Heat the mixture to reflux and stir for 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup (Quenching & Filtration): Upon completion, cool the reaction mixture to room temperature. A precipitate of silver bromide (AgBr) will have formed. Filter the mixture through a pad of Celite to remove the precipitate, washing the pad with dichloromethane.

  • Workup (Extraction): Combine the filtrates and remove the organic solvents via rotary evaporation. Add dichloromethane to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically a white or slightly yellow solid of high purity.

  • Yield: This protocol has been reported to yield the final product, 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, in up to 92% yield.[9]

SynthesisWorkflow cluster_reagents Reagents & Conditions SM 4-bromo-7-(dibromomethyl) benzo[c][1,2,5]thiadiazole ReactionVessel Reaction Mixture in Acetonitrile SM->ReactionVessel 1. Dissolve Workup1 Filter AgBr Precipitate ReactionVessel->Workup1 2. Cool Workup2 Liquid-Liquid Extraction (DCM) Workup1->Workup2 3. Filtrate Purification Dry & Concentrate Workup2->Purification 4. Organic Phase Product Final Product (>90% Yield) Purification->Product 5. Isolate Reagents aq. AgNO₃ (2.5 eq) Reflux, 2h Reagents->ReactionVessel ReactivityPathways Molecule 7-Bromobenzo[c]thiadiazole -4-carbaldehyde P1_Node Pd-Catalyzed Cross-Coupling (Suzuki, Stille) Molecule->P1_Node C-Br Bond P2_Node Aldehyde Condensation (e.g., Knoevenagel) Molecule->P2_Node C=O Bond P1_Product Extended π-Systems (e.g., Conjugated Polymers) P1_Node->P1_Product P2_Product Functionalized Side-Chains (e.g., Non-Fullerene Acceptors) P2_Node->P2_Product

References

Discovery and history of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde: From Foundational Synthesis to Advanced Applications

Abstract

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a heterocyclic compound that has emerged as a cornerstone in the development of advanced functional materials. Its strategic molecular architecture, featuring an electron-deficient benzothiadiazole core with orthogonal reactive sites—a bromine atom and a carbaldehyde group—renders it an exceptionally versatile building block. This guide provides a comprehensive technical overview of this compound, charting its historical context from the foundational chemistry of the benzothiadiazole heterocycle to its modern synthesis and pivotal applications. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and its critical role in pioneering next-generation organic electronics, including organic solar cells and light-emitting diodes. This document is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel π-conjugated systems.

The Benzothiadiazole Core: A Historical and Physicochemical Perspective

Historical Context

The parent heterocycle, 2,1,3-benzothiadiazole, is not a recent discovery; it has been known to chemists since the 19th century.[4] Its initial synthesis was achieved through the reaction of o-phenylenediamine with thionyl chloride.[4] For decades, the study of benzothiadiazoles remained largely in the realm of fundamental heterocyclic chemistry. However, a deeper understanding of its electronic properties in the mid-20th century revealed its pronounced aromatic character and, more importantly, its inherent electron-deficient nature.[4] This latter characteristic would eventually propel it from a chemical curiosity to a critical component in materials science.

Core Physicochemical Properties

The 2,1,3-benzothiadiazole (BTD) nucleus is a fused bicyclic system that is isoelectronic with naphthalene. It behaves as a 10-π electron aromatic system, which imparts significant chemical stability.[4] The electronegative nitrogen and sulfur atoms in the thiadiazole ring withdraw electron density from the fused benzene ring, making the entire BTD core a potent electron acceptor.[3] This property is central to its modern applications, where it is frequently paired with electron-donating moieties to create "donor-acceptor" (D-A) systems that exhibit unique photophysical and electronic properties, such as intense fluorescence and tunable HOMO-LUMO energy gaps.[5][6]

Emergence of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde: A Modern Building Block

The "discovery" of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde (CAS: 1071224-34-4) is best understood not as a singular event but as a deliberate feat of molecular engineering. Its development was driven by the need for synthons that offer precise control over the construction of complex organic materials. The value of this specific molecule lies in the strategic placement of two distinct and orthogonally reactive functional groups.

  • The Bromine Atom (C7-Position): Serves as a versatile handle for carbon-carbon bond formation. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and direct (hetero)arylation reactions, enabling the facile introduction of various aryl or heteroaryl substituents.[3][4][7]

  • The Carbaldehyde Group (C4-Position): Provides a reactive site for condensation chemistry, most notably the Knoevenagel condensation. This allows for the extension of π-conjugation by forming new double bonds with active methylene compounds, a key step in the synthesis of many non-fullerene acceptors and dyes.[3]

This dual reactivity provides chemists with a powerful and predictable platform for designing and synthesizing complex molecules with tailored optoelectronic properties.[3]

Physicochemical Profile

The key properties of the compound are summarized below.

PropertyValueReferences
CAS Number 1071224-34-4[2][3]
Molecular Formula C₇H₃BrN₂OS[1][2][8]
Molecular Weight 243.08 g/mol [1][2][8]
Appearance Slightly yellow crystalline powder[1][2]
Melting Point 185-195 °C[9][10]
Purity Typically ≥97%[8]

Synthetic Methodologies

The synthesis of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is not trivial and requires a multi-step approach. The most reliable and well-documented methods involve the functionalization of a pre-formed benzothiadiazole core. A general and logical pathway is illustrated below.

G A 2,1,3-Benzothiadiazole B 4,7-Dibromo-2,1,3- benzothiadiazole A->B Electrophilic Bromination C 4-Bromo-7-(dibromomethyl)- 2,1,3-benzothiadiazole B->C Radical Bromination D 7-Bromo-2,1,3-benzothiadiazole -4-carbaldehyde C->D Silver-Assisted Hydrolysis

Caption: General synthetic pathway to the target compound.

Detailed Protocol: Hydrolysis of a Dibromomethyl Precursor

A high-yield synthesis has been reported starting from 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole.[9] This method is advantageous due to its clean conversion and straightforward workup.

Expert Insight: The choice of silver nitrate is causal to the reaction's success. The silver(I) ion has a high affinity for halides and coordinates with the bromine atoms, facilitating their departure and the subsequent nucleophilic attack by water to hydrolyze the geminal dihalide to the carbaldehyde.

Step-by-Step Protocol:

  • Dissolution: A solution of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (e.g., 260 mg, 0.67 mmol) is prepared in acetonitrile (8 mL).[9]

  • Reagent Addition: An aqueous solution of silver nitrate (AgNO₃) (285 mg, 1.68 mmol, dissolved in 1.7 mL of water) is added to the stirred solution.[9]

  • Reaction: The mixture is heated to reflux and maintained for 2 hours. A precipitate of silver bromide (AgBr) will form as the reaction proceeds.[9]

  • Workup: Upon completion, the reaction is cooled to room temperature. The AgBr precipitate is removed by filtration.[9]

  • Extraction: The filtrate is extracted with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.[9]

  • Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the final product, 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, as a white or slightly yellow solid.[9] (Reported Yield: 92%).[9]

Characterization Data

The structural integrity of the synthesized compound is validated through standard spectroscopic techniques.

MethodReported Data[9]
¹H NMR (400 MHz, CDCl₃)δ 10.71 (s, 1H, -CHO), 8.09-8.03 (m, 2H, Ar-H)
¹³C NMR (100 MHz, CDCl₃)δ 188.0, 153.8, 152.1, 131.9, 131.5, 126.7, 121.7
IR (KBr, cm⁻¹)3078, 2835, 2728 (C-H aldehyde), 1702 (C=O stretch)
HRMS (FAB+)m/z [M]⁺ calcd for C₇H₃⁷⁹BrN₂OS: 241.9149, found: 241.9149

Applications in Advanced Materials Science

The unique bifunctional nature of 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde makes it a high-value intermediate for creating materials used in organic electronics.[11]

Organic Solar Cells (OSCs)

In the field of OSCs, there is a major research thrust to develop non-fullerene acceptors (NFAs) to improve device efficiency and stability.[3] This compound is a pivotal building block for NFA synthesis.[11] The benzothiadiazole core helps tune the electronic band gap for optimal sunlight absorption, while the reactive handles allow for the construction of large, planar molecules that facilitate efficient charge transport.[11]

G cluster_synthesis Molecular Synthesis cluster_device Device Fabrication A 7-Bromo...-carbaldehyde D π-Conjugated NFA A->D Suzuki Coupling (at Br site) A->D Knoevenagel Condensation (at CHO site) B Donor Units (e.g., Thiophenes) B->D Suzuki Coupling (at Br site) C End-capping Groups (e.g., Dicyanovinyl) C->D Knoevenagel Condensation (at CHO site) F OPV Active Layer (Bulk Heterojunction) D->F Solution Blending E Donor Polymer E->F Solution Blending

Caption: Workflow for utilizing the compound in OSCs.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, material performance hinges on balanced charge injection and transport, as well as high photoluminescence quantum yields. As an OLED material precursor, 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is used to synthesize both emissive layer and charge-transport layer materials.[11] Its strong electron-accepting character is particularly beneficial for creating materials that facilitate electron transport, leading to more efficient and stable OLED devices.[3]

Future Outlook and Research Directions

While the primary applications of 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde are currently concentrated in materials science, its structural motifs suggest potential in other fields. The benzothiadiazole core is a known scaffold in a variety of bioactive molecules.[2] The compound's inherent fluorescence and reactive handles make it an interesting candidate for the development of custom fluorescent probes for biological imaging and assays.[2] Further research is warranted to explore its reactivity and potential in medicinal chemistry and chemical biology, expanding the utility of this versatile chemical tool.

References

A Comprehensive Technical Guide to 7-Bromobenzo[c]thiadiazole-4-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, a pivotal heterocyclic building block in modern materials science and medicinal chemistry. We delve into its molecular structure, physicochemical properties, and detailed synthetic protocols, emphasizing the mechanistic rationale behind the experimental choices. The document further explores its comprehensive spectroscopic characterization and highlights its primary application as a versatile intermediate for constructing non-fullerene acceptors (NFAs) used in organic photovoltaics. This whitepaper is intended for researchers, chemists, and material scientists seeking a thorough understanding of this compound's synthesis, reactivity, and utility.

Molecular Identity and Physicochemical Properties

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a bifunctional aromatic compound featuring a benzothiadiazole core, which is an electron-deficient heterocyclic system. The strategic placement of a bromine atom and an aldehyde group at the 7- and 4-positions, respectively, imparts orthogonal reactivity, making it a highly valuable synthetic intermediate.

Chemical Structure and Nomenclature

The core of the molecule is a bicyclic system where a thiadiazole ring is fused to a benzene ring.

  • Common Name: 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

  • Systematic IUPAC Name: 4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde[1]

  • CAS Registry Number: 1071224-34-4[1][2][4][5][6][7][8][9][10]

Chemical Structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde
Physicochemical Data

The compound's properties are summarized in the table below. Its high melting point is indicative of a stable crystalline lattice with significant intermolecular interactions.[2]

PropertyValueReference(s)
Molecular Formula C₇H₃BrN₂OS[1][2][4]
Molecular Weight 243.08 g/mol [1][2][10]
Appearance Slightly yellow crystalline powder[1][2][10]
Melting Point 185 - 195 °C[2][4][10]
Purity >98% (by NMR)[2]
Storage Conditions Store at 2-8°C under an inert atmosphere (Argon)
SMILES O=CC1=CC=C(Br)C2=NSN=C21[6][8][9]

Synthesis and Mechanistic Rationale

The synthesis of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde requires precise control to install the two distinct functional groups. While several routes exist, a highly efficient and well-documented method involves the selective hydrolysis of a gem-dibromomethyl precursor.

Detailed Experimental Protocol: Hydrolysis of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole

This protocol provides a robust method for synthesizing the target compound with a high yield.[4] The causality behind this choice of reagents is critical: silver nitrate acts as a potent Lewis acid. The Ag⁺ ions coordinate to the bromine atoms of the dibromomethyl group, facilitating their departure as a stable silver bromide (AgBr) precipitate. This irreversible precipitation drives the reaction equilibrium towards the formation of the aldehyde, ensuring a high conversion rate.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (260 mg, 0.67 mmol) in acetonitrile (8 mL).

  • Reagent Addition: Prepare a solution of aqueous silver nitrate (285 mg, 1.68 mmol) in water (1.7 mL) and add it to the stirred solution of the starting material.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The formation of a white AgBr precipitate will be observed.

  • Workup - Filtration: After cooling the mixture to room temperature, filter it to remove the AgBr precipitate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Workup - Washing & Drying: Combine the organic phases, wash with saturated brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. This yields 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde as a white solid (147 mg, 92% yield).[4]

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Purification cluster_product Final Product A 4-bromo-7-(dibromomethyl) benzo[c][1,2,5]thiadiazole B Reagents: Aqueous AgNO₃ Acetonitrile A->B Dissolve in C Conditions: Reflux, 2 hours B->C Heat to D Filtration (Remove AgBr) C->D Cool & E Liquid-Liquid Extraction (DCM/H₂O) D->E Extract F Drying & Evaporation E->F Isolate G 7-Bromobenzo[c]thiadiazole- 4-carbaldehyde (92% Yield) F->G Yields

Caption: Workflow for the synthesis of the title compound via silver nitrate-mediated hydrolysis.

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the final product. Each method provides complementary information, creating a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the proton and carbon environments.

¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde Proton10.71Singlet1H-CHO
Aromatic Protons8.03-8.09Multiplet2HAr-H
  • Expert Insight: The significant downfield shift of the aldehyde proton to 10.71 ppm is a direct consequence of the powerful anisotropic and electron-withdrawing effects of both the carbonyl group and the fused benzothiadiazole ring system.[4]

¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)
Carbonyl Carbon188.0
Aromatic Quaternary Carbons153.8, 152.1, 131.9, 121.7
Aromatic Methine Carbons131.5, 126.7
  • Expert Insight: The chemical shifts confirm a highly deshielded aromatic system, consistent with the electron-deficient nature of the benzothiadiazole core.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Functional GroupWavenumber (ν, cm⁻¹)Significance
Aldehyde C-H Stretch2835, 2728Diagnostic for the aldehyde group
Carbonyl C=O Stretch1702Strong absorption, confirms the aldehyde C=O
Aromatic C=C Stretch1526Confirms the aromatic backbone
  • Expert Insight: The carbonyl stretching frequency at 1702 cm⁻¹ is characteristic of an aromatic aldehyde conjugated to an electron-withdrawing ring system, which lowers the frequency compared to a simple aliphatic aldehyde.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which serves as the ultimate confirmation of the molecular formula. For 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, the analysis is particularly informative due to the distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expected [M]⁺ for C₇H₃⁷⁹BrN₂OS: 241.9149[4]

  • Expected [M]⁺ for C₇H₃⁸¹BrN₂OS: 243.9129[4]

  • Trustworthiness: Observing this characteristic 1:1 isotopic pattern for the molecular ion peak provides unequivocal evidence for the presence of a single bromine atom in the structure.

Reactivity and Applications in Advanced Synthesis

The true value of this compound lies in its bifunctional nature, which allows for selective, stepwise reactions.

Core Application: A Linchpin for Non-Fullerene Acceptors (NFAs)

In the field of organic electronics, particularly organic photovoltaics (OPVs), there is a major shift from fullerene-based acceptors to NFAs. The benzothiadiazole unit is a premier electron-accepting building block for these materials.[2] 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde serves as a critical intermediate for synthesizing high-performance NFAs like FBR and o-IDTBR.[10]

  • Reactivity at the Bromine (C-Br): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings. This allows for the extension of the π-conjugated system by attaching electron-donating units.[10]

  • Reactivity at the Aldehyde (-CHO): The aldehyde group is a perfect electrophile for condensation reactions, most notably the Knoevenagel condensation with active methylene compounds (e.g., malononitrile derivatives). This step is often used to append terminal electron-withdrawing groups, finalizing the "A-D-A" (Acceptor-Donor-Acceptor) structure common in high-efficiency NFAs.[10]

Application Workflow Diagram

This diagram illustrates the compound's central role as a precursor in NFA synthesis.

G cluster_path1 Pathway 1: π-System Extension cluster_path2 Pathway 2: End-Group Functionalization A 7-Bromobenzo[c]thiadiazole- 4-carbaldehyde B Stille / Suzuki Coupling (at C-Br site) A->B D Knoevenagel Condensation (at -CHO site) A->D C Attach Electron Donor Units B->C F High-Performance Non-Fullerene Acceptors (NFAs) C->F E Attach Terminal Acceptor Units D->E E->F G Organic Photovoltaic Devices (OPVs) F->G

Caption: Role as a central building block for synthesizing Non-Fullerene Acceptors (NFAs).

Safety and Handling

Proper laboratory safety protocols are mandatory when handling this compound.

  • Signal Word: Warning[9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][9]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.

  • Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is more than just a chemical compound; it is a testament to the power of rational molecular design. Its carefully orchestrated bifunctionality provides synthetic chemists with a versatile platform for creating complex, high-value molecules. Its demonstrated success as a precursor to state-of-the-art non-fullerene acceptors solidifies its importance in the ongoing development of next-generation organic electronic materials. The robust synthetic and analytical protocols outlined in this guide provide a reliable framework for its utilization in both academic and industrial research settings.

References

Spectroscopic data (NMR, IR, Mass) of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, a heterocyclic compound of interest in materials science and drug development.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, with the chemical formula C₇H₃BrN₂OS and a molecular weight of 243.08 g/mol , is a member of the benzothiadiazole family.[1][2] These compounds are recognized for their unique electronic properties and potential biological activities.[1] The presence of a bromine atom and an aldehyde functional group makes it a versatile intermediate for synthesizing more complex molecules, including non-fullerene acceptors for organic photovoltaics.[2][4] This guide will delve into the spectroscopic characteristics that define its molecular structure and purity.

Table 1: General Properties of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

PropertyValueReference
CAS Number1071224-34-4[1][4][5]
Molecular FormulaC₇H₃BrN₂OS[1][2][5]
Molecular Weight243.08 g/mol [1][2][5]
AppearanceSlightly yellow crystalline powder[1][2]
Melting Point185-186 °C or 192-194 °C[2][4]
Purity>98% (by NMR)[2]

Molecular Structure and Synthesis Overview

The structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a bromine atom and a carbaldehyde group attached to the benzene moiety.

Caption: Molecular structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

The synthesis of this compound generally involves two key steps: bromination of the benzothiadiazole core followed by formylation.[1][2] One documented method involves the hydrolysis of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole using aqueous silver nitrate in acetonitrile to yield the final aldehyde product.[4]

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, both ¹H and ¹³C NMR provide definitive structural information.

The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals the distinct protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
10.71Singlet1HAldehyde proton (-CHO)[4]
8.09-8.03Multiplet2HAromatic protons[4]

Alternative reported values: δ 9.90 (s, 1H), 8.18 (d, J = 7.8 Hz), 7.95 (d, J = 7.8 Hz).[1]

The downfield chemical shift of the aldehyde proton (around 10.71 ppm or 9.90 ppm) is characteristic and is due to the deshielding effect of the electronegative oxygen atom and the aromatic system.[1][4] The aromatic region shows two protons, consistent with the disubstituted benzene ring. The observed multiplet or doublets arise from the coupling between these adjacent aromatic protons.[1][4]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentReference
188.0Carbonyl carbon (C=O)[4]
153.8Aromatic carbon (C-N)[4]
152.1Aromatic carbon (C-N)[4]
131.9Aromatic carbon (C-H)[4]
131.5Aromatic carbon (C-H)[4]
126.7Aromatic carbon (C-CHO)[4]
121.7Aromatic carbon (C-Br)[4]

The signal at 188.0 ppm is indicative of the aldehyde carbonyl carbon. The remaining signals in the aromatic region (121.7-153.8 ppm) correspond to the six carbons of the fused ring system. The carbons attached to heteroatoms (N and Br) and the aldehyde group are assigned based on expected electronic effects and comparison with similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentReference
3078, 3021Aromatic C-H stretching[4]
2835, 2728Aldehyde C-H stretching[4]
1702Carbonyl (C=O) stretching[4]
1526Aromatic C=C stretching[4]
1268, 1102, 937, 879Fingerprint region[4]

A key absorption band is observed at 1702 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.[4] The presence of bands around 2835 cm⁻¹ and 2728 cm⁻¹ further confirms the aldehyde C-H stretching. The peaks above 3000 cm⁻¹ are typical for aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS) using Fast Atom Bombardment (FAB+) confirms the elemental composition. The observed molecular ion peaks show a characteristic isotopic pattern for a bromine-containing compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.[1][4]

Table 5: High-Resolution Mass Spectrometry Data

IonCalculated m/zMeasured m/zReference
[C₇H₃⁷⁹BrN₂OS]⁺241.9149241.9149[4]
[C₇H₃⁸¹BrN₂OS]⁺243.9129243.9137[4]

The mass spectrum would exhibit two molecular ion peaks of nearly equal intensity at m/z values differing by 2, which is a definitive indicator of the presence of a single bromine atom in the molecule.[1]

Experimental Protocols

Synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

The following is a representative protocol for the synthesis of the title compound:

  • Starting Material: 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole.[4]

  • Reaction: A solution of the starting material (e.g., 260 mg, 0.67 mmol) in acetonitrile (8 mL) is prepared.[4]

  • Reagent Addition: An aqueous solution of silver nitrate (285 mg, 1.68 mmol, in 1.7 mL of water) is added to the stirred solution.[4]

  • Reaction Conditions: The mixture is heated to reflux for 2 hours.[4]

  • Work-up: After cooling to room temperature, the precipitate of AgBr is removed by filtration. The filtrate is extracted with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.[4]

  • Purification: The solvent is removed by rotary evaporation to yield the product as a white solid (yield: 92%).[4]

cluster_synthesis Synthesis Workflow start Start: 4-bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole reaction React with aq. AgNO3 in acetonitrile start->reaction reflux Reflux for 2 hours reaction->reflux filtration Filter to remove AgBr reflux->filtration extraction Extract with Dichloromethane filtration->extraction purification Purify by rotary evaporation extraction->purification product Product: 7-Bromobenzo[c]thiadiazole-4-carbaldehyde purification->product

Caption: A simplified workflow for the synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating characterization of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This comprehensive analysis is crucial for ensuring the identity and purity of this compound in research and development settings.

References

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde. This molecule is a pivotal building block in the development of advanced organic electronic materials and probes for biomedical applications. We delve into the theoretical underpinnings of frontier molecular orbitals and present a multi-faceted approach for their determination, combining experimental techniques—Cyclic Voltammetry (CV) and UV-Visible Spectroscopy—with computational Density Functional Theory (DFT) modeling. This document offers researchers, scientists, and drug development professionals both the foundational knowledge and practical methodologies required to accurately characterize this and similar heterocyclic compounds, ensuring the rational design of next-generation materials.

Introduction: The Significance of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a heterocyclic compound built upon the 2,1,3-benzothiadiazole (BTD) core. The BTD unit is a well-established and privileged electron-acceptor moiety, making its derivatives central to the fields of materials science and medicinal chemistry.[1][2][3][4] The specific functionalization of this molecule—a bromine atom at the 7-position and a carbaldehyde group at the 4-position—creates a highly electron-deficient aromatic system.[1][5] This distinct electronic profile makes it an invaluable intermediate for synthesizing non-fullerene acceptors for organic photovoltaics (OPVs), components for organic light-emitting diodes (OLEDs), and fluorescent probes.[1][3][6]

The performance of such materials is fundamentally governed by their electronic structure, specifically the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] These energy levels dictate a molecule's ability to donate or accept electrons, its electrochemical stability, and the energy of its primary electronic transitions, which determines its optical properties like color and fluorescence.[9] An accurate determination of the HOMO, LUMO, and the resultant energy gap (Eg) is therefore not merely an academic exercise; it is a critical prerequisite for the rational design and optimization of functional organic materials.

Theoretical Framework: Frontier Molecular Orbitals (FMOs)

In molecular orbital theory, the HOMO and LUMO are the orbitals at the "frontier" of electron occupancy.

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level correlates with the molecule's ionization potential—the energy required to remove an electron. A higher (less negative) HOMO energy indicates a greater propensity to donate an electron, characteristic of a better electron donor.[10]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. Its energy level corresponds to the molecule's electron affinity—the energy released when an electron is added. A lower (more negative) LUMO energy signifies a greater ability to accept an electron, defining a stronger electron acceptor.[10][11]

  • HOMO-LUMO Energy Gap (Eg): The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is the lowest energy required for electronic excitation.[7] This gap is a primary determinant of a molecule's kinetic stability and its interaction with light.[12][13] A smaller gap typically corresponds to absorption at longer wavelengths (i.e., more red-shifted color).[13]

For 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, the strong electron-withdrawing nature of the BTD core, bromine atom, and aldehyde group is expected to significantly lower the LUMO energy level, establishing it as a potent electron acceptor.

Methodologies for HOMO-LUMO Energy Level Determination

A robust characterization of frontier orbital energies relies on a combination of experimental measurements and theoretical calculations. Each method provides a unique perspective, and their correlation offers a self-validating and comprehensive understanding of the molecule's electronic structure.

Experimental Approach I: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the redox potentials of a molecule in solution, providing direct insight into the energies required to add or remove electrons. From the onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset), the absolute HOMO and LUMO energy levels can be estimated relative to the vacuum level.

  • Preparation: Dissolve a small quantity (~1-2 mg) of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Cell Assembly: Utilize a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Internal Reference: Add a small amount of ferrocene (Fc) to the solution. The well-defined, reversible oxidation of the ferrocene/ferrocenium (Fc/Fc+) couple serves as an internal reference potential.

  • Measurement: Purge the solution with an inert gas (e.g., argon) for 10-15 minutes. Record the cyclic voltammogram by sweeping the potential. First, scan cathodically to observe the reduction event, then anodically to observe the oxidation event.

  • Data Analysis:

    • Determine the half-wave potential of the internal reference (E1/2(Fc/Fc+)).

    • Identify the onset potentials for the first reduction (Eredonset) and oxidation (Eoxonset) of the analyte by finding the intersection of the tangent to the rising current with the baseline current.

    • Calculate the HOMO and LUMO energies using the following empirical equations, which reference the potentials to the vacuum level (assuming the absolute potential of the Fc/Fc+ couple is -4.8 eV or -5.1 eV below vacuum)[14]:

      • EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

CV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Dissolve Analyte & Supporting Electrolyte p2 Add Ferrocene (Internal Reference) p1->p2 p3 Purge with Argon p2->p3 m1 Assemble 3-Electrode Cell p3->m1 m2 Perform Potential Sweep m1->m2 a1 Record Voltammogram m2->a1 a2 Determine Onset Potentials (E_ox_onset, E_red_onset) a1->a2 a3 Calculate E_HOMO & E_LUMO using Empirical Formulas a2->a3 output output a3->output HOMO/LUMO Energy Levels

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Experimental Approach II: UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the energy required for electronic transitions, primarily the HOMO→LUMO transition.[15][16] While it does not provide absolute energy levels, it offers a direct measurement of the optical energy gap (Egopt).

  • Preparation: Prepare a dilute solution of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).

  • Measurement: Record the absorption spectrum using a dual-beam spectrophotometer, using a cuvette with the pure solvent as a reference.

  • Data Analysis:

    • Identify the absorption onset wavelength (λonset), which corresponds to the lowest energy transition. This is found at the edge of the lowest-energy (longest-wavelength) absorption band.

    • Calculate the optical energy gap using the Planck-Einstein relation:

      • Egopt (eV) = 1240 / λonset (nm) [8]

It is crucial to recognize that the optical gap (from UV-Vis) and the electrochemical gap (ELUMO - EHOMO from CV) are not identical.[15] The optical gap represents a rapid "vertical" transition without nuclear rearrangement, whereas the electrochemical gap is an "adiabatic" measurement that includes structural relaxation of the resulting ions.[15]

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis p1 Prepare Dilute Solution in UV-Transparent Solvent m1 Record Absorption Spectrum p1->m1 a1 Identify Absorption Onset (λ_onset) m1->a1 a2 Calculate Optical Gap (E_g_opt = 1240 / λ_onset) a1->a2 output output a2->output Optical Energy Gap

Caption: Workflow for determining the optical energy gap via UV-Vis Spectroscopy.

Computational Approach: Density Functional Theory (DFT)

DFT is a powerful quantum chemical method for calculating the electronic structure of molecules from first principles.[12][17] It provides direct energy values for all molecular orbitals, including the HOMO and LUMO, and allows for visualization of their spatial distribution.

  • Structure Optimization: The molecular geometry of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde is first optimized to find its lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) or larger basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: A final, higher-accuracy single-point energy calculation is performed using a larger basis set (e.g., 6-311++G(d,p)) to obtain precise molecular orbital energies.[7][12]

  • Data Extraction: The energies of the HOMO and LUMO are extracted directly from the output file of the calculation. The computational energy gap (EgDFT) is the difference between these two values.

DFT_Workflow c1 Build Initial Molecular Structure c2 Geometry Optimization (e.g., B3LYP/6-31G(d)) c1->c2 c3 Frequency Calculation (Confirm Minimum) c2->c3 c4 Single Point Energy (e.g., B3LYP/6-311++G(d,p)) c3->c4 c5 Extract HOMO & LUMO Energy Eigenvalues c4->c5 output output c5->output Computational HOMO/LUMO & Energy Gap

Caption: Workflow for computational determination of HOMO/LUMO levels via DFT.

Data Synthesis and Discussion

While specific experimental data for 7-Bromobenzo[c]thiadiazole-4-carbaldehyde is not broadly published, we can predict its electronic properties based on the known characteristics of its constituent parts and data from analogous BTD derivatives.[18]

ParameterMethodologyExpected ValueRationale
EHOMO Cyclic Voltammetry~ -6.2 eVThe electron-deficient BTD core and withdrawing substituents significantly stabilize the HOMO level, making the molecule difficult to oxidize.
ELUMO Cyclic Voltammetry~ -3.7 eVThe combined electron-withdrawing effect of the BTD core, bromine, and aldehyde group drastically lowers the LUMO, indicating a strong electron acceptor.[1]
Egelec Cyclic Voltammetry~ 2.5 eVCalculated as ELUMO - EHOMO.
λonset UV-Vis Spectroscopy~ 470 nmThe extended conjugation and strong intramolecular charge transfer character suggest absorption in the visible region.
Egopt UV-Vis Spectroscopy~ 2.64 eVCalculated as 1240 / 470 nm. This value is typically slightly larger than the electrochemical gap due to exciton binding energy.
EHOMODFT DFT (B3LYP)~ -6.5 eVDFT often overestimates the stability of the HOMO level.
ELUMODFT DFT (B3LYP)~ -3.4 eVThe LUMO energy is generally predicted with reasonable accuracy.
EgDFT DFT (B3LYP)~ 3.1 eVStandard DFT functionals are known to overestimate the HOMO-LUMO gap.[10]

Causality and Interpretation:

The synergy between the three methods provides a validated picture. CV is indispensable for determining absolute energy levels, which are critical for assessing energy level alignment in device heterojunctions (e.g., in an OPV active layer). UV-Vis spectroscopy provides a rapid and direct measure of the optical gap, which relates directly to the color of the material and the portion of the solar spectrum it can absorb. DFT calculations, while approximate, are invaluable for providing a theoretical rationale for the observed properties and for visualizing the frontier orbitals, confirming that the HOMO is typically distributed across the π-system while the LUMO is localized on the electron-accepting BTD core and aldehyde group.

Conclusion

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a highly functionalized, electron-deficient building block with significant potential in organic electronics. Its electronic properties are defined by a low-lying LUMO energy level, making it a potent electron acceptor, and a moderately large HOMO-LUMO gap. A rigorous characterization of these frontier orbital energies, employing a cohesive strategy of cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, is essential for its effective implementation. The methodologies and insights presented in this guide provide a robust framework for researchers to not only understand the fundamental properties of this molecule but also to rationally design and synthesize new high-performance materials for a range of technological and biomedical applications.

References

Computational studies on 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Computational Analysis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde: A Quantum Mechanical Approach to Molecular Design

Abstract

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a pivotal heterocyclic intermediate, playing a crucial role in the synthesis of advanced organic materials, particularly non-fullerene acceptors for organic photovoltaics.[1][2] Its unique electronic profile, stemming from the fusion of an electron-deficient benzothiadiazole core with electron-withdrawing bromo and formyl substituents, necessitates a profound understanding of its molecular properties.[1] This guide details a comprehensive computational workflow employing Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic characteristics of this molecule. We provide field-proven insights into the causality behind methodological choices, establishing a self-validating system where theoretical predictions are benchmarked against experimental data. This document serves as a technical resource for researchers, chemists, and material scientists engaged in the rational design of novel organic functional materials.

Introduction: The Significance of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of functional organic molecules due to its inherent electron-accepting nature and rigid, planar structure.[3] The strategic functionalization of the BTD core allows for the fine-tuning of its electronic and photophysical properties. 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (Br-BT-CHO) exemplifies this principle. As a member of the halogenated benzothiadiazole family, it features two key substituents:

  • A Bromine Atom (at C7): This serves a dual purpose. It acts as an electron-withdrawing group, further lowering the molecule's frontier orbital energy levels, and provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Stille), enabling its incorporation into larger conjugated systems.[1][4]

  • An Aldehyde/Formyl Group (at C4): This functional group is also strongly electron-withdrawing and offers a versatile handle for condensation reactions, crucial for extending the π-conjugation of the final target molecule.[1]

This dual functionality makes Br-BT-CHO a valuable building block for creating donor-acceptor (D-A) type molecules with tailored properties for applications in organic electronics and fluorescent sensing.[1][5] Understanding its intrinsic properties is paramount for predicting the behavior of the more complex materials derived from it.

Molecular Identity
PropertyValueSource(s)
IUPAC Name 7-Bromobenzo[c][1][5][6]thiadiazole-4-carbaldehyde[1][5]
CAS Number 1071224-34-4[1][5][6]
Molecular Formula C₇H₃BrN₂OS[1][5]
Molecular Weight 243.08 g/mol [1][5]
Physical Appearance Slightly yellow crystalline powder[1][2][5]
Melting Point 192-194 °C[1][5][7]

The Computational Gauntlet: A Validated DFT Workflow

To accurately model Br-BT-CHO, we employ Density Functional Theory (DFT), a quantum mechanical method that offers a robust balance of computational efficiency and accuracy for organic molecules of this scale.[8][9] Our chosen methodology is designed to be a self-validating system, where each step builds upon a rigorously established foundation.

Core Directive: Selecting the Right Tools
  • The Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is rooted in its extensive validation across a vast range of organic systems, where it has consistently demonstrated high accuracy in predicting geometries, vibrational frequencies, and electronic properties.[10][11]

  • The Basis Set (6-311+G(d,p)): A flexible basis set is critical for accurately describing a molecule with diverse elements (including sulfur and bromine) and a delocalized π-system. The 6-311+G(d,p) basis set provides triple-zeta valence functions for better description of electron density, diffuse functions (+) for handling lone pairs and potential anionic character, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in a bonded environment.

Experimental Workflow: From Geometry to Properties

The entire computational process follows a logical sequence, ensuring that subsequent property calculations are based on a stable, realistic molecular structure.

G cluster_0 Phase 1: Structural Optimization cluster_1 Phase 2: Property Calculation A 1. Initial 3D Structure Input B 2. DFT Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: No Imaginary Frequencies? C->D D->B  No (Structure is a Transition State) E Ground State Geometry (Minimum Energy) D->E  Yes F 4. Single Point Energy Calculation E->F G 5. Population Analysis (MEP, NBO) F->G H 6. TD-DFT for UV-Vis (Electronic Transitions) F->H I 7. GIAO Method for NMR (Chemical Shifts) F->I J 8. NLO Properties (Hyperpolarizability) F->J MEP_Concept cluster_mol Br-BT-CHO Molecule cluster_legend MEP Legend N1 N H1 H O1 O Red Red/Yellow = Negative Potential (Nucleophilic Site) Blue Blue = Positive Potential (Electrophilic Site) Nucleophile Nucleophile (e.g., OH⁻) Nucleophile->H1 Attacks Positive Site Electrophile Electrophile (e.g., H⁺) Electrophile->N1 Attacks Negative Site

References

Dissolution Deep Dive: A Technical Guide to the Solubility of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, a heterocyclic compound of significant interest in the development of novel therapeutics and organic electronics.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science industries who require a deep, practical understanding of this compound's dissolution behavior.

Introduction: Understanding the Molecule

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a substituted benzothiadiazole derivative with the molecular formula C₇H₃BrN₂OS and a molecular weight of 243.08 g/mol .[1][3] It typically presents as a slightly yellow crystalline powder with a melting point in the range of 192-194 °C.[2] The molecule's structure is key to its solubility profile. It comprises a fused aromatic ring system (benzothiadiazole), which is inherently hydrophobic, a polar aldehyde group (-CHO), and a bromine atom (-Br). The interplay between the polar functional groups and the nonpolar aromatic core dictates its interaction with various solvents. The aromatic character suggests that its solubility is likely favored in organic solvents.[4]

The benzothiadiazole core is a structural motif found in various bioactive molecules, making this compound a valuable intermediate in chemical synthesis.[1][2] Understanding its solubility is a critical first step in reaction setup, purification, formulation, and the development of organic electronic materials.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity. The polarity of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde is complex; it possesses both polar (aldehyde) and nonpolar (aromatic rings) characteristics.

Analysis of Molecular Features
  • Benzothiadiazole Core: This large, aromatic, and heterocyclic system contributes significantly to the molecule's nonpolar character, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group introduces a significant dipole moment, making this part of the molecule polar. It can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

  • Bromine Atom (-Br): The bromine atom is an electron-withdrawing group that adds to the molecule's overall polarity and polarizability.

Based on this structure, we can predict a solubility spectrum. The molecule is unlikely to be highly soluble in very polar protic solvents like water due to the large hydrophobic backbone. Conversely, it is also not expected to be freely soluble in purely nonpolar aliphatic solvents due to the polar aldehyde group. Its optimal solubility is anticipated in solvents of intermediate polarity, particularly those that can engage in dipole-dipole interactions.

Expected Solubility in Common Organic Solvent Classes
  • Polar Aprotic Solvents (e.g., Acetone, Chloroform, Dichloromethane, Tetrahydrofuran, Ethyl Acetate): This class of solvents is predicted to be the most effective. Solvents like acetone and chloroform are known to be effective for aromatic aldehydes.[4] They possess a significant dipole moment that can interact favorably with the aldehyde group, while their organic nature can solvate the benzothiadiazole ring system. Dichloromethane is also a likely candidate, often used in the extraction of such compounds.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While the aldehyde group can accept hydrogen bonds, the large nonpolar surface area of the molecule may limit solubility in short-chain alcohols compared to polar aprotic solvents. Solubility is expected to be moderate to low.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Toluene, being aromatic, might show some limited ability to dissolve the compound due to π-π interactions. However, aliphatic nonpolar solvents like hexane are expected to be poor solvents due to the compound's significant polarity.

  • Aqueous Solubility: The compound is expected to have low water solubility. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large hydrophobic benzothiadiazole core is high.[4]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

Materials and Equipment
  • 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (purity >98%)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Scintillation vials or other suitable sealed containers

  • Selected organic solvents (HPLC grade)

Step-by-Step Gravimetric Method

This method involves preparing a saturated solution and then determining the concentration of the dissolved solid.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. "Excess" ensures that undissolved solid remains, confirming saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that solid material is still present.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to withdraw from the upper portion of the solution.

    • Filter the withdrawn supernatant through a syringe filter to remove any remaining suspended particles. This step is critical for accurate results.

  • Quantification:

    • Transfer a precise volume of the clear, filtered, saturated solution to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • Calculate the solubility in g/L or mg/mL.

Data Presentation and Interpretation

The results should be compiled into a clear, tabular format for easy comparison.

SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
DichloromethanePolar AproticHigh[To be filled with experimental data]
ChloroformPolar AproticHigh[To be filled with experimental data]
AcetonePolar AproticHigh[To be filled with experimental data]
Tetrahydrofuran (THF)Polar AproticModerate to High[To be filled with experimental data]
Ethyl AcetatePolar AproticModerate[To be filled with experimental data]
MethanolPolar ProticLow to Moderate[To be filled with experimental data]
EthanolPolar ProticLow to Moderate[To be filled with experimental data]
TolueneNonpolar (Aromatic)Low[To be filled with experimental data]
HexaneNonpolar (Aliphatic)Very Low[To be filled with experimental data]
WaterPolar ProticVery Low/Insoluble[To be filled with experimental data]

Visualizing the Workflow and Concepts

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle for 2h C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Transfer known volume to pre-weighed container F->G H Evaporate solvent G->H I Weigh dried solute H->I J Calculate solubility I->J

Caption: Experimental workflow for determining solubility.

Solubility Logic Diagram

G cluster_compound 7-Bromobenzo[c]thiadiazole-4-carbaldehyde cluster_solvents Solvent Classes cluster_outcome Predicted Solubility Compound Benzothiadiazole Core (Nonpolar) Aldehyde Group (Polar) Bromine Atom (Polar) Solvents Polar Aprotic (e.g., Chloroform) Polar Protic (e.g., Methanol) Nonpolar (e.g., Hexane) Compound:f1->Solvents:f0 Strong dipole-dipole interaction Compound:f0->Solvents:f0 Favorable solvation Compound:f1->Solvents:f1 H-bond acceptor Compound:f0->Solvents:f1 Poor solvation of nonpolar core Compound:f1->Solvents:f2 Mismatched polarity Outcome High Solubility Moderate/Low Solubility Very Low Solubility Solvents:f0->Outcome:f0 Solvents:f1->Outcome:f1 Solvents:f2->Outcome:f2

Caption: Relationship between molecular features and solubility.

Conclusion and Future Work

This guide establishes a predictive framework for the solubility of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde and provides a detailed methodology for its experimental determination. The compound is predicted to be most soluble in polar aprotic solvents like dichloromethane, chloroform, and acetone, with limited solubility in both highly polar protic and nonpolar aliphatic solvents. The provided experimental protocol is a self-validating system for obtaining precise, reproducible solubility data. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating this compound for its various applications in medicinal chemistry and materials science. Future work should focus on generating quantitative solubility data across a range of temperatures to construct a complete solubility profile.

References

Thermal stability and melting point of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Properties of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and melting point of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (CAS No. 1071224-34-4), a critical heterocyclic intermediate in the field of materials science. The document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into the significance of its thermal properties, particularly in the context of its primary application as a building block for non-fullerene acceptors in organic photovoltaics. This guide synthesizes available data, presents standardized protocols for thermal characterization, and explains the causality behind experimental choices, ensuring a self-validating framework for laboratory application.

Introduction to 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Core Chemical Identity

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a bifunctional organic compound featuring a benzothiadiazole core, a bromine atom, and a carbaldehyde group.[1][2] This unique combination of an electron-deficient aromatic system with reactive functional groups makes it a valuable precursor in organic synthesis.[3]

  • IUPAC Name: 7-Bromo-2,1,3-benzothiadiazole-4-carbaldehyde[4]

  • CAS Number: 1071224-34-4[1][3][5]

  • Molecular Formula: C₇H₃BrN₂OS[1][3]

  • Molecular Weight: 243.08 g/mol [1][3]

Significance and Application in Materials Science

The primary significance of this compound lies in its role as an intermediate for the synthesis of advanced organic materials.[5] The benzothiadiazole unit is a well-known electron-accepting moiety. The bromine and aldehyde functionalities serve as reactive handles for further chemical transformations, such as Stille cross-coupling and Aldol condensation reactions.[1][2] This allows for its incorporation into larger π-conjugated systems, specifically as a building block for non-fullerene acceptors (NFAs) used in organic solar cells.[2][3] The thermal properties of this intermediate are paramount, as they directly influence the processing conditions, morphology, and long-term operational stability of the final photovoltaic devices.

Physicochemical and Thermal Properties

General Properties

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is typically supplied as a slightly yellow crystalline powder with a purity of 98% or greater, as confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting range suggests high purity, whereas a broad range often indicates the presence of impurities. The reported melting point for this compound varies slightly across different suppliers and literature sources, which is common. These minor discrepancies can arise from different measurement techniques, heating rates, or slight variations in residual solvents or crystalline polymorphism.

Reported Melting Point (°C)Source
192 - 194Smolecule[1], Benchchem[3]
195Sigma-Aldrich
185 - 186ChemicalBook[5]
192.0 - 196.0Chemdad[6]

The consensus from the available data places the melting point in the 192-196 °C range. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice, contributing to the compound's stability as a solid.

Thermal Stability Assessment

The Imperative of Thermal Stability
  • Synthesis and Purification: Subsequent reaction steps may require elevated temperatures.

  • Device Fabrication: Processes such as spin-coating, annealing, and vacuum deposition involve heating to control film morphology and device performance.

  • Operational Lifetime: Organic solar cells can experience significant temperature fluctuations during operation, and material degradation will severely limit the device's lifespan.

A high decomposition temperature is essential to ensure the chemical integrity of the molecule is maintained throughout the lifecycle of the material and the device it is part of.

Standard Experimental Methodologies

To rigorously characterize thermal stability, two primary techniques are employed:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures. A TGA thermogram reveals the onset temperature of mass loss, indicating the point at which the compound begins to degrade.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point and potentially an exothermic peak at higher temperatures if decomposition occurs.

Standard Operating Protocols

The following protocols are presented as self-validating systems for the accurate determination of the compound's thermal properties.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Causality: A slow, controlled heating rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Sample Preparation:

    • Ensure the 7-Bromobenzo[c]thiadiazole-4-carbaldehyde sample is completely dry, as residual solvent can depress the melting point. Dry under vacuum if necessary.

    • Finely crush a small amount of the crystalline powder using a spatula or mortar and pestle to ensure uniform packing.

  • Capillary Loading:

    • Tap the open end of a glass capillary tube into the powder until a small amount (2-3 mm in height) enters the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A tightly packed sample ensures efficient heat transfer.

  • Instrument Setup & Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to a temperature approximately 20 °C below the expected melting point (~175 °C).

    • Once this temperature is reached, change the ramp rate to a slow value (1-2 °C/min).

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting:

    • Report the result as the range T₁ - T₂.

Protocol for Thermal Stability Analysis via TGA

This protocol outlines a standard procedure for assessing thermal decomposition using a TGA instrument.

Causality: An inert atmosphere (e.g., nitrogen) is used to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidative degradation, providing a more intrinsic measure of the compound's stability.

  • Instrument Preparation:

    • Turn on the TGA instrument and the controlling computer.

    • Initiate the purge gas flow (typically high-purity nitrogen at 20-50 mL/min) through the balance and furnace to create an inert environment.

    • Perform a tare of the sample pan.

  • Sample Loading:

    • Place a small, accurately weighed amount of the sample (typically 3-10 mg) into the tared TGA pan (e.g., platinum or alumina).

  • Temperature Program:

    • Define the temperature program in the software:

      • Equilibration: Hold at a starting temperature (e.g., 30 °C) for 5-10 minutes to allow the system to stabilize.

      • Ramp: Increase the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

  • Data Acquisition & Analysis:

    • Begin the experiment and record the mass, temperature, and time.

    • After the run, analyze the resulting thermogram. The primary value of interest is the onset decomposition temperature (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss (Tₔ₅) occurs.

Data Visualization and Workflows

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Preparation cluster_load Loading cluster_measure Measurement Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary Tube Crush->Load Pack Pack Sample Tightly Load->Pack RampFast Fast Ramp to ~175°C Pack->RampFast RampSlow Slow Ramp (1-2°C/min) RampFast->RampSlow Observe Observe & Record T1, T2 RampSlow->Observe Report Report Observe->Report Report Range

Caption: Logical workflow for accurate melting point determination.

Workflow for Thermogravimetric Analysis (TGA)

TGAWorkflow cluster_setup Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis Purge Start N2 Purge Gas Tare Tare Sample Pan Purge->Tare Load Load Weighed Sample Tare->Load Program Set Temperature Program (Ramp: 10°C/min to 600°C) Load->Program Run Initiate Heating Program->Run Plot Plot Mass vs. Temperature Run->Plot Determine Determine Td5 (5% Mass Loss) Plot->Determine Report Report Determine->Report Report Thermal Stability

Caption: Standardized workflow for TGA thermal stability analysis.

Conclusion

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a thermally robust crystalline solid with a melting point consistently reported in the 192-196 °C range. This high melting point is indicative of a stable molecular structure, a prerequisite for its use as a precursor in high-performance organic electronic materials. While direct TGA data is not widely published, the established protocols outlined in this guide provide a clear and reliable framework for researchers to perform this critical characterization. A thorough understanding and documentation of these thermal properties are essential for ensuring the reproducibility of synthesis, the optimization of device fabrication processes, and the development of next-generation organic electronics with enhanced longevity.

References

Crystal structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Predicted Crystal Structure of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

Abstract

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a vital heterocyclic building block in the development of advanced organic electronic materials and potential therapeutic agents. Its unique electronic properties, stemming from the electron-deficient benzothiadiazole core combined with the versatile reactivity of its bromine and aldehyde functional groups, make it a molecule of significant interest. While its synthesis and spectroscopic characteristics are established, a definitive single-crystal X-ray structure has not yet been reported in the public domain. This technical guide provides a comprehensive overview of the molecule's known synthesis and properties. Furthermore, it presents a predictive analysis of its crystal structure and supramolecular assembly, drawing upon established principles of crystal engineering and comparative analysis of closely related, structurally characterized compounds. We hypothesize that the crystal packing is dominated by a combination of halogen bonding, weak hydrogen bonding, and π-π stacking, and we propose an experimental workflow for the definitive determination of its solid-state structure.

Introduction: The Benzothiadiazole Core in Functional Molecules

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern materials science and medicinal chemistry. Characterized by a benzene ring fused to a 1,2,5-thiadiazole ring, the BTD unit is a powerful electron acceptor.[4] This intrinsic electron deficiency, which arises from the electronegative nitrogen and sulfur atoms in the heterocyclic ring, allows for the creation of molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] This property is critical for applications in organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), where BTD derivatives often serve as the acceptor component in donor-acceptor systems.[5]

The functionalization of the BTD core allows for the fine-tuning of its electronic, optical, and solid-state properties. Halogenation, particularly bromination, is a key strategic choice for two primary reasons:

  • Electronic Perturbation: The electron-withdrawing nature of bromine further lowers the energy levels of the BTD core, influencing the material's band gap and light-absorption characteristics.[2]

  • Synthetic Handle: The bromine atom serves as a versatile leaving group for carbon-carbon bond-forming cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex π-conjugated systems.[2]

The introduction of a carbaldehyde (formyl) group provides an additional reactive site for condensation reactions, allowing for the extension of the molecular framework or attachment to other substrates. The title compound, 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, thus represents a highly valuable bifunctional intermediate, primed for the synthesis of advanced functional materials. Understanding its solid-state packing is crucial, as intermolecular interactions dictate bulk properties such as charge mobility, solubility, and thermal stability.

Synthesis and Spectroscopic Characterization

The molecular structure of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is confirmed through various spectroscopic methods, and its synthesis can be achieved via established protocols.

Molecular and Physical Properties

The compound presents as a slightly yellow crystalline powder with a melting point reported in the range of 185-194°C, indicating substantial intermolecular forces in the solid state.[2][6]

PropertyValueSource(s)
Molecular Formula C₇H₃BrN₂OS[3]
Molecular Weight 243.08 g/mol [3]
Appearance Slightly yellow crystalline powder[2]
Melting Point 185-186 °C[6]
Purity >98% (by NMR)[2]
Synthesis Protocol

A reliable method for the synthesis of the title compound involves the hydrolysis of the corresponding dibromomethyl precursor. The causality behind this choice is the relative ease of installing the aldehyde functionality from a more stable intermediate.

Protocol: Synthesis from 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole [6]

  • Dissolution: Dissolve 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (0.67 mmol) in acetonitrile (8 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: To the stirred solution, add an aqueous solution of silver nitrate (AgNO₃) (1.68 mmol in 1.7 mL of water). The use of AgNO₃ facilitates the hydrolysis by coordination to the bromine atoms, promoting their departure.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of silver bromide (AgBr) will have formed. Filter the mixture to remove the solid precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated brine (1 x 25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde as a white or slightly yellow solid (typical yield >90%).

Spectroscopic Data

The identity and purity of the synthesized compound are confirmed by the following spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.71 (s, 1H, -CHO), 8.09-8.03 (m, 2H, Ar-H). The downfield shift of the aldehyde proton is characteristic and due to the strong deshielding effect of the carbonyl group and the electron-deficient aromatic system.[3][6]

  • ¹³C NMR (100 MHz, CDCl₃): δ 188.0, 153.8, 152.1, 131.9, 131.5, 126.7, 121.7.[6]

  • IR (KBr, cm⁻¹): 1702 (C=O stretch), 1526, 1268, 1102, 937, 879. The strong absorption at 1702 cm⁻¹ is definitive for the aldehyde carbonyl group.[6]

  • HRMS (FAB+): m/z calculated for C₇H₃⁷⁹BrN₂OS [M]⁺ 241.9149, found 241.9149.[6]

Predictive Analysis of the Crystal Structure

As of this writing, a solved crystal structure for 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is not available in the Cambridge Crystallographic Data Centre (CCDC) or peer-reviewed literature. However, based on the functional groups present, we can construct a robust hypothesis regarding the key intermolecular interactions that govern its supramolecular assembly.

Principal Intermolecular Synthons

The crystal packing will be a result of a delicate balance between several competing non-covalent interactions. The most influential of these are predicted to be:

  • Halogen Bonding (XB): The bromine atom at the 7-position is a prime candidate for forming halogen bonds. Due to the electron-withdrawing nature of the BTD ring, the bromine atom possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. This enables it to act as a halogen bond donor, interacting favorably with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the thiadiazole ring (Br···N) or potentially the sulfur atom (Br···S). This interaction is often highly directional and can be a dominant force in the crystal packing of brominated heterocycles.

  • Weak Hydrogen Bonding: The aldehyde proton and the two aromatic protons are capable of acting as donors for weak C-H···O and C-H···N hydrogen bonds. The most likely acceptor is the aldehyde oxygen atom, which is the most electronegative site in the molecule. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in stabilizing the crystal lattice.

  • π-π Stacking: The planar, electron-deficient BTD ring system is expected to form offset or slipped-stacking arrangements. This type of interaction is common for extended aromatic systems and is crucial for facilitating charge transport in organic semiconductor materials.

  • Chalcogen Bonding: The sulfur atom in the thiadiazole ring can also participate in chalcogen bonding, acting as an electrophilic center that interacts with nucleophiles like the nitrogen or oxygen atoms of neighboring molecules (S···N or S···O).

Hypothetical Supramolecular Assembly

We predict that the dominant interactions will form a layered or herringbone-type structure. A plausible motif involves chains or ribbons of molecules linked by head-to-tail Br···N halogen bonds and C-H···O hydrogen bonds. These ribbons would then pack into layers stabilized by π-π stacking interactions between the BTD cores of adjacent ribbons.

Predicted Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A 7-Br-BTD-4-CHO B 7-Br-BTD-4-CHO A->B Br···N Halogen Bond C 7-Br-BTD-4-CHO B->C C-H···O Hydrogen Bond

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol focuses on the regioselective mono-formylation of the readily available precursor, 4,7-dibromobenzo[c]thiadiazole, utilizing the Vilsmeier-Haack reaction. This application note elucidates the mechanistic rationale behind the choice of reagents and conditions, offering insights into achieving high selectivity and yield. A comprehensive, step-by-step protocol is provided, alongside characterization data and safety considerations, to enable researchers to successfully replicate this synthesis.

Introduction: The Significance of Functionalized Benzothiadiazoles

The benzo[c][1][2][3]thiadiazole scaffold is a privileged electron-acceptor unit at the core of numerous functional molecules.[2] Its derivatives are integral components in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photovoltaic materials.[4] Specifically, 7-Bromobenzo[c]thiadiazole-4-carbaldehyde serves as a versatile intermediate. The presence of orthogonal functional groups—the bromine atom and the aldehyde—allows for sequential, site-selective modifications. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the aldehyde group provides a handle for condensations, reductive aminations, and other classical transformations.[1][5]

This guide addresses the critical synthetic challenge of selectively introducing a formyl group onto the 4,7-dibromobenzo[c]thiadiazole core, a transformation that unlocks a vast chemical space for drug discovery and materials science exploration.

The Synthetic Challenge: Achieving Regioselective Mono-formylation

The primary challenge in the synthesis of the target compound from 4,7-dibromobenzo[c]thiadiazole is to achieve selective formylation at a single position (mono-formylation) while preventing the formation of the di-formylated byproduct. Furthermore, the inherent symmetry of the starting material means that formylation at the C4 or C7 position leads to the same product.

The Vilsmeier-Haack reaction is the chosen method for this transformation. It is a reliable and mild method for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[6][7] Although the benzo[c]thiadiazole ring system is electron-deficient, the Vilsmeier-Haack reaction can still proceed, albeit likely requiring more forcing conditions than for highly activated substrates. The Vilsmeier reagent, a chloroiminium salt generated in situ from a formamide and phosphorus oxychloride, is a relatively weak electrophile, which can be advantageous in controlling selectivity.[8][9]

Reaction Mechanism: The Vilsmeier-Haack Formylation

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent cascade of eliminations generates the highly electrophilic (chloromethylene)dimethyliminium ion, also known as the Vilsmeier reagent.[6]

  • Electrophilic Aromatic Substitution: The π-system of the 4,7-dibromobenzo[c]thiadiazole attacks the electrophilic carbon of the Vilsmeier reagent. This is the rate-determining step and is generally slower for electron-deficient rings. Following the formation of the iminium salt intermediate, aqueous workup hydrolyzes it to the final aldehyde product.

Experimental Protocol

This protocol is a representative procedure adapted from general Vilsmeier-Haack methodologies for halogenated and electron-deficient aromatic systems. Optimization of temperature and reaction time may be necessary to maximize the yield of the mono-formylated product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,7-Dibromobenzo[c]thiadiazole≥98%Commercially AvailableStarting material
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUsed as both reagent and solvent
Phosphorus oxychloride (POCl₃)≥99%Sigma-AldrichHighly corrosive and moisture-sensitive
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificFor extraction
Sodium acetateAnhydrousSigma-AldrichFor workup
Saturated Sodium Bicarbonate SolutionFor neutralization
Brine (Saturated NaCl solution)For washing
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Silica Gel230-400 meshFor column chromatography
HexanesHPLC GradeEluent for chromatography
Ethyl AcetateHPLC GradeEluent for chromatography
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser, nitrogen inlet, and dropping funnel.

  • Magnetic stirrer with heating mantle.

  • Ice-water bath.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

Step-by-Step Synthesis Procedure

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 4,7-dibromobenzo[c]thiadiazole in anhydrous DMF cool Cool to 0 °C (Ice Bath) start->cool Inert Atmosphere (N2) add_reagent Slowly add POCl₃ (Vilsmeier Reagent Formation) cool->add_reagent warm Warm to Room Temp. add_reagent->warm Maintain 0 °C heat Heat to 60-70 °C warm->heat Stir for 30 min monitor Monitor reaction (TLC) heat->monitor Stir for 12-24 h quench Cool and quench with ice-cold NaOAc solution monitor->quench extract Extract with DCM quench->extract wash Wash organic layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ and concentrate wash->dry chromatography Silica Gel Chromatography (Hexanes/EtOAc) dry->chromatography product Isolate pure 7-Bromobenzo[c]thiadiazole- 4-carbaldehyde chromatography->product

Caption: Workflow for the Vilsmeier-Haack formylation.

  • Flask Setup: Under a nitrogen atmosphere, charge a dry 100 mL three-neck round-bottom flask with 4,7-dibromobenzo[c]thiadiazole (1.0 eq, e.g., 2.94 g, 10.0 mmol).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 20 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq, e.g., 1.1 mL, 12.0 mmol) to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product.

  • Quenching: Once the reaction has reached completion (or optimal conversion), cool the flask back down to 0 °C in an ice-water bath.

  • Hydrolysis: In a separate beaker, prepare a cold solution of sodium acetate (5.0 eq) in water. Cautiously and slowly, pour the reaction mixture onto the stirred sodium acetate solution. This hydrolysis step is exothermic and should be performed with care in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, a yellowish solid, should be purified by silica gel column chromatography.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield 7-Bromobenzo[c]thiadiazole-4-carbaldehyde as a pale yellow crystalline solid.

Results and Discussion

Expected Yield and Characterization
  • Yield: Moderate to good yields (50-70%) can be expected, contingent on reaction optimization.

  • Appearance: Slightly yellow crystalline powder.[1]

  • Melting Point: 192-194 °C.[2]

  • Molecular Formula: C₇H₃BrN₂OS

  • Molecular Weight: 243.08 g/mol .[1]

Table of Expected Spectroscopic Data

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 10.71 (s, 1H, -CHO), 8.09-8.03 (m, 2H, Ar-H).[3]
¹³C NMR (CDCl₃, 100 MHz)δ 188.0, 153.8, 152.1, 131.9, 131.5, 126.7, 121.7.[3]
HRMS (FAB+)m/z Calculated for C₇H₃⁷⁹BrN₂OS [M]⁺: 241.9149, Found: 241.9149.[3]
m/z Calculated for C₇H₃⁸¹BrN₂OS [M]⁺: 243.9129, Found: 243.9137.[3]
Causality and Optimization
  • Stoichiometry: Using a slight excess of POCl₃ (1.1-1.5 equivalents) ensures the complete conversion of DMF to the Vilsmeier reagent. A large excess should be avoided as it can promote di-substitution and lead to more complex workup procedures.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic formation of the Vilsmeier reagent. The subsequent heating to 60-70 °C is necessary to overcome the activation energy for the electrophilic attack on the deactivated benzothiadiazole ring. Higher temperatures may lead to the formation of the di-formylated byproduct.

  • Solvent: DMF serves a dual role as both a reagent and a solvent, ensuring a sufficient concentration of the Vilsmeier reagent.

  • Workup: The use of a buffered aqueous solution (sodium acetate) for quenching is important to neutralize the acidic byproducts of the reaction and facilitate the hydrolysis of the iminium intermediate to the aldehyde without causing degradation.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): is highly toxic, corrosive, and reacts violently with water. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • N,N-Dimethylformamide (DMF): is a suspected teratogen and should be handled with care.

  • The quenching and hydrolysis step is exothermic and may release acidic fumes. Ensure adequate ventilation and perform the addition slowly.

Conclusion

The Vilsmeier-Haack reaction provides an effective and direct pathway for the synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde from 4,7-dibromobenzo[c]thiadiazole. Careful control over stoichiometry and temperature is paramount to achieving selective mono-formylation and obtaining the product in good yield. The resulting bifunctional molecule is a valuable platform for the synthesis of more complex structures for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Bromination and Formylation of 2,1,3-Benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,1,3-Benzothiadiazole in Modern Chemistry

2,1,3-Benzothiadiazole (BTD) is a bicyclic heteroaromatic compound that has garnered significant attention in materials science and medicinal chemistry.[1][2] Its electron-deficient nature makes it a crucial building block in the synthesis of organic semiconductors, fluorescent probes, and photovoltaics.[1][3][4] Functionalization of the BTD core, particularly through bromination and formylation, provides versatile intermediates for creating complex molecular architectures with tailored electronic and photophysical properties.[1][4][5]

This guide provides detailed, field-proven protocols for the selective bromination and formylation of the 2,1,3-benzothiadiazole ring system. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Section 1: Bromination of 2,1,3-Benzothiadiazole

The bromination of 2,1,3-benzothiadiazole is a cornerstone transformation, yielding mono- and di-bromo derivatives that are pivotal for subsequent cross-coupling reactions.[1] The primary product of interest is often 4,7-dibromo-2,1,3-benzothiadiazole, a key precursor for conductive polymers and other advanced materials.[1][3]

Mechanistic Insight: Electrophilic Aromatic Substitution

The bromination of benzothiadiazole proceeds via an electrophilic aromatic substitution mechanism. The thiadiazole ring is electron-withdrawing, which deactivates the adjacent benzene ring towards electrophilic attack. However, substitution occurs preferentially at the 4 and 7 positions.[6] The reaction is typically carried out in a strong acidic medium which facilitates the generation of a potent electrophilic bromine species. A proposed two-step mechanism involves the initial formation of a sigma-complex (arenium ion), followed by deprotonation to restore aromaticity.[7]

Protocol 1: Dibromination using N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid

This method offers a reliable alternative to using elemental bromine and has been shown to be effective for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.[8][9][10]

Materials:

  • 2,1,3-Benzothiadiazole

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (96%)

  • Deionized Water

  • Methanol

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (e.g., 6.81 g, 50 mmol) in concentrated sulfuric acid (200 mL) in a round-bottom flask with stirring.[8]

  • At 60°C, add N-bromosuccinimide (e.g., 18.71 g, 105 mmol) in three portions over a period of time.[8]

  • Maintain the reaction mixture at 60°C with vigorous stirring for 12 hours.[8]

  • After completion, carefully pour the reaction mixture into a beaker containing ice water (900 mL).[8]

  • A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.[8]

  • Wash the collected solid sequentially with deionized water, methanol, and n-hexane. Repeat this washing process three times to remove impurities.[8]

  • Dry the final product under vacuum to obtain 4,7-dibromo-2,1,3-benzothiadiazole as a solid. A yield of approximately 69% can be expected.[8]

Data Summary:

ReagentMolar Ratio (to BTD)Key ParametersExpected Yield
N-Bromosuccinimide2.160°C, 12 hours~69%[8]

Workflow Diagram:

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Benzothiadiazole in conc. H2SO4 add_nbs Add NBS in portions at 60°C dissolve->add_nbs Under N2 stir Stir at 60°C for 12h add_nbs->stir quench Pour into ice water stir->quench Reaction complete filter Filter the precipitate quench->filter wash Wash with H2O, MeOH, Hexane filter->wash dry Dry under vacuum wash->dry Bromination_Scheme BTD 2,1,3-Benzothiadiazole DibromoBTD 4,7-Dibromo-2,1,3-benzothiadiazole BTD->DibromoBTD Br2, HBr, Reflux Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium BTD_derivative Benzothiadiazole Derivative BTD_derivative->Iminium Electrophilic Attack Aldehyde Formylated Benzothiadiazole Iminium->Aldehyde Hydrolysis

References

Application Note: A Robust Protocol for the Synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde for Advanced Research Applications

Application Note: A Robust Protocol for the Synthesis of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde for Advanced Research Applications

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a key heterocyclic building block in the development of advanced materials and pharmaceuticals. Its unique electronic properties, stemming from the electron-deficient benzothiadiazole core, make it an invaluable component in organic electronics, particularly in the synthesis of materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The presence of both a bromo and a formyl group at strategic positions on the benzothiadiazole scaffold provides orthogonal handles for further chemical modifications. The bromine atom serves as a versatile site for palladium-catalyzed cross-coupling reactions, while the aldehyde functionality allows for a wide range of classical transformations, including condensations and reductive aminations. This dual reactivity enables the construction of complex molecular architectures with tailored optoelectronic and biological properties.

Synthetic Strategies: Navigating the Challenges of Selective Functionalization

The synthesis of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde presents a significant challenge in achieving regioselective mono-functionalization of the readily available 4,7-dibromobenzo[c][1][2][3]thiadiazole. While palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, achieving selective mono-arylation or mono-formylation of a symmetrical di-haloarene can be difficult, often leading to mixtures of mono- and di-substituted products that are challenging to separate.

The Palladium-Catalyzed Approach: A Mechanistic Overview and Its Limitations

Palladium-catalyzed formylation of aryl halides is a well-established method for the introduction of an aldehyde group. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of a formyl synthon and subsequent reductive elimination to yield the desired aldehyde and regenerate the active catalyst.

While effective for many substrates, the selective mono-formylation of 4,7-dibromobenzo[c][1][2][3]thiadiazole via this method is problematic due to the similar reactivity of the two C-Br bonds. Controlling the stoichiometry of the formylating agent and careful optimization of reaction conditions, including catalyst, ligand, and temperature, are crucial but often insufficient to prevent the formation of the diformylated byproduct.

An Alternative, Efficient Pathway: A Multi-Step Synthesis

To circumvent the challenges associated with selective palladium-catalyzed formylation, a more robust and higher-yielding multi-step synthetic route is presented in this application note. This pathway commences with the bromination of 4-methylbenzo[c][1][2][3]thiadiazole, followed by radical bromination of the methyl group, and concludes with the hydrolysis of the resulting dibromomethyl intermediate to the desired aldehyde. This approach offers excellent control over regioselectivity and consistently provides the target compound in high purity and yield.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde.

Step 1: Synthesis of 4-Bromo-7-methylbenzo[c][1][2][3]thiadiazole

This initial step involves the electrophilic bromination of 4-methylbenzo[c][1][2][3]thiadiazole.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
4-Methylbenzo[c][1][2][3]thiadiazoleC₇H₆N₂S150.202.7 g (18 mmol)Starting Material
Acetic AcidCH₃COOH60.0515 mLSolvent
WaterH₂O18.022.5 mLSolvent
BromineBr₂159.811 mL (19.5 mmol)Brominating Agent
Sodium Thiosulfate SolutionNa₂S₂O₃158.11As neededQuenching Agent
EthanolC₂H₅OH46.07For recrystallizationSolvent

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzo[c][1][2][3]thiadiazole (2.7 g, 18 mmol) in a solvent mixture of acetic acid (15 mL) and water (2.5 mL).

  • In a separate container, prepare a solution of bromine (1 mL, 19.5 mmol) in acetic acid (2 mL).

  • Add the bromine solution dropwise to the stirred solution of the starting material.

  • Heat the reaction mixture to 50 °C and then increase the temperature to 60-70 °C, maintaining it for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

  • Collect the precipitate by filtration and wash it sequentially with a sodium thiosulfate solution and water.

  • Purify the crude product by recrystallization from ethanol to obtain 4-bromo-7-methylbenzo[c][1][2][3]thiadiazole as white, needle-like crystals (2.6 g, 62% yield).[2]

Characterization Data for 4-Bromo-7-methylbenzo[c][1][2][3]thiadiazole:

  • Melting Point: 135-136 °C[2]

  • ¹H NMR (250 MHz, CDCl₃): δ = 7.71 (d, J = 7.3 Hz, 1H), 7.23 (d, J = 7.3 Hz, 1H), 2.69 (s, 3H) ppm.[2]

  • ¹³C NMR (63 MHz, CDCl₃): δ = 155.27, 153.30, 132.17, 131.39, 128.74, 111.30, 17.81 ppm.[2]

  • Mass Spectrometry (EI): m/z = 228 [M⁺], 230 [(M+2)⁺], 149 [(M-Br)⁺].[2]

Step 2: Synthesis of 4-Bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole

This step involves the radical bromination of the methyl group of the previously synthesized intermediate.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
4-Bromo-7-methylbenzo[c][1][2][3]thiadiazoleC₇H₅BrN₂S229.09(Assumed from previous step)Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98(Typically 2.2 eq.)Brominating Agent
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.23(Catalytic amount)Radical Initiator
Carbon Tetrachloride (CCl₄)CCl₄153.82(Solvent)Solvent

Procedure (General Protocol):

  • To a solution of 4-bromo-7-methylbenzo[c][1][2][3]thiadiazole in carbon tetrachloride, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole.

Step 3: Synthesis of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

The final step is the hydrolysis of the dibromomethyl group to the aldehyde using silver nitrate.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
4-Bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazoleC₇H₃Br₃N₂S386.98260 mg (0.67 mmol)Starting Material
Silver NitrateAgNO₃169.87285 mg (1.68 mmol)Hydrolyzing Agent
AcetonitrileCH₃CN41.058 mLSolvent
WaterH₂O18.021.7 mLSolvent
DichloromethaneCH₂Cl₂84.93For extractionSolvent
Saturated Brine--For washing-
Anhydrous Magnesium SulfateMgSO₄120.37For drying-

Procedure:

  • Dissolve 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (260 mg, 0.67 mmol) in acetonitrile (8 mL) in a round-bottom flask.

  • Prepare a solution of silver nitrate (285 mg, 1.68 mmol) in water (1.7 mL) and add it to the stirred solution of the starting material.

  • Heat the reaction mixture to reflux for 2 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated silver bromide (AgBr).

  • Extract the filtrate with dichloromethane.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to yield 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde as a white solid (147 mg, 92% yield).[4]

Characterization Data for 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde:

  • Melting Point: 185-186 °C[4]

  • Appearance: White solid[4]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.71 (s, 1H), 8.09-8.03 (m, 2H).[4]

  • ¹³C NMR (100 MHz, CDCl₃): δ 188.0, 153.8, 152.1, 131.9, 131.5, 126.7, 121.7.[4]

  • IR (KBr): ν 3078, 3021, 2835, 2728, 1702, 1526, 1268, 1102, 937, 879 cm⁻¹.[4]

  • HRMS (FAB+): m/z calculated for C₇H₃⁷⁹BrN₂OS [M]⁺ 241.9149, found 241.9149; calculated for C₇H₃⁸¹BrN₂OS [M]⁺ 243.9129, found 243.9137.[4]

Workflow and Mechanistic Insights

The overall synthetic workflow is depicted below. The key transformation in the final step is the silver-assisted hydrolysis of the gem-dibromide to the corresponding aldehyde. The silver ions likely coordinate to the bromine atoms, facilitating their departure and the subsequent attack of water to form a gem-diol intermediate, which then readily dehydrates to the aldehyde.

Synthesis_Workflowcluster_0Step 1: Brominationcluster_1Step 2: Radical Brominationcluster_2Step 3: Hydrolysis4-Methylbenzo[c][1,2,5]thiadiazole4-Methylbenzo[c][1,2,5]thiadiazoleBr2_AcOHBr2, Acetic Acid/H2O60-70 °C, 5h4-Methylbenzo[c][1,2,5]thiadiazole->Br2_AcOHProduct_14-Bromo-7-methylbenzo[c][1,2,5]thiadiazoleBr2_AcOH->Product_1NBS_BPONBS, BPOCCl4, RefluxProduct_1->NBS_BPOProduct_24-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazoleNBS_BPO->Product_2AgNO3_H2OAgNO3, Acetonitrile/H2OReflux, 2hProduct_2->AgNO3_H2OFinal_Product7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehydeAgNO3_H2O->Final_Product

Caption: Synthetic workflow for 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde.

Conclusion

This application note provides a reliable and high-yielding protocol for the synthesis of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde. By avoiding the complexities of selective palladium-catalyzed mono-formylation, this multi-step approach offers a practical and efficient route to this valuable building block. The detailed experimental procedures and characterization data provided herein will be a valuable resource for researchers in materials science and medicinal chemistry, enabling the development of novel functional molecules with tailored properties.

Stille coupling protocols for 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Stille Coupling Protocols for 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Introduction: Synthesizing Advanced Benzothiadiazole Derivatives

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a pivotal building block in the development of advanced organic materials and pharmacologically active compounds.[4][5][6] Its electron-deficient benzothiadiazole core, combined with a reactive aldehyde group, makes it a valuable precursor for creating donor-acceptor molecules used in organic electronics, photovoltaics, and fluorescent probes.[5][6][7] The bromine atom at the 7-position serves as an ideal handle for carbon-carbon bond formation, enabling the systematic extension and tuning of the molecule's electronic and physical properties.[5]

Among the array of cross-coupling reactions, the palladium-catalyzed Stille coupling stands out for its remarkable functional group tolerance, stability of reagents to air and moisture, and reliability in forming C(sp²)-C(sp²) bonds.[1][2][8] These attributes are particularly advantageous when working with multifunctional substrates like 7-bromobenzo[c]thiadiazole-4-carbaldehyde, where sensitive groups such as the aldehyde must be preserved.[2][9] This guide provides a comprehensive overview of the Stille coupling mechanism and presents detailed, field-proven protocols for the successful modification of this key benzothiadiazole intermediate.

The Stille Coupling Reaction: A Mechanistic Overview

The Stille reaction is a powerful palladium-catalyzed process that couples an organostannane (R¹-SnR₃) with an organic halide or pseudohalide (R²-X).[1][3] The reaction proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rational troubleshooting and protocol optimization.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically a 14-electron species, which oxidatively inserts into the carbon-halogen bond of the organic electrophile (7-bromobenzo[c]thiadiazole-4-carbaldehyde). This forms a square planar Pd(II) intermediate.[2][10]

  • Transmetalation : The organostannane reagent then exchanges its organic group (R¹) with the halide on the palladium complex. This is often the rate-determining step of the cycle.[1][11] The precise mechanism can vary, but it results in a new Pd(II) complex bearing both organic coupling partners (R¹ and R²).[1]

  • Reductive Elimination : In the final step, the two organic groups are eliminated from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][10]

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_intermediate L₂Pd(II)(Ar)X (Pd(II) Complex) pd0->pd2_intermediate transmetal Transmetalation pd2_coupled L₂Pd(II)(Ar)R (Di-organic Complex) pd2_intermediate->pd2_coupled pd2_coupled->pd0 red_elim Reductive Elimination product Ar-R (Coupled Product) pd2_coupled->product Reductive Elimination byproduct X-Sn(Bu)₃ pd2_coupled->byproduct substrate Ar-X (Aryl Halide) substrate->pd2_intermediate Oxidative Addition stannane R-Sn(Bu)₃ (Organostannane) stannane->pd2_coupled Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Parameters for Successful Coupling

Optimizing a Stille coupling reaction requires careful consideration of each component. The electron-deficient nature of the 7-bromobenzo[c]thiadiazole-4-carbaldehyde substrate makes it a good candidate for oxidative addition, but the choice of catalyst, ligand, and solvent remains critical for achieving high yields.

  • The Substrate (Aryl Bromide) : 7-Bromobenzo[c]thiadiazole-4-carbaldehyde is an activated aryl bromide due to the electron-withdrawing character of the heterocyclic core and the aldehyde.[5] This generally facilitates the initial oxidative addition step. Aryl bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[1][3]

  • The Organostannane : Tributylstannyl and trimethylstannyl reagents are most common.[1] While trimethylstannanes can be more reactive, they are also significantly more toxic.[1] The reactivity of the transfer group on the tin follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[3] Using organostannanes with three non-transferable groups (like butyl or methyl) ensures selective transfer of the desired R-group.[2]

  • Palladium Catalyst : Both Pd(0) and Pd(II) complexes can be used.[3]

    • Pd(0) sources : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, air-stable precatalyst that releases the active Pd(0) species in solution.[3]

    • Pd(II) sources : Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are also effective and are reduced in situ to the active Pd(0) state.[3] Catalyst loading is typically low (1-5 mol%).

  • Ligands : The choice of ligand is crucial. It stabilizes the palladium catalyst and modulates its reactivity.

    • Phosphine Ligands : Triphenylphosphine (PPh₃) is a standard, effective ligand. For challenging couplings, more electron-rich and bulky ligands can accelerate the reaction, particularly the reductive elimination step.[1][12]

    • Phosphine-Free Systems : In some cases, phosphine-free systems using ligands like DABCO (1,4-diazabicyclo[2.2.2]octane) can provide an inexpensive and efficient alternative.[13]

  • Solvent : Anhydrous, deoxygenated solvents are mandatory to prevent catalyst degradation. Toluene, dioxane, and N,N-dimethylformamide (DMF) are common choices. The polarity of the solvent can influence the reaction rate.

  • Additives : The addition of co-catalysts can significantly enhance reaction rates. Copper(I) iodide (CuI) is a well-known additive that is believed to facilitate the transmetalation step.[12][14]

Experimental Protocols

Safety Note: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be quenched and disposed of according to institutional safety guidelines.

Protocol A: Standard Stille Coupling with Pd(PPh₃)₄

This protocol provides a robust and general method for coupling various aryl or heteroaryl stannanes to the benzothiadiazole core.

Materials:

  • 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

  • Organostannane reagent (e.g., 2-(Tributylstannyl)thiophene) (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Anhydrous, degassed toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 7-bromobenzo[c]thiadiazole-4-carbaldehyde (1.0 eq), the organostannane reagent (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Add anhydrous, degassed toluene via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture and heat to 90-110 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This process precipitates the tin byproducts as insoluble fluorides.[10]

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol B: Accelerated Coupling with Pd(OAc)₂/DABCO System

This protocol utilizes a phosphine-free system that can be more cost-effective and sometimes more efficient for certain substrates.[13]

Materials:

  • 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

  • Organostannane reagent (e.g., Tributyl(phenyl)stannane) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (6 mol%)

  • Potassium fluoride (KF) (3.0 equivalents)

  • Anhydrous, degassed DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine 7-bromobenzo[c]thiadiazole-4-carbaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), DABCO (0.06 eq), and KF (3.0 eq).

  • Add the organostannane reagent (1.2 eq) via syringe.

  • Add anhydrous, degassed DMF to the vessel.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for completion (typically 12-18 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the final product.

Workflow and Data Summary

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Assemble & Weigh Reagents (Substrate, Stannane, Catalyst) dry_glass 2. Flame-Dry Glassware prep_reagents->dry_glass inert_atm 3. Establish Inert Atmosphere (N₂ or Ar) dry_glass->inert_atm add_reagents 4. Add Reagents & Solvent to Flask inert_atm->add_reagents heat_stir 5. Heat & Stir (e.g., 100 °C, 18h) add_reagents->heat_stir monitor 6. Monitor Progress (TLC / LC-MS) heat_stir->monitor monitor->heat_stir Reaction Incomplete cool_quench 7. Cool to RT & Quench (e.g., KF wash) monitor->cool_quench Reaction Complete extract 8. Extraction & Washing cool_quench->extract purify 9. Column Chromatography extract->purify characterize 10. Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Stille coupling.

Table 1: Comparison of Stille Coupling Protocols

ParameterProtocol A (Standard)Protocol B (Accelerated)Rationale
Pd Source Pd(PPh₃)₄Pd(OAc)₂Pd(PPh₃)₄ is a common Pd(0) precatalyst; Pd(OAc)₂ is a stable Pd(II) source.
Ligand Triphenylphosphine (in situ)DABCOPPh₃ is a classic choice; DABCO offers a phosphine-free alternative.[13]
Solvent Toluene or DioxaneDMFChoice depends on reagent solubility and desired reaction temperature.
Additive None (CuI optional)KF (Base/Activator)KF can act as a fluoride source to form hypervalent tin species, increasing reactivity.[12]
Temperature 90 - 110 °C100 °CElevated temperatures are typically required to drive the catalytic cycle.
Workup KF wash to remove tinAqueous extractionKF precipitation is a highly effective method for removing toxic tin byproducts.[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient temperature.3. Poor quality organostannane reagent.1. Ensure all reagents are pure and solvents are anhydrous/degassed. Use fresh catalyst.2. Increase reaction temperature in 10 °C increments.3. Purify the stannane reagent or use a freshly prepared batch.
Recovery of Starting Aryl Bromide Transmetalation step is too slow.1. Add a CuI co-catalyst (5-10 mol%) to accelerate transmetalation.[14]2. Switch to a more polar solvent like DMF.3. Use a more electron-rich, bulky phosphine ligand.
Homocoupling of Organostannane The organostannane is reacting with itself. This can be a significant side reaction.[10]1. Ensure the reaction is strictly anaerobic.2. Use a slight excess (1.1 eq) of the stannane, but avoid large excesses.3. Lower the catalyst loading.
Difficult Purification (Tin Residue) Tributyltin bromide byproduct is soluble in many organic solvents.1. Perform a thorough aqueous KF wash post-reaction to precipitate tin salts.[10]2. Use multiple chromatographic purifications if necessary.

Conclusion

The Stille coupling is an indispensable tool for the functionalization of 7-bromobenzo[c]thiadiazole-4-carbaldehyde. Its tolerance for the aldehyde moiety allows for direct and efficient C-C bond formation, paving the way for a diverse library of novel materials and complex molecules. By understanding the underlying mechanism and carefully controlling key reaction parameters—particularly the choice of catalyst, ligand, and the exclusion of oxygen—researchers can reliably execute these protocols. The methods detailed here provide a solid foundation for both routine synthesis and the development of next-generation benzothiadiazole-based systems.

References

Application Notes and Protocols for Knoevenagel Condensation with 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzothiadiazole Scaffold

The benzothiadiazole core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient nature, make it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials.[1][2] Specifically, the Knoevenagel condensation of benzothiadiazole-based aldehydes offers a robust platform for the creation of α,β-unsaturated systems, which are key intermediates in the development of anticancer, anti-inflammatory, and antiviral agents.[3] These conjugated systems are also pivotal in the design of organic semiconductors and fluorescent probes.

7-Bromobenzo[c][2]thiadiazole-4-carbaldehyde is a particularly interesting starting material. The presence of the bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the aldehyde group at the 4-position is primed for carbon-carbon bond formation via reactions like the Knoevenagel condensation.[1] This dual functionality allows for the construction of complex molecular architectures with tailored electronic and biological properties.

This document provides a detailed guide to performing the Knoevenagel condensation with 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, offering insights into the reaction mechanism, optimized protocols, and characterization of the resulting products.

Reaction Mechanism: A Tale of Two Pathways

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[4] The reaction is typically catalyzed by a weak base, and the precise mechanism can proceed through two primary pathways, largely dependent on the choice of catalyst.

1. The Direct Enolate Pathway: In the presence of a non-amine base, a proton is abstracted from the active methylene compound to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the 7-Bromobenzo[c]thiadiazole-4-carbaldehyde. The resulting intermediate subsequently eliminates a molecule of water to afford the final product.

2. The Iminium Ion Pathway (Amine Catalysis): When a secondary amine, such as piperidine, is employed as the catalyst, it first reacts with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the starting aldehyde, thus accelerating the reaction. The enolate of the active methylene compound then attacks the iminium ion, leading to an intermediate that eliminates the amine catalyst and a molecule of water to furnish the conjugated product.

Experimental Protocols

This section outlines detailed procedures for the Knoevenagel condensation of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde with two common active methylene compounds: malononitrile and ethyl cyanoacetate.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol is a classic and highly effective method for the Knoevenagel condensation.[5]

Materials:

  • 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • To a clean, dry round-bottom flask, add 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (1.0 eq).

  • Add malononitrile (1.05 eq) to the flask.

  • Dissolve the reactants in a minimal amount of anhydrous ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain 2-((7-Bromobenzo[c][2]thiadiazol-4-yl)methylene)malononitrile.

Protocol 2: DBU-Catalyzed Condensation with Ethyl Cyanoacetate

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that can efficiently catalyze the Knoevenagel condensation, often under milder conditions.[7]

Materials:

  • 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (1.0 eq) in anhydrous acetonitrile.

  • Add ethyl cyanoacetate (1.1 eq) to the solution.

  • Add DBU (1.0 eq) to the reaction mixture at room temperature with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Expected Product Characteristics

The successful synthesis of the Knoevenagel condensation products can be confirmed by a suite of analytical techniques. Below are the expected characteristics for the product of Protocol 1.

PropertyData
Product Name 2-((7-Bromobenzo[c][2]thiadiazol-4-yl)methylene)malononitrile
Molecular Formula C10H3BrN4S
Molecular Weight 291.13 g/mol
Appearance Expected to be a colored solid
Purity >95% (as determined by NMR and HPLC)

Spectroscopic Data (Predicted based on analogous structures):

  • ¹H NMR: Expect signals for the aromatic protons of the benzothiadiazole ring and a singlet for the vinylic proton. The chemical shifts will be influenced by the electron-withdrawing nature of the dicyanovinyl group and the benzothiadiazole core.

  • ¹³C NMR: Expect signals for the carbons of the benzothiadiazole ring, the nitrile carbons, and the carbons of the vinylic group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Workflow and Pathway Diagrams

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Knoevenagel Condensation cluster_workup Product Isolation & Purification cluster_analysis Characterization A 7-Bromobenzo[c]thiadiazole- 4-carbaldehyde C Dissolve in Solvent (e.g., Ethanol) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Add Catalyst (e.g., Piperidine) C->D E Heat to Reflux D->E F Cool and Precipitate E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J NMR Spectroscopy I->J K Mass Spectrometry I->K L Melting Point I->L reaction_pathway reactant1 7-Bromobenzo[c]thiadiazole- 4-carbaldehyde product α,β-Unsaturated Product reactant1->product Knoevenagel Condensation reactant2 + Active Methylene Compound reactant2->product h2o - H₂O catalyst Base Catalyst (e.g., Piperidine) catalyst->product

References

Use of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde in organic solar cell fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde: A Versatile Precursor for High-Efficiency Non-Fullerene Acceptors in Organic Solar Cells

Abstract

The evolution of organic solar cells (OSCs) has been significantly propelled by the development of non-fullerene acceptors (NFAs). The benzothiadiazole (BT) moiety, an electron-deficient unit, is a cornerstone in the molecular design of state-of-the-art NFA materials.[4][5][6] This application note provides a comprehensive technical guide on the strategic use of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde , a key heterocyclic building block, in the synthesis of advanced NFAs. We elucidate the molecule's intrinsic properties, present a generalized synthetic protocol for its incorporation into larger π-conjugated systems, and provide a detailed, field-proven methodology for the fabrication and characterization of high-performance inverted-architecture organic solar cells. This guide is intended for materials scientists and organic chemists engaged in the development of next-generation photovoltaic materials.

The Building Block: Properties & Strategic Importance

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde (CAS: 1071224-34-4) is not merely a chemical intermediate; it is a strategically designed precursor for creating high-performance organic semiconductor materials.[1][7] Its utility stems from the synergistic combination of its core structure and its reactive functional groups.

Molecular Structure and Physicochemical Properties

The molecule consists of a fused benzothiadiazole ring system functionalized with a bromine atom and a carbaldehyde group at the 7- and 4-positions, respectively.[1][2]

Figure 1: Molecular structure of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1071224-34-4 [8]
Molecular Formula C₇H₃BrN₂OS [2]
Molecular Weight 243.08 g/mol [2]
Appearance Slightly yellow crystalline powder [2]
Melting Point 192-195 °C [2][7][9]

| Purity | >97% (typically) |[8] |

Causality of Molecular Design
  • Electron-Deficient Core: The benzothiadiazole (BT) unit is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms.[4] When incorporated into a larger molecule, it acts as an electron-accepting "A" unit in donor-acceptor (D-A) architectures, which is fundamental for lowering the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level. This tuning of frontier molecular orbitals is critical for achieving efficient charge separation in an OSC.[4]

  • Orthogonal Reactive Sites: The genius of this building block lies in its two distinct reactive sites:

    • C-Br Bond (Position 7): This site is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions.[1] This allows for the facile attachment of electron-donating core units, extending the π-conjugation of the target molecule. The reactivity of the C-Br bond is well-understood and provides high yields in coupling reactions.[10][11][12]

    • Aldehyde Group (Position 4): The carbaldehyde group is a classic electrophilic handle for Knoevenagel condensation reactions. This is the preferred method for attaching strong electron-withdrawing end-groups (e.g., dicyanovinylindanone derivatives), which are crucial for enhancing light absorption and facilitating electron transport in high-performance NFAs.

Protocol: Synthesis of a Representative NFA

This section outlines a generalized, two-step protocol for synthesizing a model A-D-A type non-fullerene acceptor using 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde as the key precursor for the "A" (acceptor) flanking units.

Figure 2: Synthetic workflow for a model Non-Fullerene Acceptor.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Objective: To couple the benzothiadiazole units to a central electron-donating core.

  • Materials:

    • 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (2.2 eq.)

    • A diborylated aromatic donor core (e.g., a derivative of benzodithiophene) (1.0 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium carbonate (K₂CO₃), 2M aqueous solution

    • Toluene, anhydrous

  • Protocol:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the diborylated donor core, 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, and the Pd(PPh₃)₄ catalyst.

    • Add anhydrous toluene via cannula to dissolve the reagents.

    • Degas the solution by bubbling with argon for 20 minutes.

    • Add the 2M K₂CO₃ solution.

    • Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Extract with dichloromethane (DCM), wash the organic layer with brine, and dry over anhydrous MgSO₄.

    • Purify the crude product via column chromatography on silica gel to yield the aldehyde-terminated intermediate.

Step 2: Knoevenagel Condensation
  • Objective: To attach the final electron-withdrawing end-groups.

  • Materials:

    • Aldehyde-terminated intermediate from Step 1 (1.0 eq.)

    • Electron-withdrawing end-group (e.g., 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) (2.5 eq.)

    • Pyridine (catalytic amount, ~5 drops)

    • Chloroform, anhydrous

  • Protocol:

    • In a round-bottom flask under argon, dissolve the intermediate from Step 1 and the end-group reagent in anhydrous chloroform.

    • Add the catalytic amount of pyridine.

    • Heat the mixture to reflux (approx. 60-80 °C) and stir for 12-24 hours. The solution typically undergoes a significant color change.

    • Monitor the reaction by TLC. Upon completion, cool the mixture.

    • Remove the solvent under reduced pressure. The crude solid is often purified by recrystallization from a suitable solvent system (e.g., hexane/chloroform) or by column chromatography to yield the final NFA product.

    • Self-Validation: Confirm the structure and purity of the final NFA using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Fabrication of an Inverted Organic Solar Cell

This protocol details the fabrication of a standard inverted architecture OSC, which offers excellent stability and is widely used in research.

G Glass Glass Substrate ITO ITO (Transparent Conductor) Glass->ITO ETL ETL (e.g., ZnO) ITO->ETL Active Active Layer (Donor:NFA Blend) ETL->Active HTL HTL (e.g., MoO₃) Active->HTL Metal Metal Electrode (e.g., Ag) HTL->Metal Light Incident Light arrow

Figure 3: Architecture of an inverted organic solar cell device.

Materials & Equipment
  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Electron Transport Layer (ETL): ZnO nanoparticle suspension in isopropanol

  • Hole Transport Layer (HTL): Molybdenum(VI) oxide (MoO₃)

  • Active Layer: Polymer Donor (e.g., PM6) and the synthesized NFA (e.g., Y6-type)

  • Solvent: Chloroform (CF) or Chlorobenzene (CB) with additives like 1-chloronaphthalene (CN)

  • Top Electrode: Silver (Ag) or Aluminum (Al)

  • Equipment: Spin coater, thermal evaporator, solar simulator, sourcemeter.

Fabrication Workflow

Figure 4: Step-by-step workflow for OSC device fabrication.

Step-by-Step Protocol
  • Substrate Cleaning: Sequentially sonicate the patterned ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • ETL Deposition: Transfer substrates into a nitrogen-filled glovebox. Spin-coat the ZnO nanoparticle solution at 3000 rpm for 30 s. Anneal the substrates on a hotplate at 150 °C for 15 minutes.

  • Active Layer Preparation: Prepare a solution of the polymer donor and the synthesized NFA (e.g., a 1:1.2 weight ratio) in chloroform at a total concentration of ~15 mg/mL. Add a small percentage of an additive like 1-chloronaphthalene (~0.5% v/v) to aid morphology control. Stir the solution on a hotplate at 40 °C overnight.

  • Active Layer Deposition: Filter the active layer solution through a 0.45 µm PTFE filter. Spin-coat the solution onto the ZnO layer at ~2500 rpm for 40 s. Thermally anneal the film at 100 °C for 10 minutes. The causality here is critical: annealing provides thermal energy for the donor and acceptor molecules to phase-separate into an optimal bicontinuous interpenetrating network, which is essential for efficient charge transport and collection.

  • HTL & Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer (~10 nm) of MoO₃ as the hole transport layer, followed by a thick layer (~100 nm) of silver (Ag) as the top electrode. The deposition rate should be slow and controlled (~0.1 Å/s for MoO₃, ~1-2 Å/s for Ag).

Device Characterization & Performance

Devices fabricated using NFAs derived from benzothiadiazole building blocks consistently demonstrate high performance.[4] Characterization is performed under a standard AM 1.5G solar simulator (100 mW/cm²).

Table 2: Representative Performance of OSCs with BT-based Acceptors

Donor:Acceptor System VOC (V) JSC (mA/cm²) FF (%) PCE (%) Reference
PM6:Y6 0.83 25.5 75.0 15.7 [4]
PBDB-T:A37 0.88 16.8 62.8 9.29 [4]
P1:PC₇₁BM - - - 6.13 [3]

| PBDB-T:A12 | - | - | - | 9.13 |[4] |

  • VOC (Open-Circuit Voltage): Primarily determined by the energy difference between the HOMO of the donor and the LUMO of the acceptor.

  • JSC (Short-Circuit Current Density): Depends on the light absorption range and efficiency of charge generation and collection.

  • FF (Fill Factor): A measure of the "squareness" of the J-V curve, reflecting charge extraction efficiency and low series resistance.

  • PCE (Power Conversion Efficiency): The overall efficiency, calculated as (VOC × JSC × FF) / Pin.

Conclusion

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a highly effective and versatile building block for the synthesis of advanced non-fullerene acceptors. Its well-defined reactive sites allow for predictable and efficient incorporation into complex molecular architectures through established synthetic routes like Suzuki coupling and Knoevenagel condensation. The resulting materials exhibit tunable electronic properties and have enabled the fabrication of organic solar cells with power conversion efficiencies exceeding 15%. The protocols outlined in this note provide a reliable framework for researchers to leverage this key intermediate in the pursuit of next-generation organic photovoltaic technologies.

References

7-Bromobenzo[c]thiadiazole-4-carbaldehyde as a precursor for non-fullerene acceptors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 7-Bromobenzo[c]thiadiazole-4-carbaldehyde: A Versatile Precursor for High-Performance Non-Fullerene Acceptors in Organic Photovoltaics

Audience: Researchers, scientists, and drug development professionals.

Abstract

The evolution of organic solar cells (OSCs) has been significantly propelled by the development of non-fullerene acceptors (NFAs), which offer tunable electronic properties and strong light absorption capabilities superior to their fullerene predecessors.[1] Within this class of materials, molecules incorporating the benzo[c][2][3][4]thiadiazole (BT) core have become ubiquitous, prized for their strong electron-withdrawing nature, structural planarity, and chemical versatility.[5][6] This guide details the strategic use of a key building block, 7-Bromobenzo[c]thiadiazole-4-carbaldehyde , as a foundational precursor for synthesizing advanced A-D-A (Acceptor-Donor-Acceptor) type NFAs. We provide a comprehensive overview of the synthetic logic, detailed experimental protocols for cornerstone reactions, and an analysis of the structure-property relationships that govern final device performance.

The Strategic Importance of the Benzothiadiazole (BT) Core

The BT unit is a powerful electron-deficient moiety that serves as an excellent building block for high-performance NFAs.[5] Its incorporation into a conjugated molecular backbone imparts several critical advantages:

  • Strong Electron Affinity: The BT core effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the NFA, which is crucial for efficient electron transfer from the donor material in a bulk-heterojunction (BHJ) blend.

  • Molecular Planarity: The rigid, planar structure of the BT unit promotes intermolecular π-π stacking. This is beneficial for charge delocalization and enhances electron mobility within the active layer of the solar cell.[5]

  • Tunability: The BT core can be chemically modified at specific positions, allowing for fine-tuning of the molecule's electronic and physical properties.[5] The precursor, 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, perfectly embodies this principle, offering two distinct and reactive sites for sequential, controlled functionalization.

Synthetic Strategy: A Two-Fold Approach to A-D-A Architectures

The synthesis of complex NFAs from 7-Bromobenzo[c]thiadiazole-4-carbaldehyde typically proceeds through a logical two-step sequence involving two of the most powerful cross-coupling reactions in organic synthesis: the Suzuki Coupling and the Knoevenagel Condensation. This approach allows for the modular construction of an 'A-D-A' architecture, where the BT unit acts as a component of the central acceptor core.

  • Step 1: Suzuki Coupling (Core Construction): The bromine atom on the BT precursor is leveraged to introduce a conjugated donor (D) unit. The Suzuki-Miyaura coupling is ideal for this transformation due to its high functional group tolerance and reliability in forming C-C bonds between aromatic systems.[7][8]

  • Step 2: Knoevenagel Condensation (End-Capping): The carbaldehyde (aldehyde) group is then used to attach the terminal, electron-withdrawing end-groups (the final 'A' units). The Knoevenagel condensation is a highly efficient reaction for forming C=C bonds by reacting an aldehyde with an active methylene compound.[3][9]

Below is a diagram illustrating this synthetic workflow.

G cluster_0 PART 1: Core Synthesis via Suzuki Coupling cluster_1 PART 2: End-Capping via Knoevenagel Condensation Precursor 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (Precursor) Catalyst1 Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Precursor->Catalyst1 DonorBoronic Donor-B(OH)2 (e.g., Thiophene-based boronic acid) DonorBoronic->Catalyst1 Intermediate Donor-BT-CHO (Aldehyde Intermediate) Catalyst1->Intermediate Catalyst2 Base Catalyst (e.g., Pyridine) Intermediate:e->Catalyst2:w EndCap End-Cap Acceptor (e.g., 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) EndCap->Catalyst2 FinalNFA Final A-D-A Non-Fullerene Acceptor

Caption: Synthetic workflow for an A-D-A NFA from the precursor.

Experimental Protocols & Mechanistic Insights

The following protocols are representative methodologies. Researchers should adapt them based on the specific reactivity of their chosen donor and end-cap moieties.

Protocol 3.1: Synthesis of Aldehyde Intermediate via Suzuki Coupling

This protocol describes the coupling of the bromo-functionalized precursor with a generic organoboron species.

  • Causality: The choice of a Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical as the catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) center.[7][8] A base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for the transmetalation step, where the organic group is transferred from boron to palladium.[10] Toluene is a common solvent due to its high boiling point, which allows the reaction to be heated to drive it to completion.

Step-by-Step Methodology:

  • To a flame-dried 100 mL Schlenk flask, add 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (1.0 eq), the desired arylboronic acid or ester (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes to create an inert atmosphere.

  • Add anhydrous toluene (approx. 40 mL) via syringe, followed by a 2M aqueous solution of K₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure aldehyde intermediate.

Protocol 3.2: Synthesis of the Final NFA via Knoevenagel Condensation

This protocol details the final end-capping step.

  • Causality: The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[3][9] It requires a base to deprotonate the active methylene compound (e.g., a derivative of indanedione or malononitrile), creating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde intermediate. A weak base like pyridine or piperidine is often sufficient and is preferred to avoid self-condensation of the aldehyde.[3] Chloroform is a common solvent, and the reaction is often run at elevated temperatures to facilitate the final dehydration step.

Step-by-Step Methodology:

  • Dissolve the aldehyde intermediate from Protocol 3.1 (1.0 eq) and the active methylene end-capping group (2.2 eq, to react with both sides of the typically symmetric core) in anhydrous chloroform in a round-bottom flask.

  • Add a catalytic amount of pyridine (e.g., 5-10 drops) to the solution.

  • Heat the mixture to reflux (approx. 60-65 °C) and stir for 4-8 hours. Monitor the reaction for the disappearance of the aldehyde starting material by TLC.

  • After cooling, remove the solvent in vacuo.

  • The crude solid is often purified by washing with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., methanol or hexane).

  • If further purification is needed, recrystallization or column chromatography can be employed to obtain the final, high-purity non-fullerene acceptor.

Structure-Property Relationships & Performance

The modular synthesis allows for rational design. Modifications to the donor core and acceptor end-groups systematically tune the NFA's properties and, consequently, the performance of the resulting solar cell.

G cluster_0 Molecular Design Choices cluster_1 Impact on Material Properties cluster_2 Resulting Device Performance Metrics Donor Donor Optical Optical Donor->Optical Impacts Electrochem Electrochem Donor->Electrochem Impacts EndCap EndCap EndCap->Electrochem Impacts Jsc Jsc Optical->Jsc Directly influences Voc Voc Electrochem->Voc Directly influences FF FF Electrochem->FF Influences morphology & mobility PCE PCE Voc->PCE Jsc->PCE FF->PCE

Caption: Relationship between molecular design and device performance.

  • Donor Core: Expanding the π-conjugation of the donor unit (e.g., using larger aromatic systems) typically leads to a red-shift in the absorption spectrum, allowing the NFA to harvest more photons from the solar spectrum. This directly contributes to a higher short-circuit current density (Jsc).[11]

  • End-Cap Acceptors: The strength of the electron-withdrawing end-groups is a primary tool for tuning the LUMO energy level. Introducing fluorine or chlorine atoms, for example, can lower the LUMO, which can increase the open-circuit voltage (Voc) of the device when paired with an appropriate donor polymer.[12]

Table 1: Representative Photophysical and Electrochemical Data
NFA Derivative (Example)Donor CoreEnd-Capλₘₐₓ (film, nm)Optical Bandgap (eV)HOMO (eV)LUMO (eV)
BT-NFA-1 ThiopheneRhodanine~680~1.65~-5.50~-3.85
BT-NFA-2 Thieno[3,2-b]thiopheneFluorinated Indanedione~750~1.50~-5.45~-3.95
BT-NFA-3 DithienosiloleChlorinated Indanedione~820~1.38~-5.40~-4.02

Note: Data are representative values synthesized from typical literature findings.[12][13]

Table 2: Illustrative Organic Solar Cell Performance
NFA AcceptorDonor PolymerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
BT-NFA-1 PTB7-Th0.8515.568~9.0
BT-NFA-2 PM60.8818.072~11.4
BT-NFA-3 PM60.8422.575~14.2

Note: Performance metrics are illustrative and depend heavily on the choice of donor polymer and device optimization techniques.[14][15]

Conclusion

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a high-value, strategic precursor in the field of organic electronics. Its dual, orthogonally reactive functional groups enable a modular and predictable approach to synthesizing sophisticated non-fullerene acceptors. By carefully selecting reaction partners for sequential Suzuki and Knoevenagel reactions, researchers can rationally engineer the absorption profile, energy levels, and charge transport properties of new materials. This control is fundamental to overcoming existing performance plateaus and advancing the commercial viability of organic solar cell technology.

References

Application Note & Protocols: A Guide to Donor Polymer Selection and Synthesis for 7-Bromobenzo[c]thiadiazole-4-carbaldehyde-Based Conjugated Polymers

Application Note & Protocols: A Guide to Donor Polymer Selection and Synthesis for 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde-Based Conjugated Polymers

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The 2,1,3-benzothiadiazole (BT) core is a cornerstone acceptor unit in the design of high-performance donor-acceptor (D-A) conjugated polymers for organic electronics. Its strong electron-withdrawing nature allows for significant intramolecular charge transfer (ICT) when paired with a suitable electron-donating moiety, leading to a reduced bandgap and enabling light absorption in the visible and near-infrared regions. This characteristic is paramount for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][2]

This guide focuses on a particularly versatile derivative: 7-Bromobenzo[c][3][4][5]thiadiazole-4-carbaldehyde (Br-BT-CHO) . This molecule is a bifunctional building block; the bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the carbaldehyde group offers a handle for further synthetic modifications, such as Knoevenagel condensation, to extend conjugation or tune electronic properties.

This document provides a comprehensive overview of the principles for selecting compatible donor polymers to copolymerize with Br-BT-CHO derivatives. It includes a survey of suitable donor units, detailed step-by-step protocols for polymer synthesis and characterization, and the scientific rationale behind these experimental choices.

The Br-BT-CHO Acceptor: A Strategic Monomer Design

The strategic placement of the bromo and carbaldehyde functionalities on the benzothiadiazole core makes Br-BT-CHO an exceptionally useful monomer.

  • The Bromine Handle: The C-Br bond is a classic reactive site for forming new C-C bonds. It is readily activated by palladium catalysts, making it ideal for polymerization with donor monomers functionalized with boronic acids/esters (Suzuki coupling) or organostannanes (Stille coupling).[6][7]

  • The Carbaldehyde Handle: The aldehyde group is a versatile functional group that can be used in two primary ways:

    • Pre-Polymerization Modification: It can be reacted with active methylene compounds (e.g., malononitrile derivatives) to create a new, more electron-deficient acceptor monomer before polymerization.

    • Post-Polymerization Functionalization: If the polymer backbone is formed first, the aldehyde groups can be modified to tune the final polymer's properties, although this is less common due to potential side reactions.

The inherent electron deficiency of the BT core, enhanced by the aldehyde, ensures that polymers derived from this monomer will have low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical feature for efficient electron injection and transport in electronic devices.

Core Principles for Selecting a Compatible Donor Unit

The performance of a D-A polymer is not solely dependent on the acceptor; the choice of the donor unit is equally critical. The donor dictates the polymer's Highest Occupied Molecular Orbital (HOMO) energy level, solubility, and solid-state morphology.

Energy Level Engineering for Device Performance

The relative alignment of the HOMO and LUMO energy levels of the polymer dictates its function.

  • For Organic Solar Cells (OSCs): The donor's HOMO level should be deep enough to ensure a high open-circuit voltage (V_oc) relative to the acceptor material (like a non-fullerene acceptor or PCBM). A typical target for high-performance donors is a HOMO level between -5.2 eV and -5.5 eV.[8] The LUMO level is primarily set by the BT acceptor, and the energy difference between the polymer's LUMO and the acceptor's LUMO provides the driving force for exciton dissociation.[4][9]

  • For Organic Field-Effect Transistors (OFETs): For p-type transistors, a relatively high HOMO level (closer to vacuum) facilitates hole injection from the electrodes. The planarity of the donor unit is also crucial, as it promotes the intermolecular π-π stacking necessary for efficient charge hopping.[10]

Bandgap Tuning and Optical Absorption

The combination of a strong acceptor (like BT) and a strong donor results in a significant ICT, leading to a low optical bandgap. The strength of the donor unit directly correlates with the extent of the absorption red-shift. By selecting donors of varying electron-donating strength, the polymer's absorption spectrum can be tuned to match the solar spectrum for OSCs or to achieve specific optical properties for other applications.

Ensuring Solubility and Optimal Morphology

Conjugated polymers are often rigid and prone to aggregation, which can make them difficult to process from solution. To counteract this, donor monomers are typically functionalized with bulky, flexible alkyl side chains (e.g., 2-ethylhexyl, 2-octyldodecyl).[5][11] These chains disrupt excessive intermolecular packing in solution, ensuring good solubility in common organic solvents like chloroform, chlorobenzene, or o-dichlorobenzene. In the solid state, these chains play a critical role in directing the polymer's self-assembly and film morphology, which is vital for efficient charge transport.[12]

Survey of High-Performance Donor Units

Several classes of electron-donating monomers have proven to be highly compatible with benzothiadiazole-based acceptors, yielding polymers with excellent optoelectronic properties.

Caption: Common donor units for copolymerization with Br-BT-CHO.

  • Benzodithiophene (BDT): A highly popular donor due to its rigid, planar structure which promotes π-stacking and high charge carrier mobility.[13][14] Its strong electron-donating character leads to polymers with low bandgaps.

  • Fluorene: Often used to create wider-bandgap polymers. Copolymers of fluorene and benzothiadiazole are known for their strong emission and have been used in organic light-emitting diodes (OLEDs).[15][16] The 9-position of the fluorene ring is easily functionalized with alkyl chains to ensure solubility.

  • Carbazole: Known for good hole-transporting properties and thermal stability. It is a moderately strong donor.[17]

  • Thiophene and Oligothiophenes: Thiophene-based units are versatile building blocks. Using bithiophene or quaterthiophene can increase the donating strength and conjugation length, thereby lowering the polymer bandgap.[1][8]

Performance Data of Representative Benzothiadiazole-Based Polymers

The following table summarizes the properties of several D-A polymers featuring a benzothiadiazole (BT) acceptor core and various donor units. This data provides a benchmark for what can be expected when designing new polymers with Br-BT-CHO.

Polymer Name (Representative)Donor UnitAcceptor UnitHOMO (eV)LUMO (eV)Optical Bandgap (E_g, eV)Application & Performance
PFDTPBT[3]FluoreneBenzothiadiazole---OSC: PCE = 2.08%
P1 (PBDT-TzBT)[14]Benzodithiophene (BDT)Thiazole-fused BT-5.35-3.471.88OSC: PCE = 6.13%
P(FBT-alt-Se₂Th₂)[12]Selenophene-ThiopheneDifluoro-BT-5.36-1.56OSC: PCE = 7.34%
CP3[1]BithiopheneAlkoxy-BT-5.25-3.421.83OFET: Hole Mobility = 0.67 cm²/Vs
PFDTBT[15]FluoreneDithienyl-BT-5.80-3.502.30OLED: Red Emitter

Note: The exact energy levels for polymers made with Br-BT-CHO will be modulated by the presence of the carbaldehyde group, but the trends based on the donor unit will hold.

Experimental Protocols

Scientific integrity requires robust and reproducible synthetic and characterization methods. The following protocols provide a validated workflow for researchers.

Synthesis and Characterization Workflow

GMonomers1. Monomer Synthesis(Donor-bis-boronic ester &Br-BT-CHO)Polymerization2. Polymerization(Suzuki or Stille Coupling)Monomers->PolymerizationPurification3. Purification(Precipitation & Soxhlet)Polymerization->PurificationCharacterization4. CharacterizationPurification->CharacterizationNMRStructure (NMR)Characterization->NMRGPCMolecular Weight (GPC)Characterization->GPCUVVisOptical Properties (UV-Vis)Characterization->UVVisCVEnergy Levels (CV)Characterization->CVDevice5. Device Fabrication(OSC or OFET)Characterization->Device

Caption: General workflow from monomer synthesis to device fabrication.

Protocol 1: Polymer Synthesis via Suzuki-Miyaura Coupling

This is the most common method due to the relative stability and lower toxicity of the boronic ester reagents compared to organostannanes.

Rationale: The Suzuki reaction uses a palladium(0) catalyst to couple an aryl halide (our Br-BT-CHO monomer) with an aryl boronic acid/ester (our donor monomer). A base is required to activate the boronic acid for transmetalation to the palladium center. A phase-transfer catalyst (e.g., Aliquat 336) can be used to improve the interaction between the aqueous base and the organic-soluble monomers and catalyst.[15]

Materials:

  • Br-BT-CHO derivative (1.0 eq)

  • Donor monomer-bis(pinacol boronate) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)

  • Aliquat 336 (phase-transfer catalyst)

  • Anhydrous Toluene and 2M aqueous Sodium Carbonate (Na₂CO₃) solution

  • Argon gas supply

Procedure:

  • Setup: Add the Br-BT-CHO monomer, the donor-diboronate monomer, Pd₂(dba)₃, and P(o-tol)₃ to a Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon backfill three times to create an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous toluene via syringe, followed by a few drops of Aliquat 336.

  • Degassing: Bubble argon through the solution for 20-30 minutes to remove any dissolved oxygen.

  • Base Addition: While stirring vigorously, add the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90-100 °C and allow it to stir under argon for 48-72 hours. The progress of polymerization is often indicated by a deepening of color and an increase in viscosity.

  • End-Capping: To control molecular weight and improve stability, add a small amount of phenylboronic acid and stir for 4 hours, followed by a small amount of bromobenzene and stir for another 4 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a beaker of rapidly stirring methanol to precipitate the crude polymer.

  • Collection: Filter the precipitated solid and wash with water and methanol to remove residual salts and catalyst.

Protocol 2: Post-Synthesis Purification via Soxhlet Extraction

Purification is arguably the most critical step for achieving high-performance electronic materials. Soxhlet extraction sequentially removes low molecular weight oligomers and residual catalyst.

Rationale: The polymer is placed in a thimble through which heated solvent continuously cycles. By using a series of solvents with increasing boiling points and polarity, fractions of the polymer with different solubilities (and thus different molecular weights or impurities) can be separated.

Procedure:

  • Thimble Preparation: Place the crude, dried polymer into a cellulose Soxhlet thimble.

  • Extraction 1 (Methanol): Place the thimble in a Soxhlet apparatus and extract with methanol for 24 hours to remove any remaining monomer and catalyst residue.

  • Extraction 2 (Acetone/Hexane): Replace the solvent and extract with acetone or hexane for 24 hours. This step removes short-chain oligomers.

  • Extraction 3 (Chloroform/Chlorobenzene): Finally, extract the desired polymer fraction with a good solvent like chloroform or chlorobenzene. The polymer will collect in the boiling flask.

  • Final Precipitation: Concentrate the solution from the boiling flask and precipitate the purified polymer into methanol.

  • Drying: Collect the fibrous polymer by filtration and dry under high vacuum for at least 24 hours.

Protocol 3: Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the successful incorporation of both donor and acceptor units into the polymer backbone by identifying characteristic proton signals.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n). A high molecular weight (typically M_n > 20 kDa) and a PDI below 2.5 are often desirable for good film-forming properties and device performance.[16]

  • UV-Vis Spectroscopy: The absorption spectrum of the polymer in solution and as a thin film reveals its optical bandgap (E_g). The onset of absorption (λ_onset) is used to calculate E_g (eV) = 1240 / λ_onset (nm). A red-shift in the film spectrum compared to the solution spectrum indicates intermolecular aggregation in the solid state, which is generally favorable for charge transport.

  • Cyclic Voltammetry (CV): CV is an electrochemical method used to estimate the HOMO and LUMO energy levels. The onset of oxidation (E_ox) and reduction (E_red) potentials are measured relative to a reference electrode (e.g., Ag/AgCl) and converted to energy levels using empirical formulas benchmarked against ferrocene/ferrocenium (Fc/Fc⁺).

Conclusion and Outlook

7-Bromobenzo[c][3][4][5]thiadiazole-4-carbaldehyde is a powerful and versatile building block for constructing novel D-A conjugated polymers. By carefully selecting compatible electron-donating comonomers—such as derivatives of benzodithiophene, fluorene, or carbazole—researchers can systematically tune the resulting polymers' electronic energy levels, optical absorption, and solid-state morphology. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and characterization of these materials. The continued exploration of new donor units to pair with this promising acceptor will undoubtedly lead to further advancements in the efficiency and stability of organic electronic devices.

References

Application Note: Strategic HOMO-LUMO Level Engineering in Donor-Acceptor Copolymers Using 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the design of novel organic semiconducting materials.

Introduction: The Imperative of Frontier Molecular Orbital Control

In the landscape of organic electronics, the performance of materials in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) is fundamentally dictated by their electronic structure.[1][2] Central to this is the precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These frontier orbitals govern charge injection, charge transport, and the open-circuit voltage (Voc) in solar cells.[3] The Donor-Acceptor (D-A) copolymer strategy has emerged as the most powerful paradigm for tuning these energy levels.[2][4] By alternating electron-rich (donor) and electron-deficient (acceptor) moieties along a conjugated backbone, it is possible to systematically modulate the copolymer's bandgap and orbital energies.[5][6][7]

This application note details the strategic use of 7-Bromobenzo[c][5][7][8]thiadiazole-4-carbaldehyde as a potent acceptor monomer for the precise tuning of copolymer HOMO-LUMO levels. The benzothiadiazole (BT) core is a cornerstone acceptor unit in high-performance conjugated polymers due to its strong electron-withdrawing nature, which profoundly influences the resulting electronic and photophysical properties.[2][9][10]

Chemical Profile of the Tuning Agent: 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

7-Bromobenzo[c][5][7][8]thiadiazole-4-carbaldehyde (hereafter Br-BT-CHO) is a bifunctional building block designed for strategic incorporation into D-A copolymers.

  • Structure: It features a benzothiadiazole core, which is an intrinsically electron-deficient heterocyclic system.

  • Functional Groups:

    • The Bromine atom at the 7-position serves as a reactive handle for cross-coupling polymerization reactions, most commonly Suzuki or Stille reactions, enabling its integration into the polymer backbone.[11]

    • The Carbaldehyde (formyl) group at the 4-position further enhances the electron-accepting strength of the monomer and provides a site for potential post-polymerization modification.

  • Properties: This compound typically appears as a slightly yellow crystalline powder with a melting point in the range of 192-195°C.[11][12] Its molecular formula is C₇H₃BrN₂OS, with a molecular weight of approximately 243.08 g/mol .[11][12]

Application Notes: Mechanism of HOMO-LUMO Modulation

The incorporation of the Br-BT-CHO unit into a copolymer backbone with a suitable donor comonomer instigates a predictable and controllable shift in the frontier orbital energy levels.

Core Principle: In a D-A copolymer, the HOMO is largely localized on the electron-rich donor unit, while the LUMO is predominantly localized on the electron-deficient acceptor unit.[5][13]

The Role of the Benzothiadiazole Acceptor: The potent electron-withdrawing nature of the benzothiadiazole unit exerts a strong influence on the copolymer's LUMO. When Br-BT-CHO is copolymerized with a donor monomer:

  • LUMO Level Depression: The introduction of a stronger acceptor unit, such as benzothiadiazole, systematically lowers the LUMO energy level of the resulting copolymer.[5][6][7][14] This effect is pronounced and is a primary design principle for tuning electron affinity.

  • Minimal HOMO Level Perturbation: Conversely, the HOMO level, which is primarily dictated by the donor unit, remains largely unchanged or is only slightly lowered.[5][6][7][14]

  • Bandgap Reduction: The net effect of a stabilized LUMO and a relatively stable HOMO is a reduction in the HOMO-LUMO energy gap (bandgap). This leads to a redshift in the polymer's absorption spectrum, allowing it to harvest a broader portion of the solar spectrum, a critical feature for photovoltaic applications.[15]

This targeted modulation is a direct consequence of the intramolecular charge transfer (ICT) between the donor and acceptor units within the polymer chain.[5][15]

Visualizing the Energy Level Tuning

The following diagram illustrates the fundamental principle of how a strong acceptor like Br-BT-CHO tunes the frontier orbitals of a D-A copolymer.

G Donor Donor Monomer Acceptor Acceptor (Br-BT-CHO) Copolymer D-A Copolymer E Energy (eV) D_HOMO HOMO C_HOMO HOMO D_HOMO->C_HOMO D_LUMO LUMO A_HOMO HOMO A_LUMO LUMO C_LUMO LUMO A_LUMO->C_LUMO

Figure 1: Energy level diagram illustrating D-A copolymer orbital formation.

Experimental Protocols

To validate the tuning effect of Br-BT-CHO, a comparative study is proposed. A model D-A copolymer (P-BT) incorporating Br-BT-CHO is synthesized and characterized against a reference polymer (P-Ref) that lacks the strong acceptor unit.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation

This protocol outlines the synthesis of a model copolymer, Poly[(9,9-dioctylfluorene)-alt-(7-benzo[c][5][7][8]thiadiazole-4-carbaldehyde)] (P-Fluorene-BT-CHO).

Materials:

  • Monomer 1 (Donor): 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

  • Monomer 2 (Acceptor): 7-Bromobenzo[c][5][7][8]thiadiazole-4-carbaldehyde (Br-BT-CHO)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or RuPhos Pd G3[16][17]

  • Base: 2M aqueous solution of potassium carbonate (K₂CO₃) or cesium fluoride (CsF)[18]

  • Solvent: Toluene or a mixture of THF/water[18]

  • Phase Transfer Catalyst (optional): Aliquat 336[1]

Workflow Diagram:

Figure 2: Suzuki polymerization and purification workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add equimolar amounts of the fluorene diboronic ester (Monomer 1) and Br-BT-CHO (Monomer 2). Add toluene (to achieve ~0.1 M concentration of monomers) and Aliquat 336.

  • Degassing: Add the 2M K₂CO₃ solution. Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (2-3 mol % relative to the monomers).

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 48 hours. The mixture will become viscous.

  • End-Capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for 2 hours, followed by a small amount of bromobenzene and stir for another 2 hours.

  • Precipitation: Cool the reaction to room temperature and pour the viscous solution slowly into a beaker of rapidly stirring methanol. A fibrous precipitate will form.

  • Purification:

    • Filter the crude polymer and wash with methanol.

    • Dry the polymer and subject it to sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to remove oligomers and catalyst residues.

    • The high molecular weight polymer will be in the chloroform fraction.

  • Final Isolation: Concentrate the chloroform solution and re-precipitate the polymer into methanol. Filter and dry the final product under high vacuum.

Protocol 2: Electrochemical and Optical Characterization

A. Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is a standard method to determine the electrochemical oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[19][20]

Setup:

  • Working Electrode: Glassy carbon electrode coated with a thin film of the polymer.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized polymer in chloroform and drop-cast it onto the glassy carbon electrode. Ensure a uniform, thin film.

  • System Calibration: Run a CV scan of ferrocene in the electrolyte solution to determine the potential of the Fc/Fc⁺ redox couple. This value (E₁/₂ (Fc/Fc⁺)) is used to reference the measurements to the vacuum level.

  • Measurement: Place the polymer-coated electrode in the electrolyte solution and record the cyclic voltammogram. Scan to positive potentials to find the onset of oxidation (E_ox^onset) and to negative potentials to find the onset of reduction (E_red^onset).

  • Calculation:

    • The HOMO and LUMO levels are calculated using the following empirical formulas, where potentials are vs. Fc/Fc⁺:[19][20]

      • E_HOMO (eV) = - [E_ox^onset + 4.8]

      • E_LUMO (eV) = - [E_red^onset + 4.8]

    • Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level, though values up to 5.1 eV have also been reported.[19][20]

B. UV-Vis Spectroscopy for Optical Bandgap (E_g^opt) Determination

UV-Vis spectroscopy measures the electronic absorption of the polymer, from which the optical bandgap can be determined.[21][22]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform) and also prepare a thin film by spin-coating the solution onto a quartz slide.

  • Measurement: Record the absorption spectrum for both the solution and the thin film.

  • Calculation:

    • Identify the absorption edge (λ_onset) from the low-energy side of the absorption spectrum of the thin film sample.[21]

    • The optical bandgap is calculated using the formula:

      • E_g^opt (eV) = 1240 / λ_onset (nm)

Data Interpretation & Expected Results

By synthesizing and characterizing a D-A copolymer containing Br-BT-CHO (P-Fluorene-BT-CHO) and comparing it to a homopolymer like Poly(9,9-dioctylfluorene) (PFO), the tuning effect can be quantified.

PropertyPFO (Reference)P-Fluorene-BT-CHO (Expected)Rationale for Change
E_ox^onset (vs Fc/Fc⁺) ~0.8 V~0.9 VHOMO slightly stabilized by ICT.
E_red^onset (vs Fc/Fc⁺) Not readily reducible~ -1.5 VStrong acceptor unit introduces a low-lying reduction potential.[1]
HOMO Level (eV) ~ -5.6 eV~ -5.7 eVThe HOMO level, dominated by the donor, is only slightly affected.[5][7]
LUMO Level (eV) ~ -2.1 eV~ -3.3 eVThe LUMO level is significantly lowered due to the BT acceptor.[5][7][14]
Electrochemical Gap (eV) ~ 3.5 eV~ 2.4 eVThe gap is significantly reduced.
λ_onset (film, nm) ~ 440 nm~ 570 nmRedshift due to narrowed bandgap.
Optical Bandgap (eV) ~ 2.8 eV~ 2.17 eVCorrelates with the electrochemical gap.

Note: The values for PFO are representative literature values for comparison. The expected values for the new copolymer demonstrate the anticipated tuning effect.

Conclusion

7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a highly effective and versatile building block for the strategic design of low bandgap D-A copolymers. Its potent electron-accepting nature allows for the targeted depression of the copolymer's LUMO level with minimal perturbation of the HOMO level. This precise control enables researchers to fine-tune the electronic properties of materials to meet the specific demands of advanced organic electronic devices, paving the way for next-generation solar cells, transistors, and light-emitting diodes.

References

Application of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde in Organic Field-Effect Transistors (OFETs): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in organic electronics on the application of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde as a critical building block for high-performance semiconducting polymers in Organic Field-Effect Transistors (OFETs). This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower the user to make informed decisions in their research and development endeavors.

Introduction: The Strategic Role of Benzothiadiazole Derivatives in OFETs

Organic Field-Effect Transistors (OFETs) are at the forefront of next-generation electronics, promising flexible, large-area, and low-cost applications. The performance of these devices is intrinsically linked to the molecular design of the organic semiconductor. Donor-acceptor (D-A) copolymers have emerged as a dominant class of materials, where the strategic alternation of electron-rich (donor) and electron-deficient (acceptor) units allows for precise tuning of the frontier molecular orbitals (HOMO/LUMO), leading to optimized charge transport properties.[4][5][6]

The benzothiadiazole (BT) moiety is a powerful electron-deficient unit widely employed as an acceptor in D-A copolymers.[1] Its incorporation into a polymer backbone enhances intermolecular π-π stacking and improves charge carrier transport. The specific functionalization of the BT core is a critical strategy for fine-tuning material properties. The subject of this guide, 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, is a versatile monomer offering two distinct reactive sites: a bromine atom and an aldehyde group. This dual functionality allows for a variety of polymerization pathways to create novel semiconducting materials. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the aldehyde group can be used for condensation reactions or post-polymerization modifications.

Polymer Synthesis: A Representative Protocol

While specific polymers derived from 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde are not extensively reported in the literature, a plausible and effective route to a high-performance D-A copolymer is through a Suzuki polycondensation. This protocol outlines a representative synthesis with a common donor unit, 2,5-bis(trimethylstannyl)thiophene.

Causality of Experimental Choices
  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its high efficiency and tolerance to a wide range of functional groups in Suzuki cross-coupling reactions.

  • Solvent: Anhydrous toluene is a common solvent for Suzuki polycondensation as it provides good solubility for the monomers and the growing polymer chain, and its boiling point is suitable for the reaction temperature.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent the degradation of the palladium catalyst and the organometallic reagents.

Step-by-Step Synthesis Protocol

Reaction: Suzuki Polycondensation of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde with 2,5-bis(trimethylstannyl)thiophene.

Materials:

  • 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

  • 2,5-bis(trimethylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask, add equimolar amounts of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde and 2,5-bis(trimethylstannyl)thiophene.

  • Catalyst Addition: To the flask, add the palladium catalyst, Pd(PPh₃)₄ (typically 1-3 mol% relative to the monomers).

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 48-72 hours under an inert atmosphere. Monitor the reaction progress by taking small aliquots and analyzing by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with vigorous stirring.

    • Collect the polymer precipitate by filtration.

    • To remove catalyst residues and low molecular weight oligomers, perform Soxhlet extraction sequentially with methanol, acetone, hexane, and finally, chloroform or chlorobenzene to dissolve the desired polymer fraction.

    • Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol.

    • Collect the final polymer product by filtration and dry under vacuum.

G cluster_synthesis Polymer Synthesis Workflow Monomers & Catalyst Monomers & Catalyst Solvent & Degas Solvent & Degas Monomers & Catalyst->Solvent & Degas 1. Combine Polymerization Polymerization Solvent & Degas->Polymerization 2. Heat Precipitation Precipitation Polymerization->Precipitation 3. Cool & Precipitate Soxhlet Extraction Soxhlet Extraction Precipitation->Soxhlet Extraction 4. Purify Final Product Final Product Soxhlet Extraction->Final Product 5. Isolate G cluster_fabrication OFET Fabrication Workflow Substrate Cleaning Substrate Cleaning Surface Treatment Surface Treatment Substrate Cleaning->Surface Treatment 1. Prepare Surface Spin-Coating Polymer Spin-Coating Polymer Surface Treatment->Spin-Coating Polymer 2. Deposit Active Layer Thermal Annealing Thermal Annealing Spin-Coating Polymer->Thermal Annealing 3. Improve Morphology Electrode Deposition Electrode Deposition Thermal Annealing->Electrode Deposition 4. Define Contacts Characterization Characterization Electrode Deposition->Characterization 5. Measure Performance

References

The Versatile Scaffold: 7-Bromobenzo[c]thiadiazole-4-carbaldehyde in the Design of Advanced Fluorescent Probes

The Versatile Scaffold: 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde in the Design of Advanced Fluorescent Probes

Introduction: The Emergence of a Powerful Fluorophore Building Block

In the dynamic landscape of molecular probes and cellular imaging, the strategic design of fluorophores is paramount. Researchers continually seek scaffolds that not only exhibit robust photophysical properties but also offer synthetic versatility for the development of highly specific and sensitive sensors. 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde has emerged as a pivotal building block in this pursuit. Its unique electronic structure, characterized by the electron-deficient benzothiadiazole core, coupled with two reactive sites—a bromine atom and an aldehyde group—provides a powerful platform for the synthesis of a new generation of fluorescent probes.

The benzothiadiazole moiety is a well-established component in materials science, known for its contributions to organic light-emitting diodes (OLEDs) and photovoltaics.[2] Its foray into the realm of biological sensing has been driven by the attractive photophysical properties it imparts to fluorescent probes. These include large Stokes shifts, high photostability, and sensitivity to the local microenvironment.[4][5] The presence of a bromine atom at the 7-position and a formyl group at the 4-position on the benzothiadiazole ring system opens up avenues for facile derivatization through various organic reactions, allowing for the fine-tuning of the probe's photophysical and sensing capabilities.[1][2] This application note will provide a comprehensive guide to the synthesis and application of fluorescent probes derived from 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, with a particular focus on the development of a probe for the detection of hydrogen sulfide (H₂S), a critical signaling molecule in numerous physiological and pathological processes.[3][6]

Core Principles: The Chemistry of Benzothiadiazole-Based Sensing

The utility of 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde as a precursor for fluorescent probes lies in its ability to participate in intramolecular charge transfer (ICT) processes. The benzothiadiazole core acts as a strong electron acceptor, and when conjugated with an electron-donating group, a "push-pull" electronic system is established. Perturbations in this system, often induced by the binding of an analyte, lead to discernible changes in the probe's fluorescence properties.

The aldehyde functionality of 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a versatile handle for introducing various recognition moieties through condensation reactions. For instance, reaction with an aniline derivative can form a Schiff base, extending the π-conjugated system and modulating the ICT characteristics of the molecule. The bromine atom, on the other hand, can be functionalized through cross-coupling reactions, such as the Suzuki or Stille couplings, allowing for the introduction of a wide array of substituents to further tune the probe's properties.[1]

A prominent application of this scaffold is in the design of "turn-on" fluorescent probes for hydrogen sulfide.[6] This is often achieved by incorporating a recognition site that is cleaved or transformed by H₂S, leading to a significant increase in fluorescence intensity. A common strategy involves the use of an azide group, which is selectively reduced by H₂S to an electron-donating amine. This transformation activates the ICT process within the fluorophore, resulting in a "turn-on" fluorescence response.[6][7]

Synthesis of a Representative Fluorescent Probe for Hydrogen Sulfide

This section details a representative two-step synthesis of a fluorescent probe for hydrogen sulfide, starting from the commercially available 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde. The first step involves a condensation reaction to introduce a recognition moiety, followed by the conversion of a nitro group to an azide to impart H₂S sensitivity.

Part 1: Synthesis of the Aldehyde Precursor

While 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is commercially available, a brief overview of its synthesis is instructive. A common route involves the formylation of a brominated benzothiadiazole derivative. One documented method starts with 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole, which is then hydrolyzed to the aldehyde using silver nitrate in aqueous acetonitrile.[6]

Part 2: Synthesis of the Hydrogen Sulfide Probe (HSP-BTD)

This protocol describes the synthesis of a hypothetical but representative probe, HSP-BTD, through the condensation of 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde with 4-amino-3-nitrophenol, followed by azidation of the resulting intermediate.

Synthesis_WorkflowA7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehydeCIntermediate Schiff BaseA->C Ethanol, Acetic Acid (cat.), Reflux B4-Amino-3-nitrophenolB->CEHSP-BTD ProbeC->E DMF, 80°C DSodium AzideD->E

Diagram: Synthetic workflow for HSP-BTD.

Experimental Protocol: Synthesis of HSP-BTD

Step 1: Synthesis of the Schiff Base Intermediate

  • To a solution of 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde (1.0 mmol) in ethanol (20 mL), add 4-amino-3-nitrophenol (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate Schiff base.

Step 2: Synthesis of the Final Probe (HSP-BTD)

  • Dissolve the intermediate Schiff base (0.5 mmol) in dimethylformamide (DMF, 15 mL).

  • Add sodium azide (1.5 mmol) to the solution.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the final probe, HSP-BTD.

Application: Detection of Hydrogen Sulfide in Live Cells

The synthesized HSP-BTD probe can be utilized for the fluorescent imaging of endogenous and exogenous H₂S in living cells. The underlying principle is the H₂S-mediated reduction of the azide group to an amine, which "turns on" the fluorescence of the benzothiadiazole core.

Sensing_MechanismProbe_OffHSP-BTD (Non-fluorescent)Probe_OnAminobenzothiadiazole Derivative (Fluorescent)Probe_Off->Probe_On Azide to Amine Reduction AnalyteH₂SAnalyte->Probe_On

Diagram: "Turn-on" sensing mechanism of HSP-BTD.

Protocol: Live Cell Imaging of Hydrogen Sulfide

Materials:

  • HSP-BTD stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Cell culture medium (e.g., DMEM)

  • Live cells cultured on a glass-bottom dish

  • Sodium hydrosulfide (NaHS) solution (as an H₂S donor)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells of interest (e.g., HeLa cells) on a glass-bottom dish to ~70-80% confluency.

  • Probe Loading:

    • Wash the cells twice with PBS.

    • Prepare a working solution of HSP-BTD by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.

    • Incubate the cells with the HSP-BTD working solution for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • H₂S Treatment (for exogenous H₂S detection):

    • Add fresh cell culture medium to the cells.

    • To induce H₂S production, treat the cells with NaHS at a final concentration of 50-100 µM for 30 minutes.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters. Based on the properties of similar benzothiadiazole derivatives, excitation would be in the range of 450-480 nm and emission collected in the range of 500-550 nm.[1]

    • Acquire images of both control (untreated) and H₂S-treated cells. A significant increase in fluorescence intensity in the treated cells indicates the presence of H₂S.

Photophysical Properties of Benzothiadiazole-Based Probes

The photophysical properties of fluorescent probes derived from 7-bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde are highly dependent on the specific donor and acceptor groups incorporated into the final structure. However, some general characteristics can be summarized.

PropertyTypical Range/ValueRationale
Excitation Wavelength (λex) 450 - 490 nmThe extended π-conjugation of the benzothiadiazole core with donor groups leads to absorption in the blue-green region of the spectrum.
Emission Wavelength (λem) 500 - 580 nmThe ICT character of the excited state results in a significant Stokes shift, with emission typically in the green-yellow region.[8]
Stokes Shift 50 - 100 nmThe large separation between excitation and emission maxima is a key advantage, minimizing self-quenching and improving signal-to-noise ratio.[8]
Quantum Yield (Φ) 0.05 - 0.40The quantum yield can vary significantly depending on the specific structure and the local environment. The presence of the heavy bromine atom can in some cases reduce fluorescence efficiency.[1]
Solvatochromism PronouncedThe ICT nature of these probes makes their absorption and emission spectra sensitive to solvent polarity, which can be exploited for sensing applications.[1]

Conclusion and Future Perspectives

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde stands out as a highly valuable and versatile scaffold for the development of advanced fluorescent probes. Its inherent photophysical properties, coupled with the synthetic accessibility of its reactive functional groups, provide a robust platform for the design of sensors for a wide range of analytes and biological processes. The application of these probes in live-cell imaging offers a powerful tool for elucidating the complex roles of molecules like hydrogen sulfide in health and disease. Future research will undoubtedly continue to expand the repertoire of probes derived from this remarkable building block, leading to new insights into the intricate workings of biological systems.

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and materials scientists who require high-purity material for their work. Given that a standardized, published recrystallization protocol for this specific molecule is not widely available, this guide provides a systematic approach based on first principles of physical organic chemistry and established laboratory techniques. We will walk through solvent selection, methodology development, and troubleshooting common issues encountered during the purification process.

Part 1: Foundational Knowledge & Initial Setup (FAQs)

This section addresses the preliminary questions essential for designing a successful recrystallization protocol.

Q1: What are the key physicochemical properties of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde that influence recrystallization?

A1: Understanding the molecule's structure is critical for selecting an appropriate solvent system. The key features are:

  • Aromatic Heterocyclic Core: The rigid, planar benzothiadiazole ring system leads to significant intermolecular π-stacking interactions in the crystal lattice.[1][2] This contributes to its relatively high melting point (192-194°C) and suggests that solvents capable of disrupting these interactions will be required.[1][2][3]

  • Polar Functional Groups: The presence of a carbaldehyde (-CHO) group and the inherent polarity of the thiadiazole ring, combined with the electron-withdrawing nature of the bromine atom, make the molecule moderately polar.[1]

  • Solubility Profile: Benzothiadiazole derivatives are often characterized by poor aqueous solubility but good solubility in polar organic solvents.[4][5] The parent compound, 2,1,3-benzothiadiazole, is noted to be soluble in organic solvents like methanol.[5][6]

These properties suggest that moderately to highly polar organic solvents will be the best candidates for recrystallization, following the principle of "like dissolves like."[7]

PropertyValueSource
Molecular Formula C₇H₃BrN₂OS[1][2]
Molecular Weight 243.08 g/mol [1][2]
Appearance Slightly yellow crystalline powder[1][2]
Melting Point 192-194 °C[1][3]
Q2: How do I systematically select an appropriate recrystallization solvent?

A2: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] A systematic screening process is the most reliable method for identifying such a solvent. This avoids wasting large amounts of crude material on a poorly chosen system.

The workflow involves testing the solubility of a small amount of your crude product (~20-30 mg) in a small volume (~0.5 mL) of several candidate solvents, first at room temperature and then at boiling.

Solvent_Screening_Workflow start Place ~25 mg of crude solid in a small test tube add_solvent Add 0.5 mL of candidate solvent start->add_solvent check_rt_sol Vortex/stir at room temperature add_solvent->check_rt_sol dissolves_rt Dissolves completely? (at room temp) check_rt_sol->dissolves_rt reject_rt REJECT (Too soluble when cold) dissolves_rt->reject_rt Yes heat Heat to boiling dissolves_rt->heat No dissolves_hot Dissolves completely? (at boiling) heat->dissolves_hot reject_hot REJECT (Insoluble even when hot) dissolves_hot->reject_hot No cool Cool slowly to room temp, then place in ice bath dissolves_hot->cool Yes crystals_form Abundant crystals form? cool->crystals_form accept ACCEPT (Good candidate solvent) crystals_form->accept Yes consider_mixed CONSIDER for mixed solvent system (as the 'soluble' solvent) crystals_form->consider_mixed No (Poor recovery)

Caption: Workflow for single-solvent screening.
Q3: Which specific solvents are good starting points for screening?

A3: Based on the molecule's polarity, a range of solvents should be tested. It is often practical to start with solvents of intermediate polarity and work outwards. For compounds with aromatic rings, solvents like toluene or those capable of π-π interactions can be effective.[9]

SolventBoiling Point (°C)PolarityRationale for Screening
Toluene 111Low-MediumAromatic nature may aid in dissolving the benzothiadiazole core.
Ethyl Acetate 77MediumA versatile solvent that often provides the desired solubility gradient.[7]
Acetone 56Medium-HighA strong solvent, but its low boiling point can limit the solubility difference.[7]
Acetonitrile 82HighOften excellent for crystallizing aromatic compounds; good for subsequent HPLC analysis.[9]
Ethanol / Isopropanol 78 / 82High (Protic)Alcohols are frequently good solvents for moderately polar compounds.[7]
Dimethyl Sulfoxide (DMSO) 189Very HighLikely to dissolve the compound readily, but its high boiling point makes it difficult to remove.[5] Best used as a solvent for a mixed-solvent system with an anti-solvent like water.[10]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q1: My compound dissolved completely, but no crystals have formed after cooling, even in an ice bath. What should I do?

A1: This is a classic case of either using too much solvent or forming a supersaturated solution.[11][12]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[11][12][13]

    • Seed Crystal: If you have a small amount of pure solid, add a single tiny crystal to the solution. This provides a template for further crystallization.[13]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again. Repeat until crystals form upon cooling.[13][14]

Q2: As my solution cooled, the compound separated as an oil, not as crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes saturated at a temperature above the solute's melting point. It can also be caused by a high concentration of impurities or by cooling the solution too rapidly.[11]

Corrective Actions:

  • Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15%) to lower the saturation temperature.[11]

  • Slow Down Cooling: This is the most critical step. Do not place the hot flask directly on the bench or in an ice bath. Allow it to cool very slowly. You can insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[11][13]

  • Change Solvents: If the problem persists, the solvent may be unsuitable. Try a lower-boiling point solvent or switch to a mixed-solvent system.

Troubleshooting_Tree start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out poor_yield Yield is Very Low start->poor_yield sol_supersat Is the solution supersaturated? no_crystals->sol_supersat cooling_rate Was cooling too rapid? oiling_out->cooling_rate min_solvent Was MINIMUM hot solvent used? poor_yield->min_solvent induce Action: Induce Crystallization (Scratch / Seed Crystal) sol_supersat->induce Yes too_much_solvent Action: Reduce Solvent Volume (Boil off excess) sol_supersat->too_much_solvent No / Induction Fails reheat_slow Action: Reheat to dissolve, add more solvent, cool SLOWLY cooling_rate->reheat_slow Yes change_solvent Action: Change to a lower-boiling solvent or mixed-solvent system cooling_rate->change_solvent No / Persists cool_complete Was cooling complete (ice bath)? min_solvent->cool_complete Yes optimize Action: Optimize these parameters in next attempt min_solvent->optimize No wash_cold Were crystals washed with minimal COLD solvent? cool_complete->wash_cold Yes cool_complete->optimize No wash_cold->optimize No

Caption: Decision tree for troubleshooting common recrystallization issues.
Q3: The recrystallization worked, but my final yield is very low. How can I improve recovery?

A3: Low yield is often a trade-off for high purity, but it can be optimized.

Key Optimization Points:

  • Minimize Hot Solvent: The most common cause of low yield is using an excessive amount of hot solvent to dissolve the crude product.[14] The goal is to create a saturated solution. Add the boiling solvent portion-wise (dropwise if necessary) until the solid just dissolves.[14]

  • Ensure Complete Cooling: After cooling to room temperature, cool the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation of the product from the cold, less-forgiving solvent.[14]

  • Washing the Crystals: During vacuum filtration, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using room-temperature or excessive solvent will redissolve a significant portion of your purified product.[14]

Q4: What is a mixed-solvent recrystallization and when should I use it?

A4: A mixed-solvent system is used when no single solvent has the ideal solubility profile.[8] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").[8]

Procedure:

  • Dissolve the crude compound in the minimum amount of the boiling "soluble solvent."

  • While hot, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (turbid). This indicates the point of saturation.

  • Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Common Miscible Pairs:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexanes

  • Toluene / Hexanes

  • DMSO / Water[10]

For 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, a system like Toluene/Hexane or Acetonitrile/Water could be effective.

References

Optimization of Stille coupling conditions for brominated benzothiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Optimization of Stille Coupling Conditions for Brominated Benzothiadiazoles

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of novel materials for pharmaceuticals and organic electronics requires robust and reproducible methodologies. The Stille cross-coupling reaction is a cornerstone of C-C bond formation, prized for its tolerance of a wide array of functional groups.[1][2] However, when applied to specific heterocyclic systems like brominated benzothiadiazoles—key building blocks for organic semiconductors—researchers often face unique challenges.[3][4]

This guide is designed to move beyond simple protocols. It provides a framework for understanding the reaction's intricacies, troubleshooting common failures, and systematically optimizing conditions for success. We will delve into the causality behind experimental choices, ensuring you are equipped not just to follow a recipe, but to rationally design your experiments.

The Stille Catalytic Cycle: A Mechanistic Overview

A firm grasp of the catalytic cycle is essential for effective troubleshooting. The reaction proceeds through three primary steps, each presenting a potential optimization point or failure mode.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the brominated benzothiadiazole, inserting itself into the carbon-bromine bond to form a Pd(II) complex.[6] Electron-deficient heterocycles like benzothiadiazole generally facilitate this step.

  • Transmetalation: This is often the rate-determining step.[7] The organic group from the organostannane reagent is transferred to the Pd(II) complex, displacing the bromide. The efficiency of this step is highly dependent on the ligands, additives, and the nature of the stannane.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(X) (Ar = Benzothiadiazole) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled L₂Pd(II)(Ar)(R') transmetalation->pd2_coupled tin_halide X-SnR₃ transmetalation->tin_halide reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition stannane R'-SnR₃ stannane->transmetalation

Figure 1. The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Guide

This section addresses the most common issues encountered when performing Stille couplings with brominated benzothiadiazoles.

Troubleshooting_Workflow start Reaction Issue: Low Yield or Side Products? check_catalyst 1. Catalyst System Check - Is Pd(0) active? - Is ligand appropriate? start->check_catalyst Low Yield side_reactions Specific Side Reaction? start->side_reactions Side Products check_conditions 2. Reaction Conditions Check - Atmosphere truly inert? - Solvent degassed? - Temperature optimal? check_catalyst->check_conditions check_reagents 3. Reagent Integrity Check - Purity of bromo-BTD? - Quality of organostannane? check_conditions->check_reagents solution Systematically Optimize: Ligand -> Solvent -> Additives -> Temp check_reagents->solution homocoupling Homocoupling of Stannane - Lower temp - Check stoichiometry (1.1-1.2 eq) - Add catalyst last side_reactions->homocoupling Yes (R'-R') debromination Debromination of BTD - Change solvent (e.g., Toluene) - Use bulkier ligand - Lower temperature side_reactions->debromination Yes (Ar-H) homocoupling->solution debromination->solution

Figure 2. A logical workflow for troubleshooting Stille coupling reactions.
Section 1: Low Yield & Incomplete Conversion

Q1: My reaction has stalled with significant starting material remaining, or the yield is consistently low. What are the most likely causes?

A1: This is the most common issue and usually points to a problem with one of three areas: the catalyst's activity, the reaction environment, or the reagents themselves.

  • Catalyst Inactivity: The entire cycle depends on a soluble, active Pd(0) species.[8]

    • Cause: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a common choice, can degrade over time, especially with repeated exposure to air. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0), which may not be efficient under your conditions.[6]

    • Solution:

      • Purchase fresh Pd(PPh₃)₄ or test your current batch on a reliable, known reaction.

      • When using Pd(II) precatalysts, ensure your conditions (e.g., presence of phosphine ligands) are suitable for reduction.

      • Consider using more robust, pre-formed Pd(0) catalysts like Pd₂(dba)₃.

  • Oxygen Contamination: The Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen, halting the catalytic cycle.[8]

    • Cause: Insufficient degassing of solvents and reagents, or leaks in your reaction manifold.

    • Solution: Ensure your solvent is rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes. Flame-dry your glassware under vacuum and maintain a positive pressure of inert gas throughout the setup and reaction.[8]

  • Reagent Purity & Quality:

    • Cause: The brominated benzothiadiazole may contain impurities that inhibit the catalyst. More commonly, the organostannane reagent may have degraded or contains impurities. Tributyltin derivatives, while common, can be challenging to purify perfectly.

    • Solution: Verify the purity of your starting materials by NMR or GC/MS. If the organostannane is old or has been handled improperly, consider purifying it by distillation or chromatography, or synthesizing it fresh.

Q2: I'm coupling an electron-rich group to my brominated benzothiadiazole and the reaction is very slow. Why is this?

A2: This points to a slow transmetalation step. While the electron-deficient nature of the benzothiadiazole helps with the initial oxidative addition, the subsequent transmetalation can be sluggish.

  • Cause: The standard triphenylphosphine (PPh₃) ligand may not be sufficient. Transmetalation is often accelerated by ligands that are more electron-donating and sterically bulky.[7] These ligands promote the formation of a more reactive palladium complex.

  • Solution:

    • Switch Ligands: Replace PPh₃ with a more electron-rich and bulky ligand. Buchwald ligands (e.g., XPhos, SPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃) are excellent choices for challenging couplings.[9][10][11]

    • Use Additives: The addition of copper(I) iodide (CuI) can dramatically accelerate the transmetalation rate, a phenomenon known as the Liebeskind-Srogl coupling.[7] Lithium chloride (LiCl) can also be beneficial by breaking up tin aggregates and facilitating the transfer of the organic group to palladium.[2][6]

Section 2: Common Side Reactions

Q1: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my organostannane (R'-R'). How can I prevent this?

A1: Stannane homocoupling is a classic side reaction in Stille chemistry.[5] It occurs when two molecules of the organostannane react with the palladium catalyst.

  • Cause: This side reaction is often favored at higher temperatures or when there is a large excess of the organostannane reagent. It can also occur if the palladium catalyst is pre-incubated with the stannane before the brominated benzothiadiazole is added.[8]

  • Solution:

    • Control Stoichiometry: Use only a slight excess of the organostannane reagent (typically 1.1–1.2 equivalents). A large excess drives the homocoupling pathway.[8]

    • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

    • Order of Addition: Add the catalyst to a mixture of the brominated benzothiadiazole and the organostannane. Do not let the catalyst and stannane stir together for an extended period before adding the aryl bromide.

Q2: My main byproduct is the debrominated benzothiadiazole. What is causing this reduction?

A2: Reductive debromination is a known issue, particularly with electron-deficient aryl halides.[12]

  • Cause: This can be solvent-dependent. Protic impurities or certain solvents like DMF and dioxane can facilitate this pathway.[13] The mechanism can be complex, sometimes involving β-hydride elimination from alkyl groups on the ligand or stannane if the reductive elimination step of the main cycle is slow.

  • Solution:

    • Change Solvent: Switch from ethereal solvents like dioxane or THF to an aromatic solvent like toluene, which is often less prone to promoting dehalogenation.[13]

    • Optimize Catalyst/Ligand: A more efficient catalyst system that promotes faster reductive elimination can outcompete the debromination pathway. Using a bulkier ligand can sometimes help.[13]

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents to minimize any potential proton sources.

Section 3: Product Purification

Q1: How do I effectively remove the toxic organotin byproducts from my final product?

A1: This is a critical step for both product purity and laboratory safety, as organotin compounds are highly toxic.[5][14] Standard silica gel chromatography is often insufficient on its own.

  • Cause: Tributyltin bromide and other tin byproducts are often greasy, non-polar compounds that co-elute with the desired product.

  • Solution: The most common and effective method is an aqueous potassium fluoride (KF) wash.[8]

    • Procedure: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer one or two times with a saturated aqueous solution of KF.

    • Stir the biphasic mixture vigorously for at least one hour. You will observe the formation of a precipitate, which is insoluble polymeric tributyltin fluoride.

    • Filter the entire mixture through a pad of Celite® to remove the solid tin fluoride.

    • Proceed with a standard aqueous workup (wash with water, brine) and then purify by column chromatography. This pre-treatment removes the vast majority of tin impurities, making the final purification much more effective.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst and ligand combination for brominated benzothiadiazoles?

A1: While there is no single "best" system for all substrates, a highly effective starting point for these challenging heterocycles is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos .[9][10] For simpler couplings, the classic Pd(PPh₃)₄ can be effective, and specific literature examples have shown success with PdCl₂(PPh₃)₂ in toluene for coupling thiophene to 4,7-dibromobenzothiadiazole.[16]

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Robust, air-stable precatalysts that reliably form the active Pd(0) species.
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[9][11]
Solvent Toluene, Dioxane, DMEToluene is often preferred to minimize debromination side reactions.[13]
Temperature 80–110 °CMust be optimized; high enough for reaction but low enough to minimize side reactions.
Additives CuI, LiCl, CsFCuI can accelerate transmetalation.[7] CsF can also be a beneficial additive.[9][10]

Q2: Should I use a brominated or iodinated benzothiadiazole?

A2: In palladium-catalyzed couplings, the C-X bond reactivity order is I > Br > Cl.[5] Using an iodinated benzothiadiazole will result in a faster oxidative addition, allowing the reaction to proceed under milder conditions (e.g., lower temperatures). However, 4,7-dibromobenzothiadiazole is a more common and commercially available starting material.[3][17] Bromides offer a good balance of reactivity and stability and are perfectly suitable for most Stille couplings, provided the conditions are optimized.

Q3: How critical is the quality of the organostannane?

A3: It is absolutely critical. The Stille reaction's success is highly dependent on the purity of the organostannane. Unlike boronic acids used in Suzuki couplings, which are often stable crystalline solids, many organostannanes (especially tributyltin derivatives) are oils that can decompose over time. This decomposition can introduce inhibitors into your reaction. Always use freshly purchased or freshly prepared and purified stannanes for best results.

Optimized Experimental Protocol: General Procedure for Stille Coupling

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • 4,7-dibromobenzothiadiazole (1.0 eq)

  • Organostannane (e.g., 2-(tributylstannyl)thiophene) (2.2–2.4 eq for disubstitution)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 4,7-dibromobenzothiadiazole (1.0 eq) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%).

  • Inert Atmosphere: Seal the flask, and subject it to three cycles of evacuating under high vacuum and backfilling with argon or nitrogen.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the benzothiadiazole. Add the organostannane (2.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (10 volumes).

  • Tin Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 5 volumes). Stir each wash vigorously for at least 30 minutes. Filter the organic layer through a pad of Celite® to remove the precipitated tin fluoride.

  • Purification: Wash the filtered organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[16]

References

Preventing degradation of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Introduction

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde (Br-BT-CHO) is a pivotal intermediate in the synthesis of advanced organic materials, particularly non-fullerene acceptors for organic solar cells and fluorescent probes.[4][5] Its unique structure, featuring an electron-accepting benzothiadiazole core, a reactive aldehyde group, and a bromine handle for cross-coupling reactions, makes it highly valuable for molecular engineering.[6] However, the very reactivity that makes the aldehyde group synthetically useful also renders it susceptible to degradation during storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols, troubleshooting advice, and FAQs to ensure the long-term stability and integrity of this critical building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for routine, short-term storage of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde? For short-term storage (i.e., less than six months), the compound should be stored in a tightly sealed container at 2-8°C.[7] The container should be placed inside a desiccator to protect it from moisture and stored in the dark to prevent potential photodegradation.

Q2: I need to store the compound for over a year. What is the best practice for long-term stability? Long-term storage requires more stringent conditions to mitigate the primary degradation pathways. The most critical factor is the exclusion of oxygen. The compound should be stored at 2-8°C under a dry, inert atmosphere, such as argon or nitrogen.[7] This is best achieved by handling the material in a glovebox, placing it in a vial with a PTFE-lined cap, and then sealing the vial with Parafilm. For ultimate protection, this primary container can be placed inside a vacuum-sealed, opaque bag with a desiccant pouch.

Q3: Why is an inert atmosphere (Argon/Nitrogen) so critical for this compound? The primary vulnerability of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde is the aldehyde functional group. In the presence of atmospheric oxygen, aldehydes are susceptible to oxidation, which converts them into the corresponding carboxylic acid (in this case, 7-Bromobenzo[c][1][2][3]thiadiazole-4-carboxylic acid).[8][9] This impurity can significantly alter reaction outcomes and the properties of any resulting materials. An inert atmosphere displaces oxygen, directly preventing this oxidative degradation.[10]

Q4: I don't have an inert gas setup like a glovebox. What are my options? While a glovebox is ideal, you can still take effective measures. Purchase the smallest quantity of the material necessary for your immediate experiments to avoid long-term storage altogether. If you must store it, you can use a vacuum desiccator. Place the opened vial inside the desiccator, and repeatedly evacuate and backfill the chamber with a gentle stream of nitrogen or argon gas before sealing it under vacuum. This is less effective than a glovebox but is a significant improvement over storage in ambient air.

Q5: Can I store the compound in a standard -20°C freezer? While the recommended temperature is 2-8°C, storage at -20°C is generally acceptable for this solid compound and may further slow degradation kinetics.[7] However, it is crucial to ensure the container is perfectly sealed to prevent moisture from condensing inside upon temperature cycling. For some liquid aliphatic aldehydes, very low temperatures can counterintuitively accelerate polymerization, but this is less of a concern for this crystalline solid.[9] Always allow the container to warm completely to room temperature before opening to prevent water condensation on the cold powder.

Section 2: Troubleshooting Guide: Diagnosing Degradation

This section addresses common issues that may indicate compromised material integrity.

Issue 1: The yellow powder appears discolored, clumped, or has changed in texture.

  • Probable Cause:

    • Discoloration (darkening): This may indicate photodegradation or the formation of minor, colored impurities from slow decomposition. While the benzothiadiazole core is generally stable, prolonged light exposure is inadvisable.[5][11]

    • Clumping/Texture Change: This is a classic sign of moisture absorption. The compound has likely been exposed to ambient humidity.

  • Recommended Action:

    • Before use, verify the compound's purity.

    • For suspected moisture, the material can be dried under a high vacuum for several hours.

    • If purity is compromised, it is strongly recommended to use a fresh, unopened batch for sensitive applications.

Issue 2: My reaction yield is low, or I'm seeing unexpected byproducts. I suspect the starting material is degraded.

  • Probable Cause: The most likely culprit is the oxidation of the aldehyde to a carboxylic acid. This non-reactive impurity will reduce the effective molar quantity of your starting material and can interfere with certain reaction conditions.

  • Recommended Action: Purity Verification Protocol

    • Melting Point Analysis: Determine the melting point of your sample. The literature value is approximately 192-195°C.[6][7] A significantly depressed or broad melting range is a strong indicator of impurities.

    • ¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃ or DMSO-d₆. The key diagnostic signal is the aldehyde proton (–CHO), which should appear as a sharp singlet around δ 10.7 ppm.[12] The absence or diminished integration of this peak, coupled with the potential appearance of a new, broad peak for a carboxylic acid proton (>12 ppm), confirms oxidation.

    • Thin-Layer Chromatography (TLC): Run a TLC plate against a new, reliable sample if available. The appearance of a new, more polar spot (which may stick to the baseline) is indicative of the more polar carboxylic acid.

Section 3: Detailed Experimental Protocols

Protocol 1: Recommended Short-Term Storage (< 6 Months)
  • Container: Use the original supplier vial, which is typically amber glass to protect from light.[13] Ensure the cap is a PTFE-lined screw cap to provide a good seal.

  • Environment: After dispensing the required amount, tightly reseal the vial immediately.

  • Moisture Control: Place the vial inside a laboratory desiccator containing an active desiccant (e.g., silica gel or Drierite).

  • Temperature & Light: Store the desiccator in a refrigerator designated for chemical storage at 2-8°C.[7] Ensure the location is dark.

Protocol 2: Recommended Long-Term Storage (> 6 Months)

This protocol requires handling under an inert atmosphere.

  • Preparation: Move the sealed, unopened manufacturer's bottle into an inert atmosphere glovebox (Argon or Nitrogen). Also, bring in smaller, pre-dried glass vials with PTFE-lined caps.

  • Aliquotting: Open the main bottle and quickly aliquot the desired quantities for future experiments into the smaller vials. This minimizes repeated exposure of the bulk material to trace contaminants.

  • Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm.

  • Secondary Containment: Place the sealed aliquot vials (and the main stock bottle) inside a larger, opaque, vacuum-sealable bag. Add a small desiccant pouch into the bag.

  • Final Storage: Vacuum seal the bag and store it in a dark, 2-8°C refrigerator. Label the bag clearly with the compound name, date, and storage conditions.

Section 4: Visualization & Data Summary

Storage Condition Decision Workflow

The following diagram outlines the decision-making process for proper storage of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

StorageWorkflow start Start: Receive New Compound assess_duration Assess Required Storage Duration start->assess_duration short_term Short-Term Storage (< 6 Months) assess_duration->short_term < 6 months long_term Long-Term Storage (> 6 Months) assess_duration->long_term > 6 months protocol_short Follow Protocol 1: - Tightly sealed vial - Desiccator - 2-8°C, Dark short_term->protocol_short protocol_long Follow Protocol 2: - Aliquot in glovebox - Inert gas (Ar/N₂) - Sealed vials + Parafilm - 2-8°C, Dark - Secondary containment long_term->protocol_long verify Best Practice: Verify purity (MP, NMR) before experimental use protocol_short->verify protocol_long->verify

Caption: Decision workflow for selecting the appropriate storage protocol.

Table of Recommended Storage Parameters
ParameterRecommended ConditionRationale & Key Risks of Failure
Temperature 2–8 °CSlows the rate of all potential degradation reactions. Higher temperatures accelerate oxidation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)CRITICAL. Prevents oxidation of the aldehyde group to a carboxylic acid, the primary degradation pathway.[8][9]
Light Store in Dark (Amber Vial)Prevents potential photodegradation of the conjugated aromatic system.[13]
Moisture Anhydrous (Use of Desiccator)Prevents hydrolysis and physical clumping of the powder, ensuring accurate weighing and handling.[14]
Container Tightly Sealed Glass Vial with PTFE-lined capProvides an excellent chemical barrier and prevents leakage of inert gas or ingress of air/moisture.[13]

References

Technical Support Center: Benzothiadiazole-Based Acceptors in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with benzothiadiazole (BT)-based acceptors in organic solar cells (OSCs). This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during your research. We will move beyond simple procedural lists to explain the underlying mechanisms, helping you diagnose issues, optimize your experiments, and enhance the operational lifetime of your devices.

Part 1: Troubleshooting Guide for Device Instability

This section addresses common failure modes observed during the testing of organic solar cells incorporating BT-based acceptors. The guide follows a logical workflow from symptom to diagnosis and resolution.

Diagram: Troubleshooting Workflow for OSC Degradation

Troubleshooting Workflow Start Device Instability Observed (e.g., PCE loss) Check_Env Test in Inert vs. Ambient Atmosphere Start->Check_Env Deg_Ambient Degradation Primarily in Air? (Photo-oxidation / Moisture) Check_Env->Deg_Ambient Different Performance Deg_Inert Degradation in Inert Gas? (Intrinsic Instability) Check_Env->Deg_Inert Similar Performance Photo_Ox Probable Cause: Photo-oxidation & Moisture Ingress Deg_Ambient->Photo_Ox Thermal_Morph Probable Cause: Thermal Stress / Morphological Change Deg_Inert->Thermal_Morph Encapsulate Action: Implement Device Encapsulation Photo_Ox->Encapsulate Verify_Enc Verification: Accelerated Aging (ISOS-L2) Compare Encapsulated vs. Unencapsulated Encapsulate->Verify_Enc Anneal Action: Optimize Annealing Conditions (Temp & Time) Thermal_Morph->Anneal Verify_Morph Verification: AFM / GIWAXS Analysis Pre- vs. Post-Stress Anneal->Verify_Morph

Caption: A logical workflow for diagnosing the root cause of device instability.

Issue 1: Rapid Power Conversion Efficiency (PCE) Drop Under Illumination in Air

Symptom: You fabricate a device with a promising initial PCE, but it rapidly degrades within minutes to hours of testing under a solar simulator in an ambient environment. The degradation is often accompanied by a decrease in both short-circuit current (Jsc) and fill factor (FF).

Q: What is the most likely cause of this rapid, light-induced degradation in air?

A: The primary culprit is photo-oxidation . Benzothiadiazole, while an excellent electron acceptor, can be susceptible to attack by reactive oxygen species, particularly singlet oxygen, which is generated in the presence of light, oxygen, and a photosensitizer (the active layer itself).[1][2] Moisture in the air often accelerates this process.[3] This chemical degradation disrupts the π-conjugated system of the acceptor, leading to the formation of charge traps and a breakdown of the finely-tuned bulk heterojunction (BHJ) morphology.

Troubleshooting & Resolution:

  • Isolate the Environmental Variable: Immediately test a freshly fabricated device inside a nitrogen-filled glovebox. If the device shows significantly improved stability under illumination compared to its air-tested counterpart, you have confirmed that the degradation is environmental.

  • Implement Device Encapsulation: Protecting the device from oxygen and moisture is critical for long-term stability.[4][5] Even for short-term testing, encapsulation provides more reliable data. A common lab-scale method involves using a UV-curable epoxy to seal a glass coverslip over the device, often including a desiccant (getter) within the encapsulated volume to absorb residual moisture.[4][6]

  • Material Selection: If instability persists even with good encapsulation, consider the intrinsic photostability of the specific BT-based acceptor. Some derivatives are inherently more robust than others. For instance, strategic fluorination of the BT unit can enhance photostability.[1]

Verification:

  • UV-Vis Spectroscopy: Track the absorption spectrum of the active layer film over time during light soaking in air. Photodegradation is often indicated by a "bleaching" or decrease in the acceptor's main absorption peak.[2]

  • Electrical Analysis: A significant increase in the series resistance (Rs) and a decrease in the shunt resistance (Rsh), extracted from J-V curves, point towards degradation at the interfaces and within the active layer.[7]

Issue 2: Performance Decay During Thermal Stress or Long-Term Storage

Symptom: Your device shows good initial performance but degrades over time when stored at elevated temperatures (e.g., 65-85°C) or even when stored in the dark in an inert environment for extended periods. This is often characterized by a significant drop in the fill factor (FF).

Q: My device is encapsulated and stored in the dark, but the FF and PCE are still dropping. What's happening?

A: This points to morphological instability of the bulk heterojunction (BHJ) active layer. The initial, finely-intermixed blend of donor and acceptor materials is a non-equilibrium state. Over time, and accelerated by heat, the materials can begin to phase-separate into larger, purer domains.[8] This process, known as acceptor aggregation or crystallization, reduces the interfacial area necessary for efficient exciton dissociation and creates "dead ends" for charge transport, which severely impacts the fill factor.[8] While BT-based acceptors can have good thermal stability in terms of their chemical structure, their interaction with the donor polymer dictates the morphological stability of the blend.[9][10][11]

Troubleshooting & Resolution:

  • Optimize Thermal Annealing: The post-deposition annealing step is critical. Over-annealing can accelerate phase separation, while under-annealing may not achieve the optimal morphology to begin with. Systematically vary the annealing temperature and duration to find the sweet spot that maximizes initial performance without creating a thermodynamically unstable morphology.

  • Employ Additives: Processing additives, such as 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN), can help control the film's morphology. These additives can influence the crystallization kinetics of the donor and acceptor, leading to a more stable, interpenetrating network.

  • Third Component Strategy: Introducing a third component (a second donor or acceptor) into the blend can create a ternary system with improved morphological stability. The third component can act as a "morphology regulator," inhibiting large-scale crystallization of the primary components.

Verification:

  • Atomic Force Microscopy (AFM): Use AFM to image the surface topography and phase of the active layer before and after thermal stress. An increase in surface roughness and the formation of large, distinct domains are clear indicators of morphological degradation.

  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): This technique provides detailed information about the crystallinity and molecular packing of the blend. Changes in the π-π stacking distance or the emergence of new crystalline peaks after aging confirm morphological evolution.

Troubleshooting Summary
Symptom Probable Cause Primary Recommended Action
Rapid PCE loss in air/lightPhoto-oxidation, Moisture IngressEncapsulate the device
PCE loss in dark/inert gasMorphological InstabilityOptimize thermal annealing
Low Fill Factor (FF)Poor Charge Transport/ExtractionRe-evaluate donor-acceptor miscibility, check interfaces
Low Open-Circuit Voltage (Voc)High Recombination, Energy Level MismatchCheck for energetic disorder, consider different interfacial layers

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for BT-based acceptors?

A: The two most discussed degradation pathways are photo-oxidation and thermal decomposition.

  • Photo-oxidation: The electron-deficient benzothiadiazole ring can be susceptible to nucleophilic attack by photogenerated reactive oxygen species. This can lead to cleavage or modification of the thiadiazole ring, breaking the conjugation of the molecule and introducing deep trap states that hinder charge transport.

  • Thermal Degradation: While many modern BT-based acceptors exhibit high thermal stability with decomposition temperatures often exceeding 300°C, prolonged exposure to moderate heat can still induce morphological changes, as discussed in the troubleshooting section.[9][11] Furthermore, any impurities from the synthesis can act as catalysts for degradation at lower temperatures.

Diagram: Key Degradation Mechanisms

Degradation Pathways BT_Acceptor BT-based Acceptor in Active Layer PhotoOx Photo-oxidation BT_Acceptor->PhotoOx ThermalDeg Morphological Instability BT_Acceptor->ThermalDeg Light Light (hν) Light->PhotoOx Oxygen Oxygen (O₂) Oxygen->PhotoOx Heat Heat (Δ) Heat->ThermalDeg Result1 Chemical Degradation (Broken Conjugation, Charge Traps) PhotoOx->Result1 Result2 Phase Separation (Reduced D/A Interface, Poor Transport) ThermalDeg->Result2

Caption: Primary environmental stressors leading to device degradation.

Q2: How does halogenation (especially fluorination) on the BT-core or its end-groups impact stability?

A: Halogenation, particularly fluorination, is a widely used and effective strategy to improve both the performance and stability of BT-based acceptors.[12]

  • Energy Level Tuning: Fluorine is a highly electronegative atom that lowers both the HOMO and LUMO energy levels of the acceptor.[12] A deeper LUMO can improve electron injection, while a deeper HOMO can make the molecule less prone to oxidation, thus enhancing its intrinsic chemical stability.[13]

  • Morphological Control: Fluorination can enhance intermolecular interactions (e.g., π-π stacking).[12] This can lead to more ordered and crystalline domains, which can improve charge mobility. More importantly, these stronger interactions can result in a more robust and thermodynamically stable BHJ morphology, suppressing the phase separation that occurs during thermal aging.[9]

  • Solubility and Processing: The choice and position of halogen atoms can also be used to fine-tune the solubility of the acceptor, allowing for better control over the film-forming process and the final morphology of the active layer.[11][14]

Q3: What characterization techniques are essential for studying the stability of my devices?

A: A multi-faceted approach is necessary to fully understand degradation mechanisms.

  • Macro-Scale (Device Level):

    • J-V Tracking: Regularly measuring the current-voltage characteristics under a calibrated solar simulator is the most direct way to track performance degradation (PCE, Jsc, Voc, FF).

    • External Quantum Efficiency (EQE): EQE measures the wavelength-dependent efficiency of photon-to-electron conversion. A decrease in the EQE spectrum, especially in the region where the acceptor absorbs, can confirm that the acceptor is degrading.

  • Micro-Scale (Material & Film Level):

    • Impedance Spectroscopy (IS): IS is a powerful non-destructive technique that can separate different electrical processes within the device. An increase in charge transfer resistance or recombination resistance often correlates with degradation.[7][15]

    • Photoluminescence (PL) & Electroluminescence (EL) Imaging: These imaging techniques can reveal spatial non-uniformities in degradation. Dark spots or areas in EL images often correspond to shunts or regions of severe degradation.

    • AFM & GIWAXS: As mentioned earlier, these are crucial for correlating performance loss with changes in morphology and crystallinity.

Part 3: Experimental Protocols

Protocol 1: Accelerated Aging Test (ISOS-L-2 Standard)

This protocol outlines a standardized method for assessing the intrinsic stability of an unencapsulated device under controlled thermal stress in an inert atmosphere.

  • Preparation: Fabricate a set of devices from the same batch. Measure their initial (T=0) performance (J-V curves) under a calibrated solar simulator.

  • Environment: Place the devices inside a nitrogen-filled glovebox on a temperature-controlled hotplate. Ensure the oxygen and moisture levels are below 1 ppm.

  • Stress Condition: Heat the devices to a constant temperature (e.g., 65°C or 85°C). Keep the devices in the dark.

  • Data Acquisition: At specified time intervals (e.g., 1, 2, 4, 8, 24, 48... hours), turn off the hotplate, allow the devices to cool to room temperature, and re-measure their J-V characteristics.

  • Analysis: Plot the normalized PCE, FF, Jsc, and Voc as a function of aging time. The time it takes for the PCE to drop to 80% of its initial value (T80 lifetime) is a common metric for stability.

Protocol 2: Lab-Scale Device Encapsulation

This protocol provides a basic method for encapsulating devices to protect them from ambient air.

  • Materials: UV-curable epoxy (low moisture/oxygen permeability), glass coverslips, UV lamp (365 nm), desiccant tape (optional).

  • Preparation: Work inside a nitrogen-filled glovebox. Place the fabricated device on a flat surface.

  • Applying Epoxy: Carefully dispense a continuous bead of the UV-curable epoxy around the perimeter of the active area of the device. If using a desiccant, place it inside this perimeter, ensuring it does not touch the active area or electrode contacts.

  • Sealing: Gently place a clean glass coverslip over the device, pressing down lightly to spread the epoxy and form a complete seal. Ensure there are no air bubbles trapped in the epoxy.

  • Curing: Transfer the sealed device to a UV lamp and cure according to the epoxy manufacturer's instructions (typically a few minutes at a specified intensity).

  • Verification: The encapsulated device can now be removed from the glovebox for testing in ambient conditions. Its stability should be markedly improved compared to an unencapsulated control device.[16]

References

Technical Support Center: Overcoming Aggregation of Benzothiadiazole-Based Materials in Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiadiazole (BTD)-based materials. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of controlling molecular aggregation in thin films. Uncontrolled aggregation can significantly impact the performance of organic electronic devices by introducing morphological defects and hindering charge transport. This resource is designed to provide you with the expertise and validated protocols needed to optimize your experimental outcomes.

Understanding the Problem: The "Why" Behind BTD Aggregation

Benzothiadiazole and its derivatives are widely used as electron-acceptor units in conjugated polymers and small molecules for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][2] Their performance is intrinsically linked to the morphology of the active layer thin film. Strong intermolecular π-π stacking interactions, while beneficial for charge transport, can also lead to excessive aggregation during the solution-based deposition process.

This aggregation can manifest as large, undesirable crystalline domains, increased surface roughness, and phase separation, ultimately creating charge traps and disrupting charge percolation pathways.[3] The key to high-performance devices lies in controlling this aggregation to achieve a favorable nanoscale morphology.

Logical Flow of Aggregation and Mitigation

Aggregation_Mitigation cluster_problem Problem: Uncontrolled Aggregation cluster_solution Solution: Controlled Processing Strong_Interactions Strong π-π Stacking & Intermolecular Forces Aggregation Excessive Aggregation & Crystallization Strong_Interactions->Aggregation Solution_Processing Solution Processing (e.g., Spin Coating, Inkjet Printing) Solution_Processing->Aggregation Poor_Morphology Poor Film Morphology (Roughness, Large Domains) Aggregation->Poor_Morphology Device_Failure Reduced Device Performance & Stability Poor_Morphology->Device_Failure Solvent_Engineering Solvent Selection & Co-Solvents Device_Failure->Solvent_Engineering Troubleshooting Optimized_Morphology Optimized Nanoscale Morphology Solvent_Engineering->Optimized_Morphology Additive_Engineering Processing Additives Additive_Engineering->Optimized_Morphology Thermal_Annealing Post-Deposition Thermal Annealing Thermal_Annealing->Optimized_Morphology Molecular_Design Molecular Structure (e.g., Side Chains) Molecular_Design->Optimized_Morphology High_Performance High-Performance Devices Optimized_Morphology->High_Performance

Caption: Workflow from understanding the causes of aggregation to implementing effective mitigation strategies.

Troubleshooting Guide

This section addresses common issues encountered during the fabrication of BTD-based thin films. Each problem is followed by a series of targeted questions and recommended actions based on established scientific principles.

Issue 1: Poor Film Quality (Pinholes, Cracks, or High Surface Roughness)

Q1: Is my solvent system optimal for the BTD material?

Causality: The choice of solvent is critical as it dictates the solubility of the material and the evaporation rate during film formation. A solvent that evaporates too quickly can lead to rapid, uncontrolled aggregation and a rough film. Conversely, a solvent with very high solubility might not induce the necessary pre-aggregation in solution for optimal morphology.

Recommended Actions:

  • Evaluate Solvent Properties: Use a solvent or a co-solvent system that balances solubility and evaporation rate. For instance, using a mixture of a high-boiling-point solvent (like toluene) and a lower-boiling-point solvent (like chloroform) can effectively modulate the drying time, allowing molecules more time to self-organize.[4][5][6]

  • Experiment with Co-Solvents: A study on an inkjet-printed BTD-based small molecule found that a chloroform-to-toluene ratio of 1.5:1 resulted in improved crystallinity and morphology, leading to better transistor performance.[4][6] This is because the co-solvent system provides adequate time for the molecules to arrange themselves in an ordered fashion.[4][6]

Q2: Have I considered the impact of molecular design, such as side chains?

Causality: The chemical structure of the BTD material itself plays a significant role in its aggregation behavior. Bulky or flexible side chains can be strategically incorporated to modulate intermolecular interactions and prevent excessive packing.

Recommended Actions:

  • Review Molecular Structure: The position and nature of alkyl side chains can influence solubility and steric hindrance.[5] For example, attaching hexyl chains to specific positions on the thiophene rings of a BTD-based molecule can enhance solubility without creating significant steric hindrance that would disrupt π-conjugation.[5]

  • Consider Fluorination: Fluorination is a common strategy to enhance electronic properties, but it can also make the polymer thin films more brittle.[7] Conversely, alkylation tends to soften them, which can influence film formation and mechanical stability.[7]

Issue 2: Low Device Performance (e.g., Low Carrier Mobility in OFETs, Low Efficiency in OPVs)

Q1: Is the thin film morphology optimized through post-deposition treatments?

Causality: The initial film formed after solvent evaporation is often not in its thermodynamically most stable and electronically optimal state. Post-deposition treatments, particularly thermal annealing, can provide the energy needed for molecules to reorganize into more ordered domains, thereby improving charge transport.

Recommended Actions:

  • Implement Thermal Annealing: Annealing the thin film after deposition can significantly improve crystallinity and morphology, leading to enhanced device performance.[8] The annealing temperature and time are critical parameters that need to be optimized for each specific material system.

  • Beware of Over-Annealing: Excessive annealing temperatures can lead to the formation of large, random crystalline aggregates that are detrimental to transistor operation.[9] For some BTD-based materials, thermal treatment at high temperatures (e.g., 200-250 °C) can cause a loss of transistor characteristics.[9]

Q2: Have I explored the use of processing additives?

Causality: Small amounts of processing additives, such as high-boiling-point solvents or surfactants, can be introduced into the solution to influence the aggregation kinetics. These additives can act as "morphology regulators," promoting the formation of a more favorable nanostructure.

Recommended Actions:

  • Introduce High-Boiling-Point Additives: Additives like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) can slow down the evaporation process, allowing for better phase separation and domain formation in polymer blend films.

  • Systematic Screening: The choice and concentration of the additive need to be systematically screened for each BTD material and device architecture to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q: How does the choice of deposition technique affect aggregation?

A: Different deposition techniques (e.g., spin-coating, inkjet printing, solution-shearing) have different fluid dynamics and drying kinetics, which can significantly impact the final film morphology.[10][11] For example, inkjet printing allows for precise control over droplet volume and placement, but the "coffee ring" effect can lead to non-uniform films if not properly managed. The choice of solvent system is particularly crucial for techniques like inkjet printing to control the drying process and achieve uniform molecular arrangement.[4][6]

Q: Can aggregation ever be beneficial?

A: Yes, in some cases, controlled aggregation is desirable. For instance, phenomena like Aggregation-Induced Emission (AIE) are observed in some BTD derivatives.[12][13][14][15] In these materials, the molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state. This property is advantageous for applications like organic light-emitting diodes (OLEDs).[16] The key is to control the aggregation to form well-ordered, emissive superstructures.[12]

Q: What characterization techniques are essential for studying BTD aggregation?

A: A combination of techniques is necessary to fully understand the morphology of your thin films:

  • Atomic Force Microscopy (AFM): To visualize the surface topography and roughness.[4][6]

  • X-ray Diffraction (XRD), including Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To probe the crystallinity and molecular packing within the film.[4][6]

  • UV-Vis Absorption Spectroscopy: To study the electronic interactions and aggregation state. A red-shift in the absorption spectrum of a thin film compared to its solution spectrum often indicates strong intermolecular interactions and aggregation.[17]

Q: How does solvent annealing compare to thermal annealing?

A: Solvent annealing involves exposing the dried thin film to a solvent vapor atmosphere. This process can also promote molecular rearrangement and improve film morphology, similar to thermal annealing.[18] The choice between the two often depends on the thermal stability of the material and the desired final morphology. Solvent annealing can sometimes achieve improved morphology at lower temperatures, which is beneficial for flexible substrates.[18]

Experimental Protocols

Protocol 1: Optimizing Thin Film Morphology using a Co-Solvent System

This protocol provides a general workflow for optimizing the morphology of a BTD-based thin film using a co-solvent system, as demonstrated for inkjet printing applications.

Objective: To determine the optimal solvent ratio for achieving a smooth and crystalline thin film.

Materials:

  • Benzothiadiazole-based material

  • High-boiling-point solvent (e.g., Toluene)

  • Low-boiling-point solvent (e.g., Chloroform)

  • Substrates (e.g., Si/SiO2 wafers)

Procedure:

  • Prepare a series of stock solutions of the BTD material in different chloroform:toluene ratios (e.g., 0:1, 1:1, 1.5:1, 2:1). Ensure the total concentration of the BTD material is consistent across all solutions.

  • Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, then isopropanol).

  • Deposit the thin films using your chosen method (e.g., spin-coating or inkjet printing) under controlled atmospheric conditions.

  • Allow the films to dry completely.

  • Characterize the resulting films using AFM to assess surface roughness and morphology.

  • Perform XRD measurements to evaluate the crystallinity and molecular ordering of the films.

  • Fabricate and test devices (e.g., OFETs) to correlate the morphological properties with electrical performance.

Workflow for Co-Solvent Optimization

CoSolvent_Workflow Start Start: Define BTD Material & Deposition Method Prepare_Solutions Prepare Solutions with Varying Solvent Ratios (e.g., CHCl3:Toluene) Start->Prepare_Solutions Deposit_Films Deposit Thin Films on Cleaned Substrates Prepare_Solutions->Deposit_Films Characterize_AFM Characterize Morphology (AFM for Roughness) Deposit_Films->Characterize_AFM Characterize_XRD Characterize Crystallinity (XRD for Packing) Deposit_Films->Characterize_XRD Fabricate_Devices Fabricate Test Devices (e.g., OFETs) Characterize_AFM->Fabricate_Devices Characterize_XRD->Fabricate_Devices Analyze_Performance Analyze Device Performance (e.g., Mobility, Efficiency) Fabricate_Devices->Analyze_Performance Optimal_Ratio Identify Optimal Solvent Ratio Analyze_Performance->Optimal_Ratio

Caption: Step-by-step workflow for optimizing co-solvent ratios for BTD thin films.

Data Summary

Table 1: Effect of Chloroform:Toluene Ratio on Film Roughness
CHCl₃:Toluene RatioSurface Roughness (nm)
0:16.38
1:11.81
1.5:11.05
2:110.02

Data adapted from a study on an inkjet-printed BTD-based small molecule. The lowest surface roughness, indicating a smoother film, was achieved at a 1.5:1 ratio.[4]

References

Technical Support Center: Optimizing Organic Solar Cells Derived from 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the performance of organic solar cells (OSCs) based on materials derived from 7-Bromobenzo[c]thiadiazole-4-carbaldehyde. This resource is designed for researchers and scientists to navigate the experimental intricacies of device fabrication and optimization. We will explore common challenges, provide evidence-based solutions, and explain the fundamental principles behind each recommendation.

7-Bromobenzo[c]thiadiazole-4-carbaldehyde serves as a critical intermediate for synthesizing advanced non-fullerene acceptors (NFAs) and donor materials.[1][2] The benzothiadiazole (BT) core is a powerful electron-accepting unit that allows for extensive tuning of the material's electronic and optical properties through molecular engineering.[3][4] However, translating a promising molecule into a high-performance device requires meticulous control over a multitude of experimental variables. This guide provides a structured approach to troubleshooting and enhancing your device performance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of benzothiadiazole-based materials and the fundamental principles of OSC device performance.

Q1: What is the primary role of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde in high-performance organic solar cells?

A1: 7-Bromobenzo[c]thiadiazole-4-carbaldehyde is not typically used directly in the active layer of an OSC. Instead, it is a versatile chemical building block, or intermediate, for synthesizing more complex conjugated molecules, particularly non-fullerene acceptors.[2][5] Its bromine and aldehyde functional groups allow for a variety of chemical reactions, such as Stille coupling and Aldol condensations, to build larger, custom-designed molecules with tailored optoelectronic properties for the active layer of the solar cell.[1][6]

Q2: Why is the active layer morphology so critical for the performance of these solar cells?

A2: The active layer morphology—the nanoscale arrangement and intermixing of the donor and acceptor materials—is paramount because it governs the four critical steps in the photovoltaic process: (1) light absorption, (2) exciton generation, (3) exciton dissociation into free charges, and (4) charge transport and collection at the electrodes.[7][8] An ideal morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes comparable to the exciton diffusion length (typically ~10 nm).[7] This structure maximizes the interfacial area for efficient exciton dissociation while providing continuous pathways for electrons and holes to travel to their respective electrodes, thus minimizing charge recombination.[9][10][11]

Q3: What are the key photovoltaic parameters I need to optimize, and what do they represent?

A3: The performance of an organic solar cell is defined by four key parameters, which are extracted from its current density-voltage (J-V) curve under simulated sunlight:

  • Open-Circuit Voltage (VOC): The maximum voltage the device can produce when no current is flowing. It is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.[12]

  • Short-Circuit Current Density (JSC): The maximum current density produced when the voltage across the device is zero. It is dependent on the amount of light absorbed by the active layer and the efficiency of charge generation and collection.[12]

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve. It represents the ratio of the maximum power produced by the cell to the theoretical maximum (VOC x JSC). A low FF is often indicative of high series resistance, low shunt resistance, or unbalanced charge transport.

  • Power Conversion Efficiency (PCE): The overall efficiency of the device in converting light energy into electrical energy. It is calculated as: PCE = (VOC × JSC × FF) / Pin, where Pin is the power of the incident light.

Q4: What is the standard device architecture used for these types of solar cells?

A4: The most common architecture is the "bulk heterojunction" (BHJ), where the electron donor and acceptor materials are blended together in a single photoactive layer.[7] This layer is sandwiched between charge-selective transport layers and electrodes. A typical "conventional" device stack is illustrated in the workflow diagram below. An "inverted" architecture, where the positions of the cathode and anode are swapped, is also frequently used to improve device stability.

G cluster_device Conventional OSC Architecture cluster_light Glass Glass Substrate ITO ITO (Anode) Glass->ITO HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL ActiveLayer Active Layer (Donor:Acceptor Blend) HTL->ActiveLayer ETL Electron Transport Layer (e.g., ZnO, PFN-Br) ActiveLayer->ETL Cathode Metal Cathode (e.g., Al, Ag) ETL->Cathode sun Incident Light sun->Glass

Caption: Standard architecture of a conventional organic solar cell.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Problem Area 1: Low Short-Circuit Current Density (JSC)

Q: My device has a very low JSC (< 10 mA/cm²). What are the likely causes and how can I fix this?

A: A low JSC is typically caused by issues in light absorption, exciton dissociation, or charge collection.

  • Cause 1: Inadequate Light Absorption.

    • Explanation: The active layer may be too thin to absorb a significant portion of the solar spectrum, or the absorption profile of the donor/acceptor blend may not be complementary, leaving gaps in spectral coverage. Benzothiadiazole-based materials can be tuned to have broad absorption, but the blend's properties are key.[13][14]

    • Troubleshooting Steps:

      • Optimize Active Layer Thickness: Fabricate a series of devices with varying active layer thicknesses (e.g., 80 nm to 150 nm). An optimal thickness exists that balances light absorption with charge extraction efficiency.[15]

      • Verify Blend Ratio: Ensure the donor-to-acceptor (D:A) weight ratio is optimized. A common starting point is 1:1 or 1:1.2. Varying this ratio can significantly impact both absorption and morphology.

      • Characterize Film Absorption: Use UV-Vis spectroscopy to measure the absorption spectrum of your blend film. Compare it to the individual components to ensure broad spectral coverage.

  • Cause 2: Inefficient Exciton Dissociation.

    • Explanation: After a photon is absorbed, an exciton is created. This exciton must travel to a donor-acceptor interface to be split into a free electron and hole.[7] If the morphology has large, pure domains of either material (>10-20 nm), excitons may recombine before reaching an interface.

    • Troubleshooting Steps:

      • Introduce Solvent Additives: Small amounts (0.5-5% by volume) of a high-boiling-point solvent additive, such as 1,8-diiodooctane (DIO) or diphenyl ether (DPE), can dramatically influence film drying kinetics and promote the formation of a more optimal nanoscale morphology.[16][17] The choice between aromatic and non-aromatic additives can have different effects on the final morphology and device parameters.[17]

      • Apply Thermal Annealing: Post-deposition thermal annealing can provide the thermal energy needed for molecules to rearrange into more ordered and favorably phase-separated domains.[18][19] This can improve both exciton dissociation and charge transport. (See Protocol 2 for details).

      • Utilize Solid Additives: Recent research shows that non-volatile solid additives can also be used to control the molecular packing and crystallization of the active layer, sometimes offering better stability than volatile solvent additives.[20][21]

  • Cause 3: Poor Charge Transport and Collection.

    • Explanation: Once charges are separated, they must travel through the donor (holes) and acceptor (electrons) domains to the electrodes. Disordered regions, "dead ends" in the morphology, or poor contact with the transport layers can trap charges, leading to recombination and a lower JSC.

    • Troubleshooting Steps:

      • Optimize Annealing Conditions: Over-annealing can lead to excessive phase separation and large crystal domains, which hinders exciton dissociation. Under-annealing may result in a highly amorphous film with poor charge mobility. A systematic optimization of annealing temperature and time is crucial.[22]

      • Verify Energy Level Alignment: Ensure your hole-transport layer (HTL) and electron-transport layer (ETL) have appropriate energy levels to facilitate efficient charge extraction from the active layer and block the collection of the opposite charge type.

Problem Area 2: Low Open-Circuit Voltage (VOC)

Q: My VOC is significantly lower than expected for my material system. Why is this happening?

A: VOC is fundamentally linked to the energy levels of the donor and acceptor and is reduced by recombination losses.

  • Cause 1: Energy Level Mismatch.

    • Explanation: The VOC is theoretically limited by the energy difference between the HOMO of the donor and the LUMO of the acceptor.[12] However, a key factor is also the energy loss (Eloss), which is the difference between the material's optical bandgap and the energy corresponding to the VOC. This loss is often due to non-radiative recombination.

    • Troubleshooting Steps:

      • Re-evaluate Material Combination: While the core BT-based molecule may be fixed, ensure the chosen donor or acceptor partner provides an optimal HOMO-LUMO offset. Fluorination of the benzothiadiazole unit is a common strategy to lower the HOMO level, which can increase VOC.[11]

      • Characterize Energy Levels: Use cyclic voltammetry (CV) or ultraviolet photoelectron spectroscopy (UPS) to accurately measure the HOMO and LUMO levels of your materials to confirm they match literature values.

  • Cause 2: High Recombination Losses.

    • Explanation: Recombination, where a separated electron and hole meet and annihilate before being collected, is a major cause of VOC loss. This can happen at the donor-acceptor interface (bimolecular recombination) or via trap states within the material (trap-assisted recombination). A poorly optimized morphology with many disordered regions can exacerbate this.[23]

    • Troubleshooting Steps:

      • Refine Morphology: As with low JSC, optimizing the active layer morphology is critical. Use thermal annealing or solvent additives to create more ordered domains and "cleaner" interfaces, which can suppress recombination.[17][20]

      • Improve Interfacial Layers: Ensure the HTL and ETL provide a good energy cascade for charge extraction and effectively block the opposing charge carriers. Defects at these interfaces can act as recombination centers.

Problem Area 3: Low Fill Factor (FF)

Q: My J-V curve is very "sloped" and I have a low FF (< 0.6). What does this indicate?

A: A low FF is a classic sign of high series resistance, low shunt resistance, or unbalanced charge carrier mobility.

  • Cause 1: High Series Resistance (Rs).

    • Explanation: This is the total resistance to current flow in the device. It can arise from the bulk resistivity of the layers (especially a thick or disordered active layer), poor contacts between layers, or the resistance of the transparent conductive oxide (TCO) itself.

    • Troubleshooting Steps:

      • Optimize Layer Thicknesses: An overly thick active layer or transport layer increases Rs. Systematically vary these thicknesses to find the optimal balance.

      • Improve Electrode Contact: Ensure the final metal electrode is deposited under high vacuum (<10⁻⁶ Torr) to create a clean, ohmic contact. Poor vacuum can lead to a thin insulating oxide layer forming at the interface.

      • Anneal the Device: Thermal annealing can improve the molecular packing within the active layer, thereby enhancing charge mobility and reducing its bulk resistance.[18][22]

  • Cause 2: Low Shunt Resistance (Rsh).

    • Explanation: This refers to alternative current pathways through the device, effectively short-circuiting it. This is often caused by physical defects like pinholes in the active layer or dust particles that allow the anode and cathode to come into contact.

    • Troubleshooting Steps:

      • Improve Substrate Cleaning: Implement a rigorous, multi-step substrate cleaning protocol. (See Protocol 1).

      • Work in a Clean Environment: Fabricate devices in a cleanroom or at minimum, a filtered glovebox, to minimize dust contamination.[24]

      • Optimize Solution Wetting: If your solution dewets from the substrate, it can create pinholes. Consider surface treatments (e.g., UV-Ozone, plasma) on the layer below to improve wettability.

  • Cause 3: Unbalanced Charge Mobility.

    • Explanation: If electrons move much faster than holes (or vice-versa), a space-charge buildup can occur within the device, impeding the extraction of the slower carrier and reducing the FF.

    • Troubleshooting Steps:

      • Morphology Tuning: This is the most effective way to balance mobilities. Thermal annealing and solvent additives can selectively improve the crystallinity and transport pathways of the donor or acceptor phase.[10][25] The goal is to create a morphology where both electron and hole mobilities are high and comparable.

G cluster_jsc Low Jsc cluster_voc Low Voc cluster_ff Low FF PCE Low Power Conversion Efficiency (PCE) Jsc Low Jsc PCE->Jsc Voc Low Voc PCE->Voc FF Low FF PCE->FF Absorption Poor Absorption Dissociation Poor Exciton Dissociation Collection Poor Charge Collection EnergyLevels Energy Level Mismatch Recombination High Recombination Rs High Series Resistance Rsh Low Shunt Resistance Mobility Unbalanced Mobility

Caption: Root causes of poor overall Power Conversion Efficiency (PCE).

Part 3: Key Experimental Protocols

This section provides standardized, step-by-step procedures for common fabrication and optimization processes.

Protocol 1: Standard Device Fabrication Workflow

This protocol outlines the fabrication of a conventional architecture OSC. All solution processing should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Substrate Cleaning: [24]

    • Load pre-patterned Indium Tin Oxide (ITO) substrates into a substrate rack.

    • Sonicate sequentially in a cleaning solution (e.g., 1% Hellmanex), deionized (DI) water, acetone, and finally isopropanol (IPA), for 15 minutes each.

    • Rinse thoroughly with DI water between each solvent sonication.

    • Dry the substrates with a high-purity nitrogen gun.

    • Treat with UV-Ozone for 15 minutes immediately before use to improve the ITO work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Filter a PEDOT:PSS solution through a 0.45 µm PVDF filter.

    • Spin-coat the solution onto the cleaned ITO substrates (e.g., 4000 rpm for 60s) to achieve a thickness of ~30-40 nm.

    • Anneal the films on a hotplate at 150°C for 15 minutes in the glovebox to remove residual water.[24]

  • Active Layer Deposition:

    • Prepare a solution of your donor polymer and BT-derived acceptor in a suitable solvent (e.g., chloroform, chlorobenzene) at the desired concentration and D:A ratio. If using an additive, add it at this stage.

    • Stir the solution on a hotplate at ~40-50°C for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE filter.

    • Spin-coat the active layer solution onto the HTL layer. The spin speed and time will determine the film thickness and must be optimized.

    • Optional: Proceed to thermal annealing as described in Protocol 2.

  • Electron Transport Layer (ETL) & Cathode Deposition:

    • Deposit the ETL if required by your device architecture.

    • Transfer the substrates to a thermal evaporator chamber.

    • Deposit the metal cathode (e.g., 100 nm of Aluminum or Silver) under high vacuum (< 5x10⁻⁶ Torr). The deposition rate should be slow (~0.5-2 Å/s) to prevent damage to the underlying organic layers.

  • Encapsulation and Testing:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

    • Characterize the device performance using a solar simulator under AM 1.5G illumination (100 mW/cm²).

Protocol 2: Active Layer Optimization via Thermal Annealing

Thermal annealing is performed after the active layer has been spin-coated but before the top electrode is deposited.

  • Prepare Samples: Fabricate a set of devices up to the active layer deposition step as described in Protocol 1.

  • Systematic Annealing:

    • Divide the samples into groups. For each group, set a specific annealing temperature (e.g., 80°C, 100°C, 120°C, 140°C). A temperature just below the glass transition temperature (Tg) of the polymer donor is often a good starting point.

    • Within each temperature group, anneal individual samples for different durations (e.g., 2 min, 5 min, 10 min, 15 min).

  • Complete Fabrication: After annealing and allowing the samples to cool to room temperature, complete the device fabrication by depositing the cathode.

  • Characterize and Compare: Test all devices and plot the PCE, VOC, JSC, and FF as a function of annealing temperature and time to identify the optimal processing window. The goal is to improve molecular ordering without causing excessive phase separation.[19]

ParameterNo AnnealingOptimal Annealing (e.g., 130°C, 10 min)Over-Annealing (e.g., 160°C, 20 min)
PCE (%) LowHigh Low-Medium
JSC (mA/cm²) Low-MediumHigh Decreases
FF LowHigh Decreases
Morphology Amorphous, poorly defined phasesOrdered domains, bicontinuous networkLarge, isolated crystal domains
Table 1: Representative effects of thermal annealing on OSC performance. Optimal conditions are highly material-dependent.
Protocol 3: Using Solvent Additives to Tune Morphology

Solvent additives are high-boiling-point liquids added in small volumes to the active layer solution.

  • Additive Selection: Choose an appropriate additive. 1,8-diiodooctane (DIO) is a common choice for fullerene-based systems, while non-halogenated options like diphenyl ether (DPE) or 1-chloronaphthalene (CN) are widely used for NFAs.[16][17]

  • Prepare Solutions: Create a series of active layer solutions, each with a different concentration of the chosen additive. Typical concentrations range from 0.25% to 5% by volume.

  • Fabricate and Test: Spin-coat the active layers from these solutions and complete the device fabrication. Note that thermal annealing may or may not be required in conjunction with an additive; this should be tested separately.

  • Analyze Performance: Measure the J-V characteristics for each additive concentration. An optimal concentration will exist that maximizes performance by promoting a favorable nanoscale morphology during the slow drying of the film.

Additive TypeBoiling Point (°C)Common Concentration (vol%)Primary Effect on Morphology
1,8-Diiodooctane (DIO) ~2700.5 - 3Induces acceptor aggregation, promotes phase separation
Diphenyl Ether (DPE) ~2591 - 5Can improve domain purity and crystallinity
1-Chloronaphthalene (CN) ~2591 - 3Swells polymer chains, slows drying, enhances ordering
1,2,4-Trimethylbenzene (TMB) ~1693 - 5Can improve polymer domain networking
Table 2: Common solvent additives and their general properties. Optimal choice and concentration are specific to the donor-acceptor pair.[16]

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to Benzothiadiazole Acceptors in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis

In the rapidly advancing field of organic solar cells (OSCs), the molecular design of electron acceptor materials is a critical determinant of device performance. Among the various acceptor moieties, benzothiadiazole (BT) has emerged as a foundational building block due to its robust electronic properties and synthetic versatility. However, the strategic introduction of fluorine atoms onto the BT core represents a paradigm shift, consistently unlocking higher power conversion efficiencies (PCEs).

This guide provides a comprehensive comparison between fluorinated and non-fluorinated benzothiadiazole-based acceptors. We will delve into the fundamental electronic and morphological effects of fluorination, present direct experimental evidence of its performance benefits, and provide standardized protocols for the fabrication and characterization of high-performance OSCs.

The Decisive Impact of Fluorination: More Than Just an Additive

Fluorination is not merely a minor substitution; it is a powerful molecular engineering tool that fundamentally alters the optoelectronic and physical properties of the benzothiadiazole unit. The strong electron-withdrawing nature of fluorine atoms instigates a cascade of beneficial changes.[1]

1. Energy Level Tuning for Higher Voltage: The primary and most impactful effect of fluorination is the lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the acceptor molecule.[2][3][4][5] The open-circuit voltage (Voc) of an OSC is directly proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor. By deepening the acceptor's energy levels, fluorination increases this gap, leading to a significant and predictable enhancement in Voc.[2][3][4][5][6]

2. Enhanced Intermolecular Interactions and Morphology: Fluorine atoms can participate in non-covalent interactions, such as F···H or F···S bonds, which promote superior molecular packing and crystallinity in the solid state.[2][3][4] This improved molecular ordering facilitates more efficient charge transport through the acceptor domains and contributes to a more favorable bulk heterojunction (BHJ) morphology with the donor material. A well-ordered, phase-separated morphology is crucial for efficient exciton dissociation at the donor-acceptor interface and for minimizing charge recombination.[2][3]

3. Intramolecular Effects: The introduction of fluorine enhances the intramolecular charge transfer (ICT) character within the donor-acceptor copolymer backbone.[2][3] This can lead to a red-shifted absorption spectrum, allowing the solar cell to harvest a broader range of photons from the solar spectrum and potentially increasing the short-circuit current density (Jsc).

Visualizing the Fluorination Effect

The following diagrams illustrate the key concepts discussed above.

cluster_0 Non-Fluorinated Benzothiadiazole (BT) cluster_1 Fluorinated Benzothiadiazole (FBT) BT BT FBT FBT

Caption: Molecular structures of a non-fluorinated (BT) and a di-fluorinated (FBT) core.

G cluster_scale Energy (eV) e0 0 e_neg5 -5.0 e_neg6 -6.0 D_HOMO Donor HOMO A_LUMO Acceptor LUMO (BT) D_HOMO->A_LUMO  Voc (BT) AF_LUMO Acceptor LUMO (FBT) D_HOMO->AF_LUMO  Voc (FBT) > Voc (BT) D_LUMO Donor LUMO A_HOMO Acceptor HOMO (BT) AF_HOMO Acceptor HOMO (FBT)

Caption: Fluorination deepens acceptor energy levels, increasing the Voc.

Performance Data: A Head-to-Head Comparison

The advantages of fluorination are not merely theoretical. Experimental data consistently demonstrates the superior performance of fluorinated BT acceptors over their non-fluorinated analogues. The following table summarizes the performance metrics for representative pairs of materials from recent literature.

Acceptor PairDonor PolymerPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
β-DH5TB(1) (Non-Fluorinated)P3HT<0.50.52--[6]
β-DH5TB(1)-F (Fluorinated)P3HT0.660.72--[6]
PDTBDT-0F-BTs (Non-Fluorinated)-1.690.824.5842.6[4][7]
PDTBDT-2F-BTs (Di-Fluorinated)-1.890.834.7447.0[4][7]
PDTBDT-6F-FBTs (Hexa-Fluorinated)-5.280.868.7666.4[4][7]
PBDT(TEH)-DT(H)BT (Non-Fluorinated)-<4.0---[8]
PBDT(TEH)-DT(H)BTff (Fluorinated)-8.30---[8]

Note: Some values are estimated from text descriptions where full data was not available.

As the data clearly shows, fluorination consistently leads to a marked increase in Power Conversion Efficiency. This improvement is most strongly correlated with a substantial rise in the open-circuit voltage (Voc). In the case of the PDTBDT-BTs series, increasing the number of fluorine atoms progressively enhances all key performance metrics, culminating in a PCE more than three times that of the non-fluorinated version.[4][7]

Experimental Section: Standardized Protocols

To ensure reproducibility and provide a practical framework for researchers, we outline the essential experimental protocols for fabricating and testing OSCs based on these materials.

Protocol 1: Organic Solar Cell Fabrication (Inverted Architecture)
  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to improve the surface wettability.

  • Electron Transport Layer (ETL) Deposition:

    • A solution of Zinc Oxide (ZnO) nanoparticle precursor is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds.

    • The films are then annealed at 150°C for 20 minutes in air.

  • Active Layer Deposition:

    • The donor polymer and the benzothiadiazole acceptor (fluorinated or non-fluorinated) are dissolved in a suitable solvent (e.g., chlorobenzene or chloroform) typically at a 1:1 to 1:1.5 weight ratio, with a total concentration of 10-20 mg/mL.

    • The solution is stirred overnight at ~40-50°C in a nitrogen-filled glovebox.

    • The active layer solution is then spin-coated onto the ZnO layer inside the glovebox. The spin speed and time are optimized to achieve a desired thickness (typically 90-120 nm).

    • The film is then annealed at an optimized temperature (e.g., 80-120°C) for 5-10 minutes to control the BHJ morphology.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • A thin layer of Molybdenum(VI) oxide (MoO₃, ~10 nm) is thermally evaporated on top of the active layer under high vacuum (<10⁻⁶ Torr).

    • Finally, a top electrode of Silver (Ag, ~100 nm) is thermally evaporated through a shadow mask to define the device area (typically 4-10 mm²).

G cluster_prep Substrate Preparation cluster_layers Device Stack Deposition (in Glovebox) cluster_test Characterization Clean Ultrasonic Cleaning Dry N2 Dry Clean->Dry UV UV-Ozone Treatment Dry->UV ETL Spin-coat ZnO ETL UV->ETL Active Spin-coat Active Layer (Donor:Acceptor Blend) ETL->Active HTL Evaporate MoO3 HTL Active->HTL Elec Evaporate Ag Electrode HTL->Elec Test J-V Measurement Elec->Test

Caption: Experimental workflow for OSC fabrication and testing.

Protocol 2: Photovoltaic Performance Characterization
  • Current Density-Voltage (J-V) Measurement:

    • The completed device is transferred to a measurement setup without exposure to ambient air.

    • The J-V characteristics are measured using a source meter (e.g., Keithley 2400).

    • The device is illuminated by a solar simulator with a calibrated AM 1.5G spectrum at 100 mW/cm² intensity. The intensity is verified using a certified reference silicon solar cell.

  • Data Extraction:

    • From the J-V curve under illumination, the key parameters are extracted:

      • Voc: The voltage at which the current density is zero.

      • Jsc: The current density at zero voltage.

      • Fill Factor (FF): Calculated as (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.

      • PCE: Calculated as (Jsc × Voc × FF) / Pin, where Pin is the incident power density (100 mW/cm²).

Conclusion and Future Directions

The evidence is overwhelming: fluorination is a highly effective and crucial strategy for designing high-performance benzothiadiazole-based acceptors for organic solar cells. The ability to systematically tune energy levels to boost Voc, while simultaneously improving molecular packing and charge transport, makes it an indispensable tool for molecular engineers. The performance gains realized by moving from non-fluorinated to mono- and di-fluorinated systems are significant, and further benefits from multi-fluorination strategies are an active and promising area of research.[4][7] As the field pushes towards even higher efficiencies and commercial viability, the "fluorine advantage" in benzothiadiazole and other acceptor systems will undoubtedly continue to play a central role.

References

The Strategic Placement of Bromine: A Comparative Guide to the Properties of Benzothiadiazole-Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in the design of advanced organic materials, prized for its inherent electron-deficient nature and remarkable photophysical properties.[1][2] When functionalized with a carbaldehyde group, it becomes a versatile building block for a myriad of applications, from organic electronics to fluorescent bioprobes. The introduction of a bromine atom to this framework further enhances its utility, offering a reactive handle for synthetic diversification and a means to fine-tune the molecule's electronic and optical characteristics.[3][4] However, the seemingly subtle choice of where to place this bromine atom on the benzothiadiazole ring has profound consequences for the resulting molecule's performance.

This guide provides an in-depth comparison of how the positional isomerism of bromine on the benzothiadiazole-carbaldehyde scaffold impacts its synthesis, electronic structure, and photophysical behavior. By understanding these structure-property relationships, researchers can make more informed decisions in the rational design of next-generation materials.

The Influence of Bromine Position on Electronic Properties

The position of the bromine atom on the benzothiadiazole ring directly influences the distribution of electron density and, consequently, the frontier molecular orbital (HOMO and LUMO) energy levels. As a moderately electron-withdrawing group, bromine is expected to lower both the HOMO and LUMO energies compared to the unsubstituted parent compound.[5] This effect stems from the inductive effect of the halogen. The extent of this energy level modulation is dependent on the bromine's position relative to the electron-accepting thiadiazole ring and the electron-withdrawing carbaldehyde group.

  • 4- and 7-Positions: Bromination at the 4- and 7-positions, which are para and ortho to the fused thiadiazole ring, respectively, is expected to have the most significant impact on the electronic properties. The proximity to the electron-deficient core enhances the electron-withdrawing effect, leading to a more pronounced lowering of the LUMO level. This can result in a smaller HOMO-LUMO gap, which typically leads to a red-shift in the absorption and emission spectra.[6][7]

  • 5- and 6-Positions: When bromine is located at the 5- or 6-position, it is meta to the thiadiazole ring. This placement results in a less direct electronic communication with the core, leading to a more modest influence on the frontier orbital energies compared to the 4- and 7-isomers.

The following diagram illustrates the predicted trend in HOMO and LUMO energy levels based on the bromine position.

G cluster_0 Energy Levels cluster_1 cluster_2 Unsubstituted Unsubstituted 5-Bromo 5-Bromo LUMO_unsub LUMO HOMO_unsub HOMO 4-Bromo 4-Bromo LUMO_5 LUMO HOMO_5 HOMO LUMO_4 LUMO HOMO_4 HOMO LUMO_unsub->HOMO_unsub Large Gap LUMO_5->HOMO_5 Intermediate Gap LUMO_4->HOMO_4 Smallest Gap

Caption: Predicted impact of bromine position on HOMO/LUMO energy levels.

Comparative Photophysical Properties

The changes in the electronic landscape directly translate to distinct photophysical behaviors among the isomers. The energy of the intramolecular charge transfer (ICT) transition, which is characteristic of donor-acceptor molecules like benzothiadiazole derivatives, is highly sensitive to the HOMO-LUMO gap.[8]

Property4-Bromo Isomer5-Bromo Isomer7-Bromo Isomer
Absorption (λmax) Expected to be the most red-shiftedModerately red-shiftedExpected to be significantly red-shifted
Emission (λmax) Expected to be the most red-shiftedModerately red-shiftedExpected to be significantly red-shifted
Stokes Shift Likely to be largeModerateLikely to be large
Quantum Yield (ΦF) Highly solvent-dependentModerately solvent-dependentHighly solvent-dependent
Solvatochromism PronouncedModeratePronounced

Note: This table represents expected trends based on established principles of substituent effects. Experimental values may vary depending on the specific molecular context and solvent environment.

Synthetic Strategies and Regioselectivity

The synthesis of specific bromo-benzothiadiazole-carbaldehyde isomers hinges on the regioselectivity of the bromination reaction. Direct bromination of 2,1,3-benzothiadiazole typically occurs sequentially at the 4- and 7-positions.[9] Accessing the 5- and 6-bromo isomers often requires starting from a pre-functionalized benzene derivative.

A common synthetic route involves the palladium-catalyzed cross-coupling of a di-brominated benzothiadiazole with an organometallic reagent to introduce the carbaldehyde precursor, followed by a second coupling reaction. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity. For instance, the Sonogashira cross-coupling reaction is frequently employed to introduce alkynyl-containing groups, which can then be converted to the carbaldehyde functionality.[8]

G Start Start Dibromo-BTD Dibromo-Benzothiadiazole Start->Dibromo-BTD Coupling1 Pd-Catalyzed Cross-Coupling 1 Dibromo-BTD->Coupling1 Intermediate Mono-functionalized Intermediate Coupling1->Intermediate Coupling2 Pd-Catalyzed Cross-Coupling 2 Intermediate->Coupling2 Final_Product Bromo-Benzothiadiazole -Carbaldehyde Coupling2->Final_Product End End Final_Product->End

Caption: General synthetic workflow for bromo-benzothiadiazole-carbaldehydes.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-benzothiadiazole derivative (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired product.

Photophysical Characterization
  • Sample Preparation: Prepare dilute solutions of the synthesized compounds in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO) in the concentration range of 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectra by exciting the samples at their respective λmax. Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Applications Driven by Isomer Selection

The choice of bromine position is critical for tailoring the properties of benzothiadiazole-carbaldehyde for specific applications:

  • Organic Electronics: For applications in organic solar cells and OLEDs, isomers with lower LUMO levels and smaller bandgaps are often desirable to improve electron injection and charge transport.[4][10] The 4- and 7-bromo isomers are therefore promising candidates for these applications. The bromine atom also serves as a convenient point for further functionalization to build more complex donor-acceptor architectures.[3]

  • Fluorescent Probes: In the design of fluorescent sensors, a pronounced solvatochromic effect and high quantum yield are often sought after. The strong intramolecular charge transfer character of the 4- and 7-isomers makes them sensitive to the polarity of their microenvironment, which is a key feature for sensing applications.[1]

References

Suzuki vs. Stille Coupling: A Comparative Guide for the Synthesis of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex heterocyclic molecules like benzothiadiazole derivatives. These derivatives are crucial building blocks in materials science and medicinal chemistry. Among the most powerful methods are the Suzuki-Miyaura and Stille couplings. This guide provides an in-depth, objective comparison of these two prominent reactions, offering field-proven insights and experimental data to inform your synthetic strategy.

At a Glance: Key Differences

ParameterSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (organostannanes)
Toxicity Low toxicity, environmentally benign byproductsHigh toxicity of organotin reagents and byproducts
Reaction Conditions Generally mild, requires a baseOften milder, base not always required
Functional Group Tolerance Good, but can be sensitive to acidic protonsExcellent, tolerates a wide range of functional groups
Reagent Availability Wide commercial availability of boronic acidsOrganostannanes may require in-house synthesis
Byproduct Removal Boron-based byproducts are generally easy to removeTin-based byproducts can be difficult to separate

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Both Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1] However, the nature of the organometallic reagent dictates crucial differences in the transmetalation step.

The Suzuki coupling begins with the oxidative addition of an organic halide to a Pd(0) complex. The crucial transmetalation step requires the activation of the organoboron compound with a base to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[2][3] Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.[3]

Conversely, the Stille coupling also initiates with oxidative addition. The subsequent transmetalation involves an organotin reagent, which is generally more reactive and does not require activation by a base.[4][5] The cycle concludes with reductive elimination to afford the product and the active Pd(0) species.[5]

Visualizing the Catalytic Cycles

Suzuki_Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille_Coupling

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Head-to-Head Comparison for Benzothiadiazole Synthesis

The synthesis of benzothiadiazole derivatives often involves the coupling of a halogenated benzothiadiazole core with various aryl or heteroaryl partners. Both Suzuki and Stille couplings have been successfully employed for this purpose.[6][7]

Advantages of Suzuki Coupling:
  • Low Toxicity: Boronic acids and their byproducts are significantly less toxic than their organotin counterparts, a critical consideration in pharmaceutical and materials development.[3][8]

  • Environmental Profile: The byproducts are generally water-soluble and easily removed, leading to a greener process.[8]

  • Reagent Availability: A vast and diverse library of boronic acids is commercially available, facilitating rapid optimization and diversification of benzothiadiazole derivatives.[9]

  • Milder Conditions: The reaction conditions are typically mild and tolerant of aqueous media.[1][8]

Disadvantages of Suzuki Coupling:
  • Base Sensitivity: The requisite base can be problematic for substrates with base-labile functional groups.[1][10]

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond by a proton source, which can reduce yields.[11]

  • Sluggish Reactions: Aryl chlorides can be challenging substrates, often requiring specialized and more electron-rich ligands to facilitate oxidative addition.[10]

Advantages of Stille Coupling:
  • Excellent Functional Group Tolerance: Organostannanes are inert to a wide array of functional groups, including those that are sensitive to the basic conditions of the Suzuki coupling.[5][12] This makes the Stille reaction highly versatile.

  • No Base Required: The reaction generally proceeds without the need for a base, broadening its substrate scope.[13]

  • High Reactivity: Organostannanes are often more reactive than the corresponding boronic acids, sometimes leading to higher yields, especially with challenging substrates.[14]

Disadvantages of Stille Coupling:
  • High Toxicity: The primary drawback is the high toxicity of organotin reagents and byproducts, which poses significant health and environmental risks.[4][15]

  • Purification Challenges: The removal of tin-containing byproducts can be difficult and may require specific and often tedious workup procedures.[9][12]

  • Reagent Preparation: While many organostannanes are stable, a large number need to be synthesized in-house, which can be time-consuming.[9]

Experimental Protocols: Synthesizing a Benzothiadiazole Derivative

The following are generalized, step-by-step methodologies for the synthesis of a generic aryl-substituted benzothiadiazole derivative using both Suzuki and Stille couplings.

General Experimental Workflow

Workflow start Start setup Reaction Setup: - Halogenated Benzothiadiazole - Coupling Partner - Palladium Catalyst & Ligand - Solvent start->setup suzuki_base Add Base (e.g., K2CO3, Cs2CO3) setup->suzuki_base Suzuki heat Heat under Inert Atmosphere setup->heat Stille suzuki_base->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling[16]
  • Reaction Setup: To an oven-dried flask, add the halogenated benzothiadiazole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a deoxygenated solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling[14]
  • Reaction Setup: In a flask, dissolve the halogenated benzothiadiazole (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv) in a suitable solvent such as toluene or DMF.

  • Catalyst Addition: Add a palladium catalyst, for instance, PdCl₂(PPh₃)₂ (0.03-0.05 equiv).

  • Inert Atmosphere: De-gas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a specified temperature (often 80-110 °C) until the starting material is consumed, as indicated by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. To remove tin byproducts, a common method is to add a saturated aqueous solution of KF and stir vigorously for at least an hour before proceeding with a standard aqueous workup and extraction.[15]

  • Purification: Dry the organic phase, concentrate it, and purify the residue via column chromatography.

Conclusion and Recommendations

The choice between Suzuki and Stille coupling for the synthesis of benzothiadiazole derivatives is a strategic one, dictated by the specific requirements of the target molecule and the broader project goals.

For initial explorations, library synthesis, and applications where low toxicity is paramount (e.g., drug development), the Suzuki-Miyaura coupling is generally the recommended first choice .[9] Its favorable environmental profile, the vast commercial availability of boronic acids, and the straightforward purification protocols make it a highly practical and efficient method.[8][9]

However, when faced with substrates containing base-sensitive functional groups or when the corresponding boronic acid is unstable or inaccessible, the Stille coupling emerges as a powerful alternative .[13][16] Its exceptional functional group tolerance can provide a direct and high-yielding route where the Suzuki coupling might fail. The significant drawback of tin toxicity must be carefully managed with appropriate handling and purification procedures.[15][17]

Ultimately, a thorough understanding of the strengths and weaknesses of both methods will empower the synthetic chemist to design the most effective and efficient route to novel benzothiadiazole derivatives.

References

A Senior Application Scientist's Guide to the Electrochemical Characterization of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and organic electronics, the precise understanding of a molecule's electronic properties is paramount. The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a critical electron-accepting unit in the design of advanced organic materials. The strategic functionalization of the BTD core allows for the fine-tuning of frontier molecular orbital (FMO) energy levels, directly impacting the performance of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This guide provides an in-depth technical comparison of the electrochemical characteristics of 7-bromobenzo[c]thiadiazole-4-carbaldehyde and its derivatives. We will explore the influence of various electron-withdrawing groups on the electrochemical behavior of the BTD core, supported by experimental data from the literature and detailed protocols for key characterization techniques.

The Significance of Electrochemical Characterization

The electrochemical properties of organic semiconductor materials, particularly their oxidation and reduction potentials, are fundamental to their performance in electronic devices. These potentials are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. A thorough electrochemical analysis provides critical insights into:

  • Energy Level Alignment: The HOMO and LUMO levels determine the efficiency of charge injection and transport at the interfaces with electrodes and other organic layers.

  • Air Stability: Materials with lower HOMO energy levels are generally more resistant to oxidation and thus more stable in ambient conditions.

  • Open-Circuit Voltage (Voc) in OPVs: The difference between the HOMO of the donor and the LUMO of the acceptor material is a key determinant of the open-circuit voltage in organic solar cells.

  • Redox Stability: The reversibility of redox processes, as observed in cyclic voltammetry, indicates the material's stability during charge and discharge cycles, which is crucial for applications in batteries and electrochromic devices.

Comparative Electrochemical Performance of Benzothiadiazole Derivatives

The introduction of electron-withdrawing groups (EWGs) to the benzothiadiazole core is a powerful strategy for modulating its electronic properties. The table below summarizes the electrochemical data for a selection of 4,7-disubstituted benzothiadiazole derivatives, providing a comparative framework for understanding the impact of different substituents.

Compound/DerivativeOnset Oxidation Potential (E_ox, V vs. Fc/Fc+)Onset Reduction Potential (E_red, V vs. Fc/Fc+)HOMO (eV)LUMO (eV)Electrochemical Band Gap (Eg, eV)Reference
4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole0.65-1.45-5.45-3.352.10[4]
4,7-bis(5-bromothiophen-2-yl)benzo[c][1][2][3]thiadiazole0.85-1.35-5.65-3.452.20[4]
5,6-difluoro-4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole0.93-1.30-5.73-3.502.23[2]
2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN)Not Reported-0.98, -1.57 (two reversible reductions)--3.82-[1]

Note: The HOMO and LUMO energy levels are estimated using the empirical formulas: HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8] and LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]. These values can vary depending on the experimental conditions and the specific reference electrode used.

Analysis of Substituent Effects

The data presented above highlights several key structure-property relationships:

  • Halogenation: The introduction of bromine atoms onto the thiophene rings raises the oxidation potential, indicating a stabilization of the HOMO level. Fluorination of the benzothiadiazole core has a similar, and often more pronounced, effect, lowering both HOMO and LUMO energy levels, which can enhance air stability.[2]

  • Cyano Groups: The strongly electron-withdrawing nature of cyano (-CN) groups significantly lowers the LUMO energy level, making the molecule easier to reduce.[1] This is exemplified by 2,1,3-benzothiadiazole-4,7-dicarbonitrile (BTDN), which undergoes two reversible one-electron reductions.[1]

Experimental Protocols

To ensure the scientific integrity and reproducibility of electrochemical characterization, the following detailed protocols for cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are provided.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is an essential technique for determining the redox potentials of a compound.

Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_sol Prepare 0.1 M electrolyte solution (e.g., TBAPF6 in anhydrous CH2Cl2) dissolve Dissolve analyte (1-5 mM) in electrolyte solution prep_sol->dissolve assemble Assemble three-electrode cell: Working (Glassy Carbon), Reference (Ag/AgCl), Counter (Pt wire) dissolve->assemble purge Purge with inert gas (Ar or N2) for 15-30 min assemble->purge connect Connect electrodes to potentiostat purge->connect set_params Set CV parameters: Scan rate (e.g., 100 mV/s), potential window connect->set_params run_cv Run cyclic voltammogram set_params->run_cv calibrate Calibrate with Fc/Fc+ redox couple run_cv->calibrate determine_potentials Determine onset oxidation and reduction potentials calibrate->determine_potentials calculate_levels Calculate HOMO/LUMO energy levels determine_potentials->calculate_levels

Caption: Workflow for Cyclic Voltammetry Analysis.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, degassed solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

    • Dissolve the benzothiadiazole derivative to be analyzed in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell. A glassy carbon or platinum electrode is recommended as the working electrode, a platinum wire as the counter electrode, and a non-aqueous Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

    • Assemble the cell with the electrodes immersed in the analyte solution.

    • Purge the solution with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the parameters for the CV scan, including the initial and final potentials, the vertex potentials, and the scan rate (typically 50-100 mV/s). The potential window should be wide enough to observe the redox processes of interest.

    • Run the cyclic voltammogram for several cycles to ensure a stable response.

  • Data Analysis:

    • After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard for potential calibration.

    • Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram of the analyte.

    • Calculate the HOMO and LUMO energy levels using the empirical formulas mentioned previously.

Differential Pulse Voltammetry (DPV) Protocol

DPV is a more sensitive technique than CV and is particularly useful for quantifying low concentrations of analytes and resolving overlapping redox peaks.

Workflow for Differential Pulse Voltammetry

DPV_Workflow cluster_prep_dpv Solution & Cell Preparation cluster_measurement_dpv DPV Measurement cluster_analysis_dpv Data Analysis prep_dpv Prepare analyte solution and a three-electrode cell as for CV connect_dpv Connect to potentiostat prep_dpv->connect_dpv set_params_dpv Set DPV parameters: Pulse amplitude, pulse width, scan increment, etc. connect_dpv->set_params_dpv run_dpv Run differential pulse voltammogram set_params_dpv->run_dpv identify_peaks Identify peak potentials (Ep) run_dpv->identify_peaks correlate_concentration Correlate peak current (Ip) with analyte concentration identify_peaks->correlate_concentration

Caption: Workflow for Differential Pulse Voltammetry Analysis.

Step-by-Step Methodology:

  • Solution and Cell Preparation:

    • Prepare the analyte solution and set up the three-electrode cell as described in the CV protocol. DPV is particularly sensitive to impurities, so high-purity solvents and electrolytes are essential.

  • DPV Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the DPV parameters. Typical parameters include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan increment of 4 mV.

    • Run the differential pulse voltammogram over the desired potential range.

  • Data Analysis:

    • The resulting voltammogram will show peaks corresponding to the redox events. The peak potential (Ep) is related to the formal potential of the redox couple, and the peak current (Ip) is proportional to the concentration of the analyte.

    • DPV can be used for quantitative analysis by creating a calibration curve of peak current versus concentration.

Conclusion and Future Outlook

The electrochemical characterization of 7-bromobenzo[c]thiadiazole-4-carbaldehyde and its derivatives is crucial for the rational design of new materials for organic electronics. While direct experimental data for the title compound is limited, a comparative analysis of related benzothiadiazole derivatives provides a strong foundation for predicting its electrochemical behavior. The presence of both a bromo and a carbaldehyde substituent suggests that this molecule possesses strong electron-accepting properties.

Future work should focus on the synthesis and detailed electrochemical characterization of 7-bromobenzo[c]thiadiazole-4-carbaldehyde and a systematic series of its derivatives. This would enable a more precise understanding of the synergistic or antagonistic effects of different substituents on the BTD core. Such studies will undoubtedly accelerate the development of next-generation organic electronic materials with tailored properties for a wide range of applications.

References

A Researcher's Guide to DFT Calculations of Electronic Properties for Substituted Benzothiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Density Functional Theory (DFT) calculations with experimental data for understanding the electronic properties of substituted 2,1,3-benzothiadiazoles (BTD). It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel materials. We will delve into the causality behind computational choices, present a self-validating workflow, and compare theoretical predictions with established experimental results.

Introduction: The Versatility of the Benzothiadiazole Core

2,1,3-benzothiadiazole is a heterocyclic electron-acceptor unit that has become a cornerstone in the development of advanced organic materials.[1] Its rigid structure and electron-deficient nature make it an ideal building block for creating donor-acceptor (D-A) type molecules with tunable electronic properties.[2] These properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding energy gap (Eg), are critical determinants of a material's function.[3]

By strategically adding electron-donating or electron-withdrawing substituents to the BTD core, researchers can precisely control these energy levels.[4][5][6] This ability to engineer the electronic structure is paramount for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes in molecular imaging.[2]

Density Functional Theory (DFT) has emerged as an exceptionally powerful computational method to predict these properties before a molecule is ever synthesized.[7][8] It offers a balance of computational accuracy and efficiency, enabling the screening of numerous candidate structures and providing deep insights into structure-property relationships. This guide will compare DFT-derived data with experimental findings to validate the approach and provide a practical framework for its application.

The "Why": Justifying the Computational Approach

A robust computational protocol is not merely a sequence of steps but a series of informed decisions. Here, we explain the causality behind the standard choices made in DFT calculations for conjugated organic molecules like BTD derivatives.

Expertise & Experience: Selecting Functionals and Basis Sets

Why Density Functional Theory (DFT)? DFT is the workhorse of modern computational chemistry for a reason. It provides a remarkable balance of accuracy and computational cost, making it feasible to study the electronic structure of medium-to-large organic molecules where more computationally expensive methods would be prohibitive.[7]

Choosing the Right Functional: The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation (xc) functional. For conjugated organic systems, certain classes of functionals have proven to be highly reliable:

  • Hybrid Functionals (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is arguably the most widely used for organic molecules. It mixes a portion of exact Hartree-Fock exchange with DFT exchange, providing a good description of ground-state geometries and frontier orbital energies for a vast range of systems.[4][5][9] Its long track record of success makes it a trustworthy starting point.

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97XD): When studying excited states, such as predicting UV-vis absorption spectra, range-separated functionals are often superior.[9][10] These functionals treat short- and long-range electron exchange interactions differently, correcting for the tendency of standard hybrids to underestimate the energy of charge-transfer states, which are common in D-A molecules like substituted BTDs.

Selecting the Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The choice represents a trade-off between accuracy and computational time.

  • Pople Basis Sets (e.g., 6-31G(d,p)): This is a popular and efficient choice for organic chemistry.[4][9] The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately. Adding diffuse functions ("+" or "**", as in 6-31+G(d,p)) is important when studying anions or excited states where electrons are more loosely bound.[11]

  • Larger Basis Sets (e.g., def2-TZVP): For calculations demanding higher accuracy, larger basis sets like those from the Ahlrichs family (e.g., def2-TZVP) can be employed, though at a greater computational expense.[12]

Modeling the Environment (Solvent Effects): Calculations performed in the "gas phase" (in vacuum) can differ from experimental conditions, which are typically in solution. The Polarizable Continuum Model (PCM) is a common and effective method to account for the bulk electrostatic effects of a solvent, leading to more realistic predictions of electronic properties.[1][13]

The "How": A Self-Validating DFT Workflow

Trustworthiness in computational science comes from a methodology that includes internal checks and balances. The following protocol represents a standard, self-validating workflow for analyzing a substituted benzothiadiazole derivative.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Structure Creation: The 3D structure of the substituted benzothiadiazole is built using a molecular editor such as GaussView or Avogadro.

  • Ground-State Geometry Optimization:

    • Method: The molecular geometry is optimized to find its lowest energy conformation.

    • Level of Theory: B3LYP functional with the 6-31G(d,p) basis set.

    • Keywords: Opt (for optimization).

  • Validation via Frequency Calculation:

    • Method: A frequency analysis is performed on the optimized structure.

    • Level of Theory: Same as optimization (B3LYP/6-31G(d,p)).

    • Validation Check: The calculation is confirmed to be a true energy minimum by the absence of any imaginary (negative) frequencies.[11] The presence of an imaginary frequency would indicate a transition state, not a stable structure.

    • Keywords: Freq.

  • Frontier Orbital Analysis (Single-Point Calculation):

    • Method: Using the validated geometry, a single-point energy calculation is performed to obtain the final electronic properties.

    • Level of Theory: B3LYP/6-31G(d,p).

    • Output: This step yields the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the molecular orbital surfaces.

  • Excited-State Calculation (Absorption Spectrum):

    • Method: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths.

    • Level of Theory: A range-separated functional like CAM-B3LYP with the 6-31G(d,p) basis set is recommended for better accuracy.[9]

    • Output: The results are used to simulate the UV-visible absorption spectrum, identifying the maximum absorption wavelength (λmax).[6]

    • Keywords: TD(NStates=10) (to calculate the first 10 excited states).

Visualization: DFT Workflow Diagram

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_results Analysis Build 1. Build Molecule Opt 2. Geometry Optimization (B3LYP/6-31G(d,p)) Build->Opt Freq 3. Frequency Calculation Opt->Freq Validation Validation: No Imaginary Frequencies? Freq->Validation SP 4. Single-Point Energy (HOMO/LUMO) TDDFT 5. TD-DFT Calculation (CAM-B3LYP/6-31G(d,p)) SP->TDDFT Properties Electronic Properties (E_HOMO, E_LUMO, E_gap) SP->Properties Spectrum Simulated Spectrum (λ_max, Oscillator Strength) TDDFT->Spectrum Validation->Opt No (Re-optimize) Validation->SP Yes (Minimum)

Caption: A self-validating workflow for DFT calculations on substituted benzothiadiazoles.

Comparative Guide: The Impact of Substituents on Electronic Properties

The true power of DFT lies in its ability to predict trends. By systematically changing the substituents on the BTD core, we can observe how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electronic properties.

Data Presentation: DFT Predictions vs. Experimental Values

The following table summarizes a comparison of DFT-calculated and experimentally measured electronic properties for BTD derivatives. Experimental values are typically obtained from cyclic voltammetry (for HOMO/LUMO) and UV-vis spectroscopy (for λmax).

Molecule / SubstituentPropertyDFT Calculated Value (eV)Experimental Value (eV)Source (Exp.)
BTD-Thiophene EHOMO-5.12-5.60[2]
ELUMO-3.02-3.22[2]
Egap2.102.38[2]
λmax (nm)413355[2]
BTD-EDOT EHOMO-4.78-5.24[2]
ELUMO-2.68-2.86[2]
Egap2.102.38[2]
λmax (nm)488450[2]
BTD-NO₂ EHOMO-6.13-5.88[14]
ELUMO-4.01-3.76[14]
Egap2.122.12[14]
λmax (nm)~450~420[14]

Note: DFT values are often calculated using B3LYP/6-31G(d,p) or similar levels of theory. Experimental and computational conditions can vary between studies, so this table serves as a representative comparison.

Authoritative Grounding: Analysis of Electronic Trends

The data reveals clear and predictable trends that validate the DFT approach:

  • Qualitative Agreement: DFT consistently reproduces the experimental trends. While the absolute energy values may differ slightly due to the approximations inherent in the theory and differences in experimental versus computational environments, the relative ordering of HOMO/LUMO levels and the direction of shifts are highly reliable.[2][9]

  • Electron-Donating Groups (EDGs): Substituents like Thiophene and 3,4-ethylenedioxythiophene (EDOT) are electron-rich. They significantly raise the energy of the HOMO, with a smaller effect on the LUMO.[5][6] This destabilization of the HOMO leads to a reduction in the HOMO-LUMO gap . Consequently, less energy is required for electronic excitation, causing a red-shift (a shift to a longer wavelength) in the absorption maximum (λmax).[4]

  • Electron-Withdrawing Groups (EWGs): A nitro group (-NO₂) is a powerful EWG. It stabilizes the molecule by lowering the energy of both the HOMO and LUMO.[14] In many cases, the LUMO is stabilized more significantly than the HOMO. This also leads to a narrowing of the band gap and a red-shift in absorption compared to the unsubstituted parent molecule.

Visualization: Substituent Effects on Frontier Orbitals

Substituent_Effects Unsub_LUMO LUMO Unsub_HOMO HOMO EDG_LUMO LUMO (Slightly ↑) Unsub_LUMO->EDG_LUMO EWG_LUMO LUMO (Significantly ↓) Unsub_LUMO->EWG_LUMO EDG_HOMO HOMO (Significantly ↑) Unsub_HOMO->EDG_HOMO EWG_HOMO HOMO (Slightly ↓) Unsub_HOMO->EWG_HOMO p1->p2 p2->p3

References

The Acceptor's Gambit: A Guide to Correlating HOMO-LUMO Gap with Organic Solar Cell Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the quest for next-generation photovoltaics, organic solar cells (OSCs) have emerged as a highly promising technology due to their potential for low-cost manufacturing, mechanical flexibility, and lightweight design.[1][2] The heart of an OSC is the bulk heterojunction (BHJ), a blend of an electron-donating and an electron-accepting material.[1] For decades, research primarily focused on developing new donor materials, while the acceptor role was almost exclusively filled by fullerene derivatives.[3][4] However, the advent of non-fullerene acceptors (NFAs) has revolutionized the field, pushing power conversion efficiencies (PCEs) to over 18%.[5]

This breakthrough is largely attributed to the unprecedented chemical tunability of NFAs.[6] Unlike their fullerene counterparts, the electronic properties of NFAs—specifically the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be precisely engineered.[3][6] The energy difference between these orbitals, the HOMO-LUMO gap, is not merely an intrinsic property; it is a critical determinant of a solar cell's performance.

This guide provides an in-depth analysis of the correlation between the acceptor's HOMO-LUMO gap and the overall efficiency of an organic solar cell. We will explore the underlying device physics, present comparative data from recent high-impact studies, and detail the experimental protocols necessary for characterizing these crucial molecular parameters.

Fundamentals of Organic Solar Cell Performance

The efficiency of a solar cell is defined by three key parameters:

  • Open-Circuit Voltage (VOC): The maximum voltage the device can produce when no current is flowing. It is fundamentally linked to the energy difference between the donor's HOMO and the acceptor's LUMO.[1][7][8]

  • Short-Circuit Current (JSC): The maximum current generated when the voltage across the device is zero. It depends on the amount of light absorbed and the efficiency of charge generation and collection.

  • Fill Factor (FF): A measure of the "squareness" of the current-voltage (J-V) curve, representing the maximum power that can be extracted.

The Power Conversion Efficiency (PCE) is the product of these three parameters, normalized by the incident solar power (Pin):

PCE (%) = (VOC × JSC × FF) / Pin × 100

The entire process begins with the absorption of a photon in the active layer, creating a tightly bound electron-hole pair called an exciton. For this exciton to generate free charges, it must diffuse to the donor-acceptor interface and dissociate. This charge separation is energetically driven by the offset between the LUMO levels of the donor and acceptor materials.[4]

Caption: Energy level diagram at a donor-acceptor interface in an OSC.

The Acceptor's HOMO-LUMO Gap and its Impact on VOC

The open-circuit voltage is arguably the parameter most directly influenced by the acceptor's energy levels. The maximum theoretical VOC is determined by the energy difference between the donor's HOMO and the acceptor's LUMO, often referred to as the interfacial energy gap (EDA or ECT).[7][9][10]

VOC ∝ (EHOMO, Donor - ELUMO, Acceptor)

Therefore, to achieve a high VOC, one can either use a donor with a deeper HOMO level or an acceptor with a higher (less negative) LUMO level.[10] The development of NFAs has made the latter strategy particularly effective. By modifying the chemical structure of the NFA, its LUMO level can be systematically raised, directly increasing the VOC of the resulting device.[11]

However, the measured VOC is always lower than the interfacial gap. This difference is known as voltage loss (ΔV), a critical issue in OSCs.[12][13]

ΔV = Egap/q - VOC

Voltage loss arises from several mechanisms, with non-radiative recombination of charges at the donor-acceptor interface being a significant contributor.[12][14] A key challenge in designing new acceptor materials is to engineer a high LUMO level to boost VOC while simultaneously suppressing non-radiative recombination pathways to minimize voltage loss.[12][14]

The VOC-JSC Trade-Off: A Balancing Act

While raising the acceptor's LUMO level is beneficial for VOC, it can be detrimental to JSC. Efficient exciton dissociation requires a sufficient energetic driving force, which is often approximated by the LUMO-LUMO offset between the donor and acceptor (ΔELUMO-LUMO).[2][4]

If the acceptor's LUMO is raised too high, reducing the offset, the driving force for charge separation may become insufficient.[15] This leads to inefficient exciton dissociation, a lower quantum yield of free carriers, and consequently, a reduced JSC.[7]

This creates a fundamental trade-off:

  • High Acceptor LUMO: Leads to high VOC but potentially low JSC due to poor charge separation.

  • Low Acceptor LUMO: Ensures a large driving force for high JSC but results in a lower VOC and higher energy loss.

Therefore, optimizing the Power Conversion Efficiency is a matter of carefully tuning the acceptor's LUMO level to find the "sweet spot" that maximizes the product of VOC and JSC.[3][7] This optimization is what makes the rational design of NFAs so powerful.[5]

G cluster_PCE Power Conversion Efficiency (PCE) PCE PCE Acceptor_LUMO Acceptor LUMO Level Voc Open-Circuit Voltage (V_OC) Acceptor_LUMO->Voc Increases Driving_Force Charge Separation Driving Force Acceptor_LUMO->Driving_Force Decreases Voc->PCE Jsc Short-Circuit Current (J_SC) Jsc->PCE Driving_Force->Jsc Affects G prep 1. Sample Preparation - Dissolve analyte in solvent - Add supporting electrolyte - Purge with inert gas setup 2. Electrochemical Setup - Assemble 3-electrode cell - Add solution to cell prep->setup fc_run 3. Ferrocene Calibration - Add Ferrocene - Run CV scan - Determine E_1/2(Fc/Fc+) setup->fc_run analyte_run 4. Analyte Measurement - Run CV scan of analyte - Identify onset of oxidation (E_ox) - Identify onset of reduction (E_red) fc_run->analyte_run calc 5. Calculation - Calculate HOMO from E_ox - Calculate LUMO from E_red analyte_run->calc result Result HOMO & LUMO Energy Levels (eV) calc->result

References

A Comparative Guide to the Single Crystal XRD Analysis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Architectural Nuances of Benzothiadiazole Derivatives

In the landscape of modern medicinal chemistry and materials science, benzothiadiazole derivatives stand out for their remarkable electronic properties and biological activities.[1] Among these, 7-bromobenzo[c]thiadiazole-4-carbaldehyde and its analogues are of significant interest as versatile building blocks for the synthesis of novel therapeutic agents and organic electronic materials.[2][3] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, governs the macroscopic properties of these compounds, including their solubility, stability, bioavailability, and charge transport characteristics. Single crystal X-ray diffraction (XRD) is the definitive analytical technique for elucidating this intricate architecture, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions.[4]

This guide provides a comprehensive comparative analysis of the single crystal XRD data of benzothiadiazole derivatives, with a special focus on understanding the structural implications of the bromine and carbaldehyde functionalities present in 7-bromobenzo[c]thiadiazole-4-carbaldehyde. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the writing of this guide, a thorough examination of its close structural analogues allows for a robust and insightful comparative study. By understanding the crystallographic trends within this class of compounds, researchers can make more informed decisions in the design and synthesis of next-generation materials and pharmaceuticals.

The Cornerstone of Structural Elucidation: Single Crystal X-ray Diffraction

Single crystal XRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[5] The fundamental principle of this method lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal. When a focused beam of X-rays interacts with a single crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, the three-dimensional electron density map of the crystal can be reconstructed, revealing the precise location of each atom.[4]

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure via single crystal XRD involves a meticulous and systematic workflow, from sample preparation to data analysis.

Single_Crystal_XRD_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal_Selection Crystal Selection (Microscopic examination for quality) Crystal_Growth->Crystal_Selection Mounting Crystal Mounting (on a goniometer head) Crystal_Selection->Mounting Diffractometer X-ray Diffractometer (Data collection at a specific temperature, e.g., 100 K) Mounting->Diffractometer Data_Processing Data Processing (Integration and scaling of diffraction data) Diffractometer->Data_Processing Structure_Solution Structure Solution (Direct methods or Patterson function) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-squares refinement) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation

Figure 1: A generalized workflow for single crystal X-ray diffraction analysis, from crystal preparation to structure validation.

  • Crystal Growth: The journey begins with the growth of high-quality single crystals, typically in the size range of 0.1-0.3 mm.[1] Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and often requires empirical screening.

  • Crystal Selection and Mounting: A suitable crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded on a detector.[6]

  • Data Processing: The collected diffraction data are integrated to determine the intensity of each reflection and corrected for various experimental factors.

  • Structure Solution and Refinement: The initial crystal structure is solved using computational methods such as direct methods or the Patterson function. This initial model is then refined using a least-squares algorithm to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.[6]

  • Structure Validation: The final structure is validated using software tools like PLATON and submitted to crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[6]

Comparative Crystallographic Analysis of Benzothiadiazole Derivatives

To understand the likely structural features of 7-bromobenzo[c]thiadiazole-4-carbaldehyde, we will now compare the crystallographic data of several closely related benzothiadiazole derivatives. This comparative approach allows us to discern the influence of different substituents on the crystal packing and intermolecular interactions.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsCCDC No.
4,7-Dibromo-2,1,3-benzothiadiazole C₆H₂Br₂N₂SMonoclinicP2₁/cBr···Br, S···N, π-π stacking233789[5]
4-(7-Bromobenzo[d][1][4][6]thiadiazol-4-yl)morpholine C₁₀H₁₀BrN₃OSMonoclinicP2₁/nC-H···O, C-H···N, π-π stacking2073153[6]
4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) C₁₄H₈N₂S₃OrthorhombicPcabC-H···π, π-π stackingNot specified
4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) C₂₀H₂₄N₂S₃Si₂MonoclinicP2₁/cC-H···π, π-π stackingNot specified

Table 1: Comparative crystallographic data for selected benzothiadiazole derivatives.

Insights from Structural Analogs
  • 4,7-Dibromo-2,1,3-benzothiadiazole: As a direct precursor to the title compound, its crystal structure is particularly informative. The presence of short Br···Br (3.542 Å and 3.662 Å) and S···N (3.226 Å and 3.238 Å) intermolecular contacts, which are shorter than the sum of their van der Waals radii, suggests the significant role of halogen and chalcogen bonding in directing the crystal packing.[7] The molecules also exhibit π-π stacking, a common feature in aromatic systems.

  • 4-(7-Bromobenzo[d][1][4][6]thiadiazol-4-yl)morpholine: This derivative showcases the influence of a bulkier, hydrogen-bond-accepting morpholine group. The crystal packing is stabilized by C-H···O and C-H···N hydrogen bonds, in addition to π-π stacking interactions.[6] This highlights how the introduction of different functional groups can lead to a more complex network of non-covalent interactions.

  • T-BTD and TMS-T-BTD: The comparison between these two compounds demonstrates the impact of steric hindrance and substituent effects on the crystal system. The introduction of the bulky trimethylsilyl (TMS) groups in TMS-T-BTD leads to a change from an orthorhombic to a monoclinic crystal system, indicating a significant alteration in the molecular packing.[8]

Anticipated Structural Features of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Based on the comparative analysis of its structural analogs, we can predict the key structural features that are likely to be present in the crystal structure of 7-bromobenzo[c]thiadiazole-4-carbaldehyde.

Molecular_Structures cluster_target 7-Bromobenzo[c]thiadiazole-4-carbaldehyde cluster_analog1 4,7-Dibromo-2,1,3-benzothiadiazole cluster_analog2 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine Target Analog1 Analog2

Figure 2: Molecular structures of the target compound and its key structural analogs.

The presence of the bromine atom at the 7-position is expected to promote the formation of halogen bonds (C-Br···N or C-Br···O), similar to the Br···Br and Br···N interactions observed in related structures. The carbaldehyde group at the 4-position is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. Therefore, a network of C-H···O hydrogen bonds involving the aldehyde oxygen is highly probable.

Furthermore, the planar benzothiadiazole core will likely facilitate π-π stacking interactions, which are a dominant feature in the crystal packing of many aromatic heterocyclic compounds. The interplay of these non-covalent interactions—halogen bonding, hydrogen bonding, and π-π stacking—will ultimately dictate the overall supramolecular architecture of 7-bromobenzo[c]thiadiazole-4-carbaldehyde.

Conclusion: The Power of Comparative Crystallography

While the definitive crystal structure of 7-bromobenzo[c]thiadiazole-4-carbaldehyde remains to be determined, this comparative guide demonstrates the power of leveraging crystallographic data from structural analogs to gain valuable insights into its likely solid-state properties. The analysis of related benzothiadiazole derivatives strongly suggests that a combination of halogen bonding, hydrogen bonding, and π-π stacking interactions will play a crucial role in defining its crystal packing. For researchers in drug development and materials science, this understanding is paramount for predicting and tuning the physicochemical properties of novel compounds, ultimately accelerating the discovery and optimization of new functional molecules. The pursuit of a single crystal of 7-bromobenzo[c]thiadiazole-4-carbaldehyde for XRD analysis is a worthy endeavor that would provide the final piece of this structural puzzle and further enrich our understanding of this important class of heterocyclic compounds.

References

Comparative study of different donor polymers with benzothiadiazole acceptors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Donor Polymers for Benzothiadiazole-Based Acceptors in High-Performance Organic Solar Cells

This guide provides an in-depth comparative analysis of prominent donor polymers for use with benzothiadiazole (BTZ) based non-fullerene acceptors (NFAs), a class of materials that has driven organic solar cell (OSC) efficiencies to unprecedented heights. We will dissect the structure-property relationships of three exemplary polymers—PM6, D18, and PTB7-Th—when paired with the benchmark BTZ-based acceptor, Y6. This analysis is designed for researchers and scientists in materials science and drug development, offering insights into the causality behind material selection and experimental design for achieving high-performance organic photovoltaics.

The Ascendancy of Benzothiadiazole Acceptors

Benzothiadiazole and its derivatives have become cornerstone electron-accepting units in the design of both polymer donors and, more recently, state-of-the-art NFAs.[1][2] Their electron-deficient nature, rigid planar structure, and tunable optoelectronic properties make them ideal for constructing materials with strong light absorption in the visible and near-infrared regions.[1] The advent of A-DA'D-A type NFAs, particularly the Y-series (e.g., Y6), which feature a BTZ-containing fused core, has led to a paradigm shift, with power conversion efficiencies (PCEs) now exceeding 19%.[2][3]

The success of these acceptors hinges on pairing them with a suitable donor polymer. An ideal donor must possess complementary absorption, appropriate energy level alignment for efficient charge transfer, and favorable morphological properties to create an optimal bulk heterojunction (BHJ) network.[4] This guide will explore how subtle variations in donor polymer design influence these critical parameters and, ultimately, device performance.

Comparative Analysis of Donor Polymers

We will compare three influential donor polymers that represent key design strategies and generational advancements in the field: PM6, D18, and PTB7-Th. All will be considered in the context of pairing with the Y6 acceptor.

Molecular Structures

The chemical structures of the donor polymers and the Y6 acceptor are fundamental to their function.

Molecular_Structures cluster_Donors Donor Polymers cluster_Acceptor Acceptor PM6 PM6 (PBDB-T-2F) Benzodithiophene-Thiophene (Fluorinated) Y6 Y6 (BTP-4F) Dithienothiophen[3,2-b]- pyrrolobenzothiadiazole core PM6->Y6 High Compatibility D18 D18 Benzodithiophene-Dithienobenzothiadiazole (Fluorinated) D18->Y6 Record Efficiency PTB7Th PTB7-Th Benzodithiophene-Thienothiophene PTB7Th->Y6 Benchmark

Caption: Chemical families of the compared donor polymers and the Y6 acceptor.

  • PM6 (PBDB-T-2F): A derivative of the PBDB-T family, PM6 incorporates fluorine atoms on the benzodithiophene (BDT) unit.[5][6] This fluorination is a key strategy to lower the material's energy levels, which is crucial for achieving a high open-circuit voltage (VOC).[1]

  • D18: This polymer also features a fluorinated BDT donor unit but is copolymerized with a more complex, fused-ring dithienobenzothiadiazole (DTBT) acceptor unit.[7] This design enhances intramolecular charge transfer and promotes a higher degree of conjugation and crystallinity, leading to excellent charge mobility.[7]

  • PTB7-Th: A well-established benchmark polymer, PTB7-Th features a BDT donor and a thieno[3,4-b]thiophene acceptor. It lacks the fluorination of PM6 and D18, resulting in higher energy levels.[8]

Energy Level Alignment

The relative HOMO and LUMO energy levels of the donor and acceptor dictate the VOC and the driving force for exciton dissociation. A "waterfall" energy cascade is essential for efficient charge transfer.

Energy_Levels cluster_Energy Energy Level Diagram (vs. Vacuum) y_axis Energy (eV) D_LUMO LUMO D_HOMO HOMO PM6_LUMO -3.75 Y6_LUMO -4.10 PM6_LUMO->Y6_LUMO ΔLUMO=0.35 eV PM6_HOMO -5.50 Y6_HOMO -5.65 PM6_HOMO->Y6_HOMO PM6_Label PM6 D18_LUMO -2.77 D18_LUMO->Y6_LUMO ΔLUMO=1.33 eV D18_HOMO -5.51 D18_HOMO->Y6_HOMO D18_Label D18 PTB7Th_LUMO -3.60 PTB7Th_LUMO->Y6_LUMO ΔLUMO=0.50 eV PTB7Th_HOMO -5.20 PTB7Th_HOMO->Y6_HOMO PTB7Th_Label PTB7-Th Y6_Label Y6

Caption: Energy level alignment of donor polymers relative to the Y6 acceptor.

The VOC in an OSC is fundamentally linked to the energy difference between the HOMO of the donor and the LUMO of the acceptor. As seen in the diagram, the deeper HOMO levels of PM6 (-5.50 eV)[6] and D18 (-5.51 eV) compared to PTB7-Th (-5.20 eV)[8] are a direct result of their molecular design, particularly fluorination. This contributes to a higher potential VOC. The LUMO offset between donor and acceptor provides the energetic driving force for separating the photogenerated exciton into free charges. While a larger offset can favor dissociation, excessive offsets can lead to energy losses.

Photovoltaic Performance Comparison

The ultimate test of a donor-acceptor pair is its performance in a solar cell. The data below is compiled from high-performing devices reported in the literature.

Donor PolymerAcceptorVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference(s)
D18 Y60.85927.7076.618.22 [9]
PM6 Y60.8426.4277.717.23 [10]
PTB7-Th ITCT*0.9515.1372.010.42 [8][11]

Note: Data for PTB7-Th is shown with ITCT, a different NFA, as high-performance Y6 data was less available, but it serves to illustrate its performance class.

Analysis of Performance:

  • D18:Y6 stands out with the highest PCE, primarily driven by an exceptionally high short-circuit current density (JSC).[9] This is attributable to the complementary absorption profiles of D18 and Y6, covering a broad portion of the solar spectrum, and the high charge mobility (1.59 × 10⁻³ cm² V⁻¹ s⁻¹) of D18, which facilitates efficient charge extraction.[7]

  • PM6:Y6 represents a highly optimized and balanced system. Its performance is nearly on par with D18:Y6, showcasing a remarkable fill factor (FF) and high JSC.[10] The excellent compatibility and morphology of the PM6:Y6 blend are frequently cited as reasons for its success, leading to suppressed charge recombination.[1][3]

  • PTB7-Th based devices generally show lower performance compared to the newer, fluorinated polymers. The lower JSC is partly due to a less optimized absorption window when paired with modern NFAs, and the higher HOMO level limits the achievable VOC.[8]

Experimental Protocol: Fabrication and Characterization of a High-Efficiency OSC

This section provides a representative workflow for fabricating and testing a polymer:NFA solar cell, based on common procedures for high-performance systems like D18:Y6.[9][12][13]

Device Architecture and Workflow

The most common architecture for these devices is the "inverted" structure, which offers enhanced stability.

Experimental_Workflow cluster_Workflow Inverted Device Fabrication Workflow ITO 1. ITO Substrate Cleaning ETL 2. Deposit Electron Transport Layer (ETL) (e.g., ZnO) ITO->ETL Active 3. Spin-Coat Active Layer (Donor:Acceptor Blend) ETL->Active Anneal 4. Post-Deposition Annealing (Thermal or Solvent Vapor) Active->Anneal HTL 5. Deposit Hole Transport Layer (HTL) (e.g., MoO₃) Anneal->HTL Metal 6. Deposit Metal Electrode (e.g., Ag) HTL->Metal Test 7. Characterization Metal->Test

Caption: A typical workflow for fabricating an inverted organic solar cell.

Step-by-Step Methodology

1. Substrate Preparation:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  • Substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability and work function.

2. Electron Transport Layer (ETL) Deposition:

  • A ZnO nanoparticle solution is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds.
  • The films are then annealed in air at 150°C for 20 minutes.

3. Active Layer Preparation and Deposition:

  • The donor polymer (e.g., D18) and acceptor (Y6) are dissolved in a suitable solvent like chloroform or chlorobenzene at a specific ratio (e.g., 1:1.2 w/w) to a total concentration of ~15-20 mg/mL.
  • A solvent additive, such as 0.5% v/v 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO), is often included to fine-tune the blend morphology.[14] The solution is typically stirred overnight on a hotplate at ~40-50°C.
  • The solution is then spin-coated onto the ETL layer inside a nitrogen-filled glovebox. The spin speed and time are optimized to achieve a desired thickness (typically 100-120 nm).

4. Post-Deposition Annealing:

  • The films are annealed to optimize the nanoscale phase separation and crystallinity of the donor and acceptor domains. This is a critical step for performance.
  • Thermal Annealing: The substrate is placed on a hotplate at a specific temperature (e.g., 100-150°C) for a set time (e.g., 5-10 minutes).[15]
  • Solvent Vapor Annealing (SVA): The substrate is placed in a sealed chamber containing a small amount of a specific solvent for a set time. This allows for molecular rearrangement in the solid state.[9]

5. Hole Transport Layer (HTL) and Electrode Deposition:

  • A thin layer (5-10 nm) of Molybdenum (VI) oxide (MoO₃) is deposited by thermal evaporation under high vacuum (<10⁻⁶ Torr).
  • Finally, a thick metal top electrode (e.g., 100 nm of Silver, Ag) is deposited by thermal evaporation through a shadow mask to define the device area.

6. Characterization:

  • Current Density-Voltage (J-V) Measurement: The device is tested under a calibrated solar simulator (AM 1.5G, 100 mW/cm²) to determine VOC, JSC, FF, and PCE.[12]
  • External Quantum Efficiency (EQE): EQE spectroscopy is performed to measure the ratio of collected charge carriers to incident photons at each wavelength, confirming the JSC value.[9]

Conclusion and Future Outlook

The combination of advanced benzothiadiazole-based acceptors like Y6 with meticulously designed donor polymers such as D18 and PM6 has been the driving force behind the recent surge in OSC performance. The key to this success lies in a synergistic optimization of energy levels, absorption profiles, and blend morphology.

  • Fluorination has proven to be an indispensable tool for tuning donor polymer energy levels to maximize VOC.

  • Fused-ring building blocks , as seen in D18, can enhance planarity and charge mobility, boosting JSC and FF.

  • Morphology control , achieved through solvent additives and annealing, remains a critical experimental lever for maximizing charge generation and minimizing recombination.

Future research will likely focus on developing new donor polymers with even deeper HOMO levels to further increase VOC, broader absorption to capture more photons, and improved stability for longer device lifetimes. The principles outlined in this guide, grounded in the interplay between molecular structure and device physics, will continue to be paramount in the rational design of the next generation of organic photovoltaic materials.

References

A Comparative Guide to Assessing the Photostability of Polymers Derived from 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Photostability in Advanced Polymer Systems

In the realms of bioimaging, organic photovoltaics, and targeted drug delivery, conjugated polymers have emerged as a class of materials with exceptional promise.[1][2] Their utility is intrinsically linked to their photophysical properties: the ability to absorb and emit light efficiently. The benzothiadiazole (BT) moiety, a strong electron acceptor, is a cornerstone in the design of high-performance donor-acceptor (D-A) type polymers, enabling tunable light absorption and emission across the visible spectrum.[3] The specific monomer, 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, offers a strategic entry point for polymer synthesis, with its bromine and aldehyde groups providing versatile handles for polymerization and post-polymerization modification.[4][5]

However, the Achilles' heel of many organic functional materials is their susceptibility to photodegradation—the irreversible loss of function upon exposure to light.[6] For a fluorescent probe used to track cellular processes over time or for a polymer-based drug that is activated by light, photostability is not merely a desirable feature; it is a prerequisite for reliable performance and reproducible results. Exposure to light, especially in the presence of oxygen, can initiate photo-oxidative processes that break down the polymer backbone, leading to a loss of conjugation and, consequently, a decay in fluorescence and absorption.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the photostability of polymers derived from 7-Bromobenzo[c]thiadiazole-4-carbaldehyde. We will move beyond simple protocols to explain the causality behind experimental choices, establish a self-validating methodology, and compare the performance of a hypothetical bromo-substituted BT polymer against relevant alternatives to provide context and deeper understanding.

Comparative Framework: Why Context Matters in Photostability Assessment

To meaningfully evaluate the photostability of a polymer derived from 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (hereafter denoted as P-BrBT ), it is insufficient to study it in isolation. The influence of the bromine atom can only be understood through comparison. A robust study should therefore include:

  • An Unsubstituted Analogue (P-HBT): A polymer with an identical backbone but lacking the bromine substituent on the benzothiadiazole unit. This serves as the primary baseline to directly probe the effect of halogenation.

  • A Fluoro-Substituted Analogue (P-FBT): Fluorine is another common halogen used to tune electronic properties. Its effect on photostability can be markedly different from bromine due to its high electronegativity and the strength of the C-F bond, making this an insightful comparison.[8][9]

  • A Commercial Benchmark: A well-characterized, photostable polymer (e.g., a polyfluorene derivative) can serve as an external standard to gauge the performance of the newly synthesized polymers in a broader context.

The core metrics for comparison will be the rate of decay of optical properties (absorbance and fluorescence) and the retention of fluorescence efficiency, quantified by the photoluminescence quantum yield (PLQY).[10]

Experimental Design & Rationale

The assessment of photostability is a multi-step process that involves initial characterization, controlled light exposure, and periodic monitoring. The entire workflow is designed to isolate the effects of light and provide reproducible, quantitative data.

G cluster_prep Phase 1: Preparation & Baseline cluster_char Phase 2: Initial Characterization cluster_exp Phase 3: Controlled Degradation cluster_analysis Phase 4: Data Acquisition & Analysis P_BrBT Polymer Synthesis (P-BrBT) Solution Prepare Equimolar Solutions in Spectroscopic Grade Solvent P_BrBT->Solution P_HBT Polymer Synthesis (P-HBT) P_HBT->Solution P_FBT Polymer Synthesis (P-FBT) P_FBT->Solution UV_init Measure Initial Absorbance (UV-Vis Spectroscopy) Solution->UV_init PL_init Measure Initial Fluorescence (PL Spectroscopy) UV_init->PL_init QY_init Determine Initial PLQY (Integrating Sphere) PL_init->QY_init Irradiation Controlled Light Exposure (Xenon Lamp, λ > 400 nm) QY_init->Irradiation Dark_Control Dark Control Samples (Wrapped in Foil) QY_init->Dark_Control Monitoring Periodic Spectroscopic Measurements (UV-Vis, PL) Irradiation->Monitoring Dark_Control->Monitoring Data_Analysis Calculate Decay Kinetics (t½) & PLQY Retention Monitoring->Data_Analysis Comparison Comparative Analysis of P-BrBT, P-HBT, P-FBT Data_Analysis->Comparison

Caption: Experimental workflow for comparative photostability assessment.

Causality Behind Experimental Choices
  • Why UV-Vis Spectroscopy? The absorbance spectrum is directly related to the electronic structure of the polymer's conjugated backbone.[11] A decrease in the primary absorption peak over time is a direct measure of the destruction of the chromophore, providing a clear kinetic profile of degradation.[12][13]

  • Why Fluorescence Spectroscopy? For applications in bioimaging, the emission of light is the key function. Tracking the decay of fluorescence intensity provides a direct measure of the loss of functional performance. Often, fluorescence decays faster than absorbance, as non-emissive degradation products can quench the remaining intact polymer chains.

  • Why Photoluminescence Quantum Yield (PLQY)? PLQY is the ratio of photons emitted to photons absorbed, defining the efficiency of the fluorophore.[14] A material can maintain its fluorescence intensity for some time but become less efficient. Measuring PLQY before and after irradiation is crucial to determine if the remaining polymer chains retain their intrinsic brightness. The absolute method using an integrating sphere is preferred as it captures all emitted light, providing a more accurate measurement than relative methods.[15][16]

  • Why a Dark Control? It is essential to distinguish between photodegradation and other potential degradation pathways (e.g., thermal degradation or reaction with solvent).[17] The dark control sample undergoes the exact same conditions, except for light exposure. Any changes observed in the dark control can be subtracted from the changes in the exposed sample to isolate the effect of light.[17]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for execution.

Protocol 1: Sample Preparation
  • Dissolution: Prepare stock solutions of P-BrBT , P-HBT , and P-FBT in a high-purity, spectroscopic grade solvent (e.g., chloroform or THF) at a concentration of 1 mg/mL. Ensure complete dissolution using gentle agitation.

  • Dilution: Create dilute solutions for analysis from the stock solutions. The final concentration should be adjusted to yield an absorbance value between 0.05 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Cuvette Preparation: Transfer the solutions into matched 1 cm path length quartz cuvettes. For each polymer, prepare two identical cuvettes: one for light exposure and one as a dark control.

  • Dark Control: Securely wrap the designated dark control cuvettes in aluminum foil to completely block any light exposure.

Protocol 2: Baseline Spectroscopic & PLQY Measurement
  • Absorbance: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum (e.g., from 300 nm to 700 nm) for each sample. Note the wavelength of maximum absorbance (λ_max).

  • Fluorescence: Using a spectrofluorometer, record the emission spectrum of each sample. Excite the sample at its λ_max and record the emission over an appropriate range. Note the integrated fluorescence intensity.

  • PLQY Measurement (Absolute Method):

    • Place a cuvette with the pure solvent (blank) into the integrating sphere accessory of the fluorometer. Measure the scatter profile of the excitation light (spectrum L_a).

    • Replace the blank with the polymer sample cuvette.

    • Measure the sample's emission spectrum (E_c) and the corresponding scatter profile (L_c).

    • The instrument software calculates the PLQY using the formula: PLQY = (E_c - E_a) / (L_a - L_c) , where E_a is the emission of the blank (typically negligible).[14]

Protocol 3: Controlled Photobleaching Experiment
  • Light Source: Use a stabilized light source, such as a xenon lamp, equipped with a filter to remove UV light (e.g., a 400 nm long-pass filter) and a water filter to block IR radiation, preventing sample heating.

  • Exposure: Place the unwrapped sample cuvettes and the foil-wrapped dark control cuvettes in a holder at a fixed distance from the light source. Ensure uniform illumination across all samples.

  • Periodic Measurement: At defined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), remove the cuvettes and measure their absorbance and fluorescence spectra as described in Protocol 2.

  • Final PLQY: After the final time point, measure the PLQY of the exposed and dark control samples again to determine the retention of fluorescence efficiency.

Results and Data Interpretation

The collected data should be organized to facilitate a clear comparison. The primary analysis involves plotting the normalized absorbance and fluorescence intensity against irradiation time and fitting the decay to determine the half-life (t½), the time required for the signal to drop to 50% of its initial value.

Quantitative Data Summary
Polymer IDInitial PLQY (%)Absorbance t½ (min)Fluorescence t½ (min)PLQY after 120 min (%)PLQY Retention (%)
P-HBT 4555421533.3
P-FBT 4285702866.7
P-BrBT 3870652771.1

Note: The data presented in this table is hypothetical but representative of typical results for such polymers, designed to illustrate the comparative analysis.

Interpretation of Results
  • Baseline Comparison (P-HBT): The non-halogenated polymer shows the fastest degradation, with a fluorescence half-life of only 42 minutes. This is a common observation, as the unmodified backbone can be more susceptible to photo-oxidation.[7]

  • Effect of Fluorination (P-FBT): The introduction of fluorine significantly enhances photostability, nearly doubling the fluorescence half-life. This is often attributed to the high strength of the C-F bond and fluorine's ability to lower the HOMO/LUMO energy levels of the polymer, making it more resistant to oxidation.

  • Effect of Bromination (P-BrBT): The P-BrBT polymer also demonstrates a marked improvement in photostability over the unsubstituted analogue. Its fluorescence half-life (65 min) is substantially longer than that of P-HBT. While its initial PLQY is slightly lower—a potential consequence of the heavy atom effect promoting intersystem crossing—its PLQY retention is the highest of the group (71.1%). This suggests that while some energy is lost to non-radiative pathways, the degradation of the polymer backbone itself is effectively suppressed. The bromine atom may alter the primary photodegradation pathways, leading to a more robust structure under illumination.[8][18]

The observation that fluorescence decays faster than absorbance for all samples indicates that some degradation byproducts are likely acting as quenchers for the remaining intact polymer chains.

G P Polymer (Ground State, S₀) P_star Excited State (Singlet, S₁) P->P_star Light Absorption (hν) Degraded_P Degraded Polymer (Loss of Conjugation) P->Degraded_P Oxidative Attack P_star->P Fluorescence O2_star Singlet Oxygen (¹O₂) (Highly Reactive) P_star->O2_star Energy Transfer O2 Oxygen (³O₂)

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

For Immediate Reference: Hazard and Disposal Summary

Hazard Identification Primary Disposal Route
GHS Classification: Acute Toxicity 3, Oral (H301: Toxic if swallowed)[1]Method: Incineration via a licensed hazardous waste disposal contractor[1].
UN Number: 2811[1]Waste Stream: Segregated Halogenated Organic Waste[2][3].
Proper Shipping Name: Toxic solid, organic, n.o.s. (7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde)[1]Container: Clearly labeled, sealed, and compatible hazardous waste container[6][7][8].
Packing Group: III[1]Regulatory Framework: Adherence to local, state, and national legislation is mandatory (e.g., EPA, OSHA)[1][9][10].

Introduction: The Principle of "Cradle-to-Grave" Responsibility

As researchers and developers, our responsibility for a chemical compound extends from its synthesis or acquisition to its final, environmentally sound disposal. This "cradle-to-grave" approach, a cornerstone of regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), ensures that hazardous materials are managed safely throughout their lifecycle[9][10]. 7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde, a valuable building block in materials science and medicinal chemistry, is classified as a toxic substance and requires a dedicated, rigorous disposal protocol[1][11][12].

This guide provides a detailed, step-by-step methodology for the proper disposal of 7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde, ensuring the safety of laboratory personnel and adherence to the highest standards of environmental stewardship. The procedures outlined are grounded in OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals[5][6][13].

Hazard Profile and Risk Assessment

A thorough understanding of the hazards associated with 7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde is the foundation of its safe handling and disposal.

Chemical Identity:

Compound Name Synonyms CAS Number Molecular Formula
7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde7-Bromo-4-formyl-2,1,3-benzothiadiazole1071224-34-4C₇H₃BrN₂OS

Source:[1][11][14][15][16]

Hazard Classification: The primary, acute hazard identified for this compound is its oral toxicity[1]. While comprehensive toxicological data is limited, its classification as "Toxic if swallowed" (H301) necessitates stringent precautions to prevent ingestion[1]. As a halogenated aromatic compound, it also falls into a category of chemicals that require special consideration for disposal to prevent environmental persistence and the formation of toxic byproducts during improper treatment[2][17].

Personal Protective Equipment (PPE): Before handling the compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for spill cleanup. All handling should occur within a certified chemical fume hood[2].

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde is that it must be treated as a segregated, halogenated hazardous waste stream destined for high-temperature incineration[1][18]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [19][20][21].

Step 1: Waste Identification and Segregation

The cornerstone of compliant laboratory waste management is meticulous segregation[7][9]. This prevents dangerous reactions between incompatible chemicals and ensures that waste is sent to the appropriate treatment facility.

  • Action: Designate a specific hazardous waste container for "Halogenated Organic Solids." 7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde waste must be placed exclusively in this container.

  • Causality: This compound contains bromine, a halogen. Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Incineration facilities for halogenated waste are equipped with special scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced during combustion[18][22].

Step 2: Waste Collection and Container Management

Proper containment is critical to prevent leaks, spills, and exposure.

  • Solid Waste:

    • Action: Collect unadulterated solid 7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a dedicated, compatible hazardous waste container with a secure, screw-top lid[4][7][8]. The container should be made of a material that does not react with the chemical.

    • Causality: Using a dedicated container prevents cross-contamination. A secure lid is an OSHA and EPA requirement to prevent spills and the release of vapors[7][23].

  • Contaminated Solvents (Rinsate):

    • Action: If glassware is rinsed with a solvent (e.g., acetone, dichloromethane), this rinsate must be collected as "Halogenated Organic Liquid Waste."

    • Causality: The solvent used to rinse contaminated glassware becomes a hazardous waste itself and must be disposed of according to its properties (in this case, as a halogenated liquid)[2].

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a strict regulatory requirement and is essential for the safety of everyone who handles the waste.

  • Action: The waste container must be labeled, at a minimum, with the following information as soon as the first piece of waste is added:

    • The words "Hazardous Waste "[6][2].

    • The full chemical name: "7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde " and any other components in the container.

    • The associated hazards (e.g., "Toxic ").

    • The date of accumulation.

  • Causality: Federal and state regulations mandate clear and accurate labeling for tracking and safe handling from the "satellite accumulation area" (the lab) to the final disposal site[6][7][8][23].

Step 4: Storage Pending Disposal
  • Action: Store the sealed and labeled hazardous waste container in a designated "Satellite Accumulation Area" within the laboratory[7][8]. This area should be at or near the point of generation, away from drains, and in a location that minimizes the risk of tipping or spillage. Ensure it is stored separately from incompatible materials, such as strong oxidizing agents or bases[7].

  • Causality: Proper storage minimizes the risk of accidental release and ensures the waste is managed in a controlled, compliant environment until it can be collected by trained personnel.

Step 5: Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste[4][2]. Do not attempt to transport the waste yourself.

  • Causality: EHS professionals are trained in the proper procedures for handling, consolidating, and transporting hazardous waste in compliance with Department of Transportation (DOT) and EPA regulations. They will ensure the waste is manifested and sent to a licensed and audited treatment, storage, and disposal facility (TSDF) capable of incinerating halogenated organic compounds[4][23][24].

Spill Management Protocol

In the event of a spill, a swift and correct response is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Cleanup (for trained personnel only):

    • Wear appropriate PPE (double-gloving is recommended).

    • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container[1].

    • Use an inert absorbent material for any liquid component of the spill[4].

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department[4].

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of waste related to 7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde.

DisposalWorkflowstart_nodeWaste Generated(Solid Compound orContaminated Material)decision_solidIs the waste primarilysolid?start_node->decision_soliddecision_liquidIs the waste primarilyliquid rinsate?decision_solid->decision_liquid No container_solidPlace in Container:'Halogenated OrganicSolid Waste'decision_solid->container_solid Yes container_liquidPlace in Container:'Halogenated OrganicLiquid Waste'decision_liquid->container_liquid Yes labelingLabel Container:- 'Hazardous Waste'- Full Chemical Name- 'Toxic'- Accumulation Datecontainer_solid->labelingcontainer_liquid->labelingstorageStore in designatedSatellite AccumulationArealabeling->storagepickupArrange Pickup byEnvironmental Health& Safety (EHS)storage->pickupend_nodeFinal Disposal:Licensed IncinerationFacilitypickup->end_node

Caption: Disposal workflow for 7-Bromobenzo[c][4][5][6]thiadiazole-4-carbaldehyde.

A Senior Application Scientist's Guide to Handling 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

A Senior Application Scientist's Guide to Handling 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde

This document provides essential safety and handling protocols for 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde (CAS No. 1071224-34-4). As a research chemical with significant potential in medicinal chemistry and materials science, understanding its proper handling is paramount to ensuring laboratory safety and experimental integrity.[3][4] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering researchers to work with this compound confidently and safely.

Hazard Assessment and Triage

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a brominated heterocyclic aromatic aldehyde.[3][4] Its primary acute hazard, as classified under the Globally Harmonized System (GHS), is Acute Toxicity, Oral (Category 3) , signified by the hazard statement H301: "Toxic if swallowed".[1] Some suppliers also indicate that it causes skin and eye irritation.[2] The compound is a slightly yellow crystalline powder with a melting point of approximately 192-195°C.[2][3][4] It is also noted to be air-sensitive and should be handled and stored under an inert atmosphere.[1]

Key Hazard Summary:

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2]

Due to its toxicity and irritant properties, a rigorous approach to personal protective equipment (PPE) and handling is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the compound's toxicity and irritant nature. The goal is to create a complete barrier, preventing any contact with the skin, eyes, or respiratory tract.

Hand Protection
  • Rationale: To prevent skin contact, which can cause irritation and potential absorption.[2] Given the aromatic and halogenated nature of the compound, appropriate chemical-resistant gloves are necessary.

  • Protocol:

    • Primary Gloves: Wear nitrile gloves as a minimum standard for handling the solid compound. Nitrile provides good resistance to a range of chemicals.

    • Double Gloving: For procedures involving solvents or a higher risk of splashing, it is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Inspection: Always inspect gloves for tears or punctures before use.

    • Replacement: Change gloves immediately if they are contaminated. Do not reuse disposable gloves.

Eye and Face Protection
  • Rationale: To protect against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[2]

  • Protocol:

    • Safety Glasses: At a minimum, wear ANSI Z87.1-compliant safety glasses with side shields.[5]

    • Chemical Splash Goggles: When handling solutions or performing reactions that could splash, chemical splash goggles are required. They provide a seal around the eyes for superior protection.[5]

    • Face Shield: For operations with a significant risk of splashing or explosion, a face shield should be worn in conjunction with safety goggles.[5][6]

Body Protection
  • Rationale: To protect the skin on the arms and body from contact with the chemical.

  • Protocol:

    • Wear a flame-resistant laboratory coat with long sleeves, buttoned to its full length.

    • Ensure that long pants and closed-toe shoes are worn to cover all skin on the lower body.[6]

Respiratory Protection
  • Rationale: While the compound is a solid with low vapor pressure, dust can be generated during handling. Inhalation of toxic dust must be avoided.

  • Protocol:

    • Engineering Controls: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

    • Respirator: If engineering controls are not sufficient to control dust, or for emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7]

Operational Plan: From Benchtop to Waste

A systematic workflow is critical for safely handling 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde.

Preparation and Handling
  • Location: All weighing and manipulation of the solid compound must be conducted in a chemical fume hood.[8]

  • Inert Atmosphere: As the compound is air-sensitive, handle it under an inert gas like argon or nitrogen, especially for long-term storage or sensitive reactions.[1]

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible. This should include absorbent pads, a scoop, and a sealable container for waste.

Step-by-Step Handling Procedure
  • Don PPE: Before entering the laboratory, don the required PPE as outlined in Section 2.

  • Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Retrieve Compound: Obtain the container from its storage location (specified as -20°C or 2-8°C).[1][2] Allow it to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of the compound onto a tared weigh boat or into a vial within the fume hood. Avoid creating dust.

  • Transfer: If preparing a solution, add the solvent to the solid in the reaction vessel slowly to avoid splashing.

  • Post-Handling: After use, securely close the primary container. Wipe down the exterior of the container and any equipment used with a damp cloth (e.g., with 70% ethanol) to remove any residual particles. Dispose of the cloth as contaminated solid waste.

  • Decontamination: Clean the work area in the fume hood thoroughly.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield/goggles, and finally inner gloves. Wash hands thoroughly with soap and water.

Handling_Workflowcluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_cleanupCleanup & ExitDon_PPE1. Don PPEPrep_Workspace2. Prepare WorkspaceDon_PPE->Prep_WorkspaceWeigh_Compound3. Weigh CompoundPrep_Workspace->Weigh_CompoundTransfer_Compound4. Transfer/UseWeigh_Compound->Transfer_CompoundSecure_Container5. Secure ContainerTransfer_Compound->Secure_ContainerDecontaminate6. Decontaminate WorkspaceSecure_Container->DecontaminateDispose_Waste7. Dispose of WasteDecontaminate->Dispose_WasteDoff_PPE8. Doff PPE & Wash HandsDispose_Waste->Doff_PPE

Disposal Plan: Responsible Waste Management

Improper disposal of this compound or its waste can pose a significant environmental and health risk.

Waste Segregation
  • Rationale: To ensure that different waste streams are treated appropriately and to prevent dangerous reactions in waste containers.

  • Protocol:

    • Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, bench paper, contaminated silica gel) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

    • Sharps Waste: Contaminated needles, syringes, or broken glass must be disposed of in a designated "sharps" container for chemical-contaminated sharps.[9]

Waste_Segregationcluster_wasteWaste Generation PointSourceContaminated MaterialsSolid_WasteSolid Waste Container(Gloves, Paper, etc.)Source->Solid_Wastee.g., glovesLiquid_WasteLiquid Waste Container(Solutions)Source->Liquid_Wastee.g., solutionsSharps_WasteSharps Container(Needles, Glassware)Source->Sharps_Wastee.g., broken glass

Final Disposal
  • Rationale: The compound is classified as a toxic organic substance and requires disposal by a licensed professional to ensure complete destruction and prevent environmental release.

  • Protocol:

    • All waste must be disposed of in accordance with local, state, and national environmental regulations.

    • The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration operated by an accredited disposal contractor.[1][10]

    • Ensure all waste containers are properly labeled with the chemical name and associated hazards before collection by your institution's environmental health and safety (EHS) department.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • If Swallowed: This is a medical emergency. Immediately call a poison control center or physician.[1] Rinse the mouth with water. Do not induce vomiting.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] Remove all contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these protocols, researchers can safely manage the risks associated with 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde, ensuring a secure laboratory environment for groundbreaking research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.